molecular formula C6H8BNO3 B3030500 6-(Hydroxymethyl)pyridine-3-boronic acid CAS No. 913835-98-0

6-(Hydroxymethyl)pyridine-3-boronic acid

Cat. No.: B3030500
CAS No.: 913835-98-0
M. Wt: 152.95
InChI Key: MSUQKXAJTUAESD-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)pyridine-3-boronic acid is a useful research compound. Its molecular formula is C6H8BNO3 and its molecular weight is 152.95. The purity is usually 95%.
The exact mass of the compound 6-(Hydroxymethyl)pyridine-3-boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-(Hydroxymethyl)pyridine-3-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Hydroxymethyl)pyridine-3-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[6-(hydroxymethyl)pyridin-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8BNO3/c9-4-6-2-1-5(3-8-6)7(10)11/h1-3,9-11H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MSUQKXAJTUAESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

B(C1=CN=C(C=C1)CO)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H8BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60656800
Record name [6-(Hydroxymethyl)pyridin-3-yl]boronic acid
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Molecular Weight

152.95 g/mol
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

913835-98-0
Record name B-[6-(Hydroxymethyl)-3-pyridinyl]boronic acid
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Record name [6-(Hydroxymethyl)pyridin-3-yl]boronic acid
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Record name 6-(Hydroxymethyl)pyridine-3-boronic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-(Hydroxymethyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 6-(hydroxymethyl)pyridine-3-boronic acid, a key building block for researchers, medicinal chemists, and professionals in drug development. This document delves into the practical and theoretical aspects of its preparation and analytical validation, offering field-proven insights into the experimental choices and methodologies.

Introduction: The Significance of 6-(Hydroxymethyl)pyridine-3-boronic acid

6-(Hydroxymethyl)pyridine-3-boronic acid is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure incorporates a pyridine ring, a common motif in numerous biologically active compounds, a versatile boronic acid moiety, and a hydroxymethyl group that allows for further functionalization. The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This reaction is a cornerstone of modern drug discovery, enabling the efficient construction of carbon-carbon bonds to create complex molecular architectures.[2] The presence of the hydroxymethyl group offers a synthetic handle for introducing additional pharmacophores or for attachment to solid supports, making it a valuable tool in combinatorial chemistry and the development of novel therapeutics. Boronic acids and their derivatives have gained prominence in medicinal chemistry, with several boron-containing drugs approved for clinical use.[3] Compounds like 6-(hydroxymethyl)pyridine-3-boronic acid are therefore crucial for the synthesis of new chemical entities with potential therapeutic applications, including the development of inhibitors for enzymes such as the Staphylococcus aureus NorA efflux pump.[4]

Synthesis of 6-(Hydroxymethyl)pyridine-3-boronic acid

The synthesis of 6-(hydroxymethyl)pyridine-3-boronic acid is most effectively achieved through a two-step process: the Miyaura borylation of a suitable halo-pyridine precursor to form a boronate ester, followed by the hydrolysis of the ester to the desired boronic acid. This approach offers a reliable and scalable route to the target compound.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 6-(hydroxymethyl)pyridine-3-boronic acid points to a Miyaura borylation of a 2-halo-5-(hydroxymethyl)pyridine derivative. The pinacol ester is a common and stable intermediate in this process.

Retrosynthesis Target 6-(Hydroxymethyl)pyridine-3-boronic acid Intermediate 6-(Hydroxymethyl)pyridine-3-boronic acid pinacol ester Target->Intermediate Hydrolysis StartingMaterial 2-Halo-5-(hydroxymethyl)pyridine (X = Br, Cl) Intermediate->StartingMaterial Miyaura Borylation

Figure 1: Retrosynthetic analysis of 6-(Hydroxymethyl)pyridine-3-boronic acid.
Step 1: Miyaura Borylation to Synthesize 6-(Hydroxymethyl)pyridine-3-boronic acid pinacol ester

The Miyaura borylation is a robust palladium-catalyzed cross-coupling reaction between a halide and a diboron reagent.[5] For this synthesis, 2-bromo-5-(hydroxymethyl)pyridine is a suitable starting material due to its commercial availability and the high reactivity of the C-Br bond in palladium-catalyzed reactions.

Experimental Protocol: Synthesis of 2-(Hydroxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Reagents and Materials:

    • 2-Bromo-5-(hydroxymethyl)pyridine

    • Bis(pinacolato)diboron (B₂pin₂)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

    • Potassium acetate (KOAc)

    • Anhydrous 1,4-dioxane or toluene

    • Nitrogen or Argon gas for inert atmosphere

    • Standard laboratory glassware and Schlenk line or glovebox

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 2-bromo-5-(hydroxymethyl)pyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

    • Add palladium(II) acetate (0.03 equiv) and triphenylphosphine (0.12 equiv).

    • Add anhydrous 1,4-dioxane or toluene via syringe.

    • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

    • Wash the filter cake with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired pinacol ester as a solid.

  • Causality of Experimental Choices:

    • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures optimal catalytic activity.

    • Anhydrous Solvent: Water can lead to the hydrolysis of the diboron reagent and the boronate ester product, reducing the yield.

    • Base (Potassium Acetate): A base is required for the transmetalation step of the catalytic cycle. Potassium acetate is a mild and effective base for this transformation.[5]

    • Ligand (Triphenylphosphine): The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle. Other bulky, electron-rich phosphine ligands can also be employed to improve reaction efficiency.

    • Purification: Column chromatography is necessary to remove unreacted starting materials, byproducts, and any remaining catalyst residues.

Miyaura_Borylation cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions SM 2-Bromo-5-(hydroxymethyl)pyridine Product 6-(Hydroxymethyl)pyridine-3-boronic acid pinacol ester SM->Product B2pin2 Bis(pinacolato)diboron B2pin2->Product Pd Pd(OAc)₂ Pd->Product Ligand PPh₃ Ligand->Product Base KOAc Base->Product Solvent Anhydrous Dioxane Solvent->Product Temp 80-100 °C Temp->Product Atmosphere Inert Atmosphere Atmosphere->Product

Figure 2: Experimental workflow for the Miyaura borylation step.
Step 2: Hydrolysis of the Pinacol Ester

The pinacol ester is a stable protecting group for the boronic acid. Its removal is typically achieved by hydrolysis under acidic or basic conditions, or by transesterification. A common and effective method involves treatment with an aqueous acid.

Experimental Protocol: Hydrolysis to 6-(Hydroxymethyl)pyridine-3-boronic acid

  • Reagents and Materials:

    • 6-(Hydroxymethyl)pyridine-3-boronic acid pinacol ester

    • Acetone or Tetrahydrofuran (THF)

    • Aqueous hydrochloric acid (HCl) or other suitable acid

    • Sodium hydroxide (NaOH) solution for pH adjustment

    • Sodium chloride (NaCl)

    • Dichloromethane or Ethyl acetate for extraction

    • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying

  • Procedure:

    • Dissolve the 6-(hydroxymethyl)pyridine-3-boronic acid pinacol ester in a mixture of acetone or THF and water.

    • Add aqueous HCl (e.g., 2 M) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

    • After completion, carefully neutralize the reaction mixture with an aqueous NaOH solution to a pH of approximately 7.

    • Saturate the aqueous layer with solid NaCl to improve extraction efficiency.

    • Extract the aqueous layer with several portions of dichloromethane or ethyl acetate.

    • Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-(hydroxymethyl)pyridine-3-boronic acid.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., water/acetonitrile) if necessary.

  • Causality of Experimental Choices:

    • Acidic Hydrolysis: The acidic conditions facilitate the cleavage of the boronate ester bond.

    • pH Adjustment: Careful neutralization is crucial as boronic acids can be unstable at very high or low pH. A neutral pH also aids in the efficient extraction of the product.

    • Salting Out: The addition of NaCl increases the ionic strength of the aqueous phase, reducing the solubility of the organic product and driving it into the organic layer during extraction.

    • Recrystallization: This is a standard technique for purifying solid organic compounds to obtain a high-purity final product.

Characterization of 6-(Hydroxymethyl)pyridine-3-boronic acid

Thorough characterization is essential to confirm the identity and purity of the synthesized 6-(hydroxymethyl)pyridine-3-boronic acid. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (δ) in a suitable solvent like DMSO-d₆ are:

    • A singlet for the two protons of the hydroxymethyl group (-CH₂OH), likely in the range of 4.5-5.0 ppm.

    • A singlet for the proton of the hydroxyl group (-OH), which may be broad and its chemical shift can vary depending on concentration and temperature.

    • Signals for the three aromatic protons on the pyridine ring, typically in the range of 7.0-8.5 ppm. The coupling patterns (doublets, doublet of doublets) will be indicative of their positions relative to each other and the substituents.

    • A broad singlet for the two protons of the boronic acid group (-B(OH)₂), which may exchange with residual water in the solvent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The expected chemical shifts are:

    • A signal for the hydroxymethyl carbon (-CH₂OH) around 60-65 ppm.

    • Signals for the pyridine ring carbons in the aromatic region (120-160 ppm). The carbon attached to the boron atom will have a characteristic chemical shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration
3400-3200 (broad)O-H stretching (hydroxyl and boronic acid)
3100-3000C-H stretching (aromatic)
2950-2850C-H stretching (aliphatic)
~1600, ~1470C=C and C=N stretching (pyridine ring)
~1350B-O stretching
~1050C-O stretching (primary alcohol)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For 6-(hydroxymethyl)pyridine-3-boronic acid (C₆H₈BNO₃), the expected molecular weight is approximately 152.94 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Drug Development

6-(Hydroxymethyl)pyridine-3-boronic acid is a valuable building block in drug discovery due to its ability to participate in Suzuki-Miyaura cross-coupling reactions.[6] This allows for the efficient synthesis of biaryl and heteroaryl structures, which are common scaffolds in many pharmaceuticals.[7] The hydroxymethyl group provides a point for further chemical modification, enabling the generation of diverse libraries of compounds for biological screening. The pyridine nitrogen can act as a hydrogen bond acceptor, which is often important for binding to biological targets. The boronic acid moiety itself can also interact with active sites of enzymes, as seen in the FDA-approved drug Bortezomib.[3]

Applications cluster_core 6-(Hydroxymethyl)pyridine-3-boronic acid cluster_reactions Key Reaction cluster_outcomes Synthetic Outcomes cluster_final Applications CoreMolecule Key Building Block Suzuki Suzuki-Miyaura Coupling CoreMolecule->Suzuki Biaryls Biaryl & Heteroaryl Scaffolds Suzuki->Biaryls Libraries Diverse Compound Libraries Suzuki->Libraries DrugDiscovery Drug Discovery & Development Biaryls->DrugDiscovery MedicinalChemistry Medicinal Chemistry Libraries->MedicinalChemistry

Figure 3: Role of 6-(Hydroxymethyl)pyridine-3-boronic acid in drug development.

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic route to 6-(hydroxymethyl)pyridine-3-boronic acid via a Miyaura borylation followed by hydrolysis. The rationale behind the experimental choices has been detailed to provide a deeper understanding of the process. Furthermore, a comprehensive characterization plan has been presented to ensure the identity and purity of the final product. The significance of this molecule as a versatile building block in medicinal chemistry and drug discovery underscores the importance of robust synthetic and analytical methods for its preparation.

References

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). SUPPLEMENTARY INFORMATION for the article:. The Royal Society of Chemistry. Retrieved from [Link]

  • Silva, F., & et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3255. Available at: [Link]

  • Murphy, C. L. W. (2013). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. UC Santa Cruz. Retrieved from [Link]

  • (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • (2015). Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives. European Journal of Medicinal Chemistry, 95, 185-198. Available at: [Link]

  • Li, W., et al. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Organic Syntheses, 81, 89. Available at: [Link]

  • (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4947. Available at: [Link]

  • (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. ResearchGate. Retrieved from [Link]

  • (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. Retrieved from [Link]

  • (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. National Institutes of Health. Retrieved from [Link]

  • (n.d.). boronic esters. Organic Syntheses. Retrieved from [Link]

  • (n.d.). The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • (n.d.). CAS 1150632-93-1 | 6-(Dimethoxymethyl)pyridine-3-boronic acid pinacol ester. Hoffman Fine Chemicals. Retrieved from [Link]

  • (n.d.). 13 C NMR Spectrum (1D, 126 MHz, H 2 O, predicted) (NP0302613). NP-MRD. Retrieved from [Link]

  • (n.d.). Why Pyridine-4-boronic Acid is Crucial for Drug Discovery & Development. Autech. Retrieved from [Link]

  • (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).. ResearchGate. Retrieved from [Link]

  • (n.d.). 6-HYDROXYMETHYL-PYRIDAZIN-3(2H)-ONE - Optional[13C NMR]. SpectraBase. Retrieved from [Link]

  • (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Crystallographic Communications, 67(2), o366. Available at: [Link]

  • (n.d.). FTIR spectra of (a) 4-(hydroxymethyl) pyridine and (b) 4-formyl pyridine. ResearchGate. Retrieved from [Link]

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Sources

6-(Hydroxymethyl)pyridine-3-boronic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-(Hydroxymethyl)pyridine-3-boronic acid

Executive Summary: This guide provides a comprehensive technical overview of 6-(Hydroxymethyl)pyridine-3-boronic acid, a key building block in modern organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document details the compound's chemical identity, physicochemical properties, a representative synthetic pathway, and its critical applications, with a focus on the Suzuki-Miyaura cross-coupling reaction. By synthesizing technical data with mechanistic insights, this paper serves as an authoritative resource for leveraging this versatile reagent in the creation of complex molecules for pharmaceutical and materials science applications.

Introduction to 6-(Hydroxymethyl)pyridine-3-boronic acid

6-(Hydroxymethyl)pyridine-3-boronic acid is a bifunctional organoboron compound that has gained significant traction as a versatile intermediate in synthetic chemistry. Its structure uniquely combines a pyridine ring, a boronic acid moiety, and a hydroxymethyl group. This trifecta of functionalities makes it an exceptionally valuable reagent: the pyridine core is a common motif in pharmacologically active compounds, the boronic acid is a key participant in palladium-catalyzed cross-coupling reactions, and the hydroxymethyl group offers a reactive handle for further molecular elaboration or can act as a hydrogen-bonding participant in biological systems.

Chemical Identity

The compound is unambiguously identified by its Chemical Abstracts Service (CAS) number and molecular formula.

  • CAS Number : 913835-98-0[1]

  • Molecular Formula : C₆H₈BNO₃[1][2]

  • Synonyms : (5-Boronopyridin-2-yl)methanol, 2-(Hydroxymethyl)pyridine-5-boronic acid[1]

Structural Representation

The structure consists of a pyridine ring substituted at the 3-position with a boronic acid group [-B(OH)₂] and at the 6-position with a hydroxymethyl group [-CH₂OH].

  • SMILES : OCc1ccc(cn1)B(O)O

  • InChI : 1S/C6H8BNO3/c9-4-6-2-1-5(3-8-6)7(10)11/h1-3,9-11H,4H2[2]

Physicochemical Properties

The physical and chemical properties of 6-(Hydroxymethyl)pyridine-3-boronic acid are summarized below. This data is crucial for determining appropriate reaction conditions, solvents, and storage protocols.

PropertyValueSource(s)
Molecular Weight 152.94 g/mol [1]
Monoisotopic Mass 153.05972 Da[2]
Appearance Solid / Powder
Storage Class 11 (Combustible Solids)
Hydrogen Bond Donors 3[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bond Count 2[3]

Synthesis and Purification

The synthesis of pyridine boronic acids typically involves the introduction of the boronic acid moiety onto a pre-functionalized pyridine ring. A common and effective strategy is the lithium-halogen exchange of a bromopyridine precursor at low temperature, followed by quenching the resulting lithiated intermediate with a borate ester.

Retrosynthetic Analysis & Precursor Selection

The target molecule can be disconnected at the Carbon-Boron bond. This retrosynthetic approach points to 5-bromo-2-(hydroxymethyl)pyridine (also known as (6-bromopyridin-3-yl)methanol) as a logical and commercially available starting material. The synthesis hinges on the selective lithiation at the bromine-bearing carbon.

Detailed Synthetic Protocol

This protocol describes a representative lab-scale synthesis.

Reaction: 5-Bromo-2-(hydroxymethyl)pyridine → 6-(Hydroxymethyl)pyridine-3-boronic acid

Materials:

  • 5-Bromo-2-(hydroxymethyl)pyridine (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) / Toluene solvent mixture

  • Triisopropyl borate (1.2 eq)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.2 eq)

  • Hydrochloric Acid (1 M aqueous solution)

  • Dry Ice / Acetone bath

Procedure:

  • Setup: A dry, three-necked flask under a nitrogen atmosphere is charged with 5-bromo-2-(hydroxymethyl)pyridine and anhydrous THF/toluene. The solution is cooled to -78 °C using a dry ice/acetone bath. Causality: Low temperature is critical to prevent side reactions of the highly reactive organolithium intermediate.

  • Lithiation: n-Butyllithium is added dropwise to the cooled solution, maintaining the internal temperature below -70 °C. The reaction is stirred for 1 hour. Causality: The n-BuLi performs a lithium-halogen exchange, selectively replacing the bromine atom with lithium due to the higher acidity of the C-Br proton.

  • Borylation: Triisopropyl borate is added dropwise to the reaction mixture. The mixture is stirred for an additional 2 hours at -78 °C before being allowed to warm slowly to room temperature. Causality: The nucleophilic lithiated pyridine attacks the electrophilic boron atom of the borate ester, forming a boronate complex.

  • Hydrolysis (Workup): The reaction is quenched by the slow addition of 1 M HCl. This hydrolyzes the boronate ester to the desired boronic acid.

  • Extraction: The aqueous layer is separated, and the organic layer is extracted with water. The combined aqueous layers are then washed with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.

  • Isolation: The pH of the aqueous layer is adjusted to induce precipitation of the product, which is then collected by filtration, washed with cold water, and dried under vacuum.

SynthesisWorkflow Precursor 5-Bromo-2-(hydroxymethyl)pyridine Intermediate 5-Lithiated Pyridine Intermediate Precursor->Intermediate 1. n-BuLi, THF 2. -78 °C Boronate Boronate Ester Complex Intermediate->Boronate 1. B(O-iPr)3 2. -78 °C to RT Product 6-(Hydroxymethyl)pyridine- 3-boronic acid Boronate->Product Aqueous HCl Workup

Caption: Synthetic workflow for 6-(Hydroxymethyl)pyridine-3-boronic acid.

Purification and Characterization

Purification is typically achieved by recrystallization. The structural integrity and purity of the final product must be confirmed using standard analytical techniques.

  • ¹H NMR: To confirm the proton environment, including characteristic shifts for the pyridine ring protons, the methylene protons of the hydroxymethyl group, and the exchangeable protons of the -OH and -B(OH)₂ groups.

  • ¹³C NMR: To verify the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Reversed-Phase HPLC (RP-HPLC): Analysis of boronic acids by RP-HPLC can be challenging due to on-column hydrolysis of boronate esters that might be used as derivatives.[4] Specialized methods, sometimes employing high-pH mobile phases, may be required for accurate quantification.[4]

Key Applications in Research and Development

The utility of 6-(Hydroxymethyl)pyridine-3-boronic acid stems from its role as a versatile building block, primarily in the formation of carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron species with an organic halide or triflate, catalyzed by a palladium(0) complex.[5][6] 6-(Hydroxymethyl)pyridine-3-boronic acid is an excellent substrate for this reaction, allowing for the direct introduction of the 6-(hydroxymethyl)pyridin-3-yl moiety into a target molecule.

Mechanism: The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the pyridine moiety) to the palladium center, displacing the halide. The base is crucial for forming a more nucleophilic "ate" complex, which facilitates the transfer.[7]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.[6]

SuzukiCycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA_Complex R¹-Pd(II)L_n-X Pd0->OA_Complex Oxidative Addition (R¹-X) Trans_Complex R¹-Pd(II)L_n-R² OA_Complex->Trans_Complex Transmetalation (R²-B(OH)₂ + Base) Trans_Complex->Pd0 Reductive Elimination Product R¹-R² Trans_Complex->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Medicinal Chemistry

Boron-containing compounds, once viewed with suspicion, are now established in medicinal chemistry, highlighted by FDA-approved drugs like bortezomib (Velcade).[8][9] Boronic acids are recognized for their ability to form stable, reversible covalent bonds with diols, a feature present in many biological molecules.

The 6-(hydroxymethyl)pyridine-3-boronic acid scaffold is particularly promising for several reasons:

  • Enzyme Inhibition: The boronic acid group can act as a transition-state analog to inhibit serine proteases or other enzymes.

  • Antibacterial Agents: Pyridine boronic acid derivatives have been investigated as inhibitors of bacterial efflux pumps, which are a key mechanism of antibiotic resistance.[10] For example, certain 6-substituted pyridine-3-boronic acids have shown promise in potentiating the activity of antibiotics against Staphylococcus aureus.[10]

  • Structural Scaffolding: The pyridine ring is a privileged structure in medicinal chemistry, and this building block allows for its incorporation into complex molecules, while the hydroxymethyl group provides a site for further modification to optimize binding, solubility, or other pharmacokinetic properties.

Safety, Handling, and Storage

As a laboratory chemical, 6-(Hydroxymethyl)pyridine-3-boronic acid requires careful handling.

  • Hazards: It is classified as an irritant, causing skin irritation, serious eye damage, and potential respiratory irritation.

  • Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from oxidizing agents.

Conclusion

6-(Hydroxymethyl)pyridine-3-boronic acid is a high-value chemical reagent with significant applications in both academic research and industrial drug development. Its defined structure and predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling make it an indispensable tool for the synthesis of novel biaryl compounds and other complex molecular architectures. As the field of medicinal chemistry continues to explore boron-containing pharmacophores, the importance of versatile and well-characterized building blocks like this will only continue to grow.

References

  • PubChem. 6-(hydroxymethyl)pyridine-3-boronic acid (C6H8BNO3). [Link]

  • G. S. C. C. de Souza et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3598. [Link]

  • B. Boucherle et al. (2015). Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives. European Journal of Medicinal Chemistry, 95, 206-15. [Link]

  • S. Singh et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6649. [Link]

  • M. B. Hicks et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1365-1383. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of 6-(Hydroxymethyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Landscape of Spectroscopic Data

In the realm of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 6-(Hydroxymethyl)pyridine-3-boronic acid, with its unique combination of a pyridine ring, a hydroxymethyl group, and a boronic acid moiety, presents an interesting case for spectroscopic analysis. It is a versatile building block in medicinal chemistry, notably in the synthesis of complex molecules via Suzuki-Miyaura coupling.[1]

This guide provides a comprehensive overview of the expected spectroscopic data for 6-(Hydroxymethyl)pyridine-3-boronic acid (CAS 913835-98-0). It is important to note that while this compound is commercially available, publicly accessible, complete spectroscopic datasets are not consistently provided by suppliers.[2] Therefore, this document serves as both a repository of predicted data, based on established principles and analogous structures, and a detailed methodological guide for researchers to acquire and interpret their own high-quality data. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just data, but the rationale behind the analytical techniques.

Molecular Structure and its Spectroscopic Implications

The structure of 6-(Hydroxymethyl)pyridine-3-boronic acid (C₆H₈BNO₃, Molecular Weight: 152.94 g/mol ) is the foundation of its spectral signature.[2][3] Understanding the electronic environment of each atom is key to predicting and interpreting the data from NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For 6-(Hydroxymethyl)pyridine-3-boronic acid, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the number of different proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale and Expert Insights
~8.8 - 9.0Singlet (or narrow doublet)1HH2 (Pyridine)This proton is adjacent to the nitrogen atom and ortho to the boronic acid group, leading to significant deshielding and a downfield shift.
~8.0 - 8.2Doublet of doublets1HH4 (Pyridine)This proton is coupled to both H2 and H5, and its position is influenced by the electron-withdrawing nature of the adjacent boronic acid.
~7.4 - 7.6Doublet1HH5 (Pyridine)Coupled to H4, this proton is ortho to the hydroxymethyl group.
~4.7 - 4.9Singlet2H-CH₂-OHThe methylene protons are adjacent to an oxygen atom, shifting them downfield. The signal is expected to be a singlet as there are no adjacent protons to couple with.
~5.0 - 6.0Broad Singlet1H-CH₂-OHThe hydroxyl proton is exchangeable, often resulting in a broad signal. Its chemical shift can vary with concentration and solvent.
~8.0 - 8.5Broad Singlet2H-B(OH)₂The protons of the boronic acid are also exchangeable and typically appear as a broad singlet. Their visibility can depend on the solvent and water content.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will identify all unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale and Expert Insights
~160 - 165C6 (Pyridine)This carbon is attached to the hydroxymethyl group and is adjacent to the nitrogen, resulting in a downfield shift.
~150 - 155C2 (Pyridine)Adjacent to the nitrogen and ortho to the boronic acid, this carbon is significantly deshielded.
~140 - 145C4 (Pyridine)This carbon is influenced by the adjacent boronic acid group.
~125 - 130C5 (Pyridine)This carbon is ortho to the hydroxymethyl group.
~120 - 125C3 (Pyridine)The ipso-carbon attached to the boron atom can sometimes be difficult to detect due to quadrupolar relaxation.[4]
~63 - 67-CH₂-OHThe methylene carbon is shielded compared to the aromatic carbons but is shifted downfield due to the attached oxygen.
Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 6-(Hydroxymethyl)pyridine-3-boronic acid.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). DMSO-d₆ is often a good choice for boronic acids as it can help in observing the exchangeable protons of the -OH and -B(OH)₂ groups.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Set the spectral width to cover a range of 0-12 ppm.

      • Use a 30-degree pulse angle.

      • Acquisition time of at least 2 seconds.

      • Relaxation delay of 2-5 seconds.

      • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Set the spectral width to cover a range of 0-180 ppm.

      • Use a proton-decoupled pulse sequence.

      • Acquisition time of 1-2 seconds.

      • Relaxation delay of 2-5 seconds.

      • A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity Rationale and Expert Insights
3200 - 3600O-H stretch (alcohol and boronic acid)Strong, BroadThe broadness is due to hydrogen bonding. This band is a key indicator of the hydroxyl and boronic acid groups.
3000 - 3100C-H stretch (aromatic)MediumCharacteristic of the C-H bonds on the pyridine ring.
2850 - 2960C-H stretch (aliphatic)MediumCorresponds to the stretching of the C-H bonds in the -CH₂- group.
~1600C=N and C=C stretch (aromatic ring)Medium-StrongThese are characteristic stretching vibrations of the pyridine ring.
~1350 - 1400B-O stretchStrongA strong absorption in this region is a hallmark of the boronic acid functional group.
~1000 - 1100C-O stretchStrongThis corresponds to the stretching vibration of the C-O bond in the hydroxymethyl group.
Experimental Protocol for FTIR Data Acquisition

Objective: To identify the key functional groups in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Place a small amount of the solid 6-(Hydroxymethyl)pyridine-3-boronic acid powder onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • Use a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

Predicted Mass Spectrum (Electrospray Ionization - ESI)

For a polar molecule like 6-(Hydroxymethyl)pyridine-3-boronic acid, ESI is a suitable soft ionization technique.

m/z Value Assignment Rationale and Expert Insights
154.06[M+H]⁺The protonated molecule is often the base peak in positive ion mode ESI.
176.04[M+Na]⁺Adducts with sodium are common in ESI-MS.
136.05[M+H - H₂O]⁺Loss of a water molecule from the protonated parent ion is a likely fragmentation pathway.

A Note on Boronic Acid Analysis by MS: Boronic acids have a propensity to form cyclic anhydrides (boroxines) or to dehydrate, especially under certain MS conditions. This can complicate the interpretation of the mass spectrum.[5] Using a soft ionization technique like ESI and optimizing the instrument parameters are crucial to minimize these effects.[5]

Experimental Protocol for ESI-MS Data Acquisition

Objective: To confirm the molecular weight and obtain fragmentation data.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration in the low µg/mL to ng/mL range.

  • Instrument Parameters (Direct Infusion):

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive and negative ion modes.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the [M+H]⁺ ion and minimize in-source fragmentation.

  • Data Processing:

    • Identify the molecular ion peak ([M+H]⁺) and any common adducts.

    • Compare the observed exact mass with the calculated theoretical mass to confirm the elemental composition.

    • If fragmentation is observed, propose structures for the major fragment ions.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques to build a complete and unambiguous picture of the molecular structure.

Spectroscopic_Workflow cluster_synthesis Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample 6-(Hydroxymethyl)pyridine-3-boronic acid NMR NMR (¹H, ¹³C) Sample->NMR IR FTIR Sample->IR MS Mass Spec (ESI) Sample->MS NMR_Data Connectivity & Carbon Skeleton NMR->NMR_Data IR_Data Functional Groups (-OH, B-O, C=N) IR->IR_Data MS_Data Molecular Weight & Formula MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Integrated workflow for the spectroscopic characterization of a molecule.

Conclusion: A Framework for Confident Characterization

This guide has provided a detailed framework for the spectroscopic analysis of 6-(Hydroxymethyl)pyridine-3-boronic acid. By combining the predictive power of ¹H and ¹³C NMR, the functional group identification capabilities of FTIR, and the molecular weight confirmation from mass spectrometry, researchers can confidently elucidate and verify the structure of this important chemical building block. The provided protocols are designed to be robust and serve as a starting point for developing in-house analytical methods. As with any scientific endeavor, the key to success lies in careful experimental execution and a thorough, logical interpretation of the resulting data.

References

  • Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (n.d.). Retrieved from [Link]

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solubility and stability of 6-(Hydroxymethyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 6-(Hydroxymethyl)pyridine-3-boronic acid

Authored by: Gemini, Senior Application Scientist

Abstract

6-(Hydroxymethyl)pyridine-3-boronic acid is a pivotal building block in contemporary organic synthesis and medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its bifunctional nature, featuring both a nucleophilic hydroxymethyl group and an electrophilic boronic acid moiety on a pyridine scaffold, offers extensive synthetic utility. However, the successful application of this reagent is critically dependent on a thorough understanding of its solubility and stability characteristics. Boronic acids as a class are susceptible to several degradation pathways that can impede reactivity and complicate purification. This guide provides an in-depth analysis of the factors governing the , offering field-proven insights, detailed experimental protocols, and practical handling strategies for researchers, scientists, and drug development professionals.

Introduction: The Synthetic Versatility and Practical Challenges

6-(Hydroxymethyl)pyridine-3-boronic acid, with its strategic placement of functional groups, serves as a versatile linker and structural motif in the synthesis of complex molecules. The pyridine nitrogen introduces opportunities for modulating physicochemical properties like basicity and solubility, while the hydroxymethyl group can be a site for further derivatization. Its primary application lies in the Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation.

Despite its synthetic potential, the compound shares the inherent instabilities common to many arylboronic acids.[1][2] Issues such as poor solubility in certain organic solvents, oxidative degradation, and pH-sensitive protodeboronation can lead to diminished reaction yields, inconsistent results, and the generation of difficult-to-remove impurities.[2][3] This guide aims to deconstruct these challenges by providing a foundational understanding of the molecule's behavior in various chemical environments.

Core Physicochemical Properties

A baseline understanding of the fundamental properties of 6-(Hydroxymethyl)pyridine-3-boronic acid is essential before delving into its solution behavior.

PropertyValueSource
CAS Number 913835-98-0[4]
Molecular Formula C₆H₈BNO₃[4][5]
Molecular Weight 152.94 g/mol [4][5]
Appearance White to off-white solid[5]
SMILES OCc1ccc(cn1)B(O)O[5]
InChI Key MSUQKXAJTUAESD-UHFFFAOYSA-N[5]

Solubility Profile: A Practical Perspective

The solubility of boronic acids can be complex. They often exist in equilibrium with their cyclic anhydrides (boroxines), which have different solubility profiles.[6][7] Furthermore, the presence of both a polar hydroxymethyl group and a pyridine ring, alongside the boronic acid, gives 6-(Hydroxymethyl)pyridine-3-boronic acid a unique solubility character.

Qualitative Solubility Assessment

Based on the behavior of analogous compounds like phenylboronic acid and pyridine derivatives, a general solubility profile can be inferred.[7][8][9]

  • High Solubility: Polar protic solvents like methanol and water (especially under acidic or basic conditions). Polar aprotic solvents like DMSO and DMF are also effective.

  • Moderate Solubility: Ethers (e.g., THF, dioxane) and ketones (e.g., acetone) are generally good solvents for boronic acids.[7]

  • Low Solubility: Nonpolar solvents such as hexanes, toluene, and dichloromethane.

Quantitative Solubility Data for Analogous Boronic Acids
SolventPhenylboronic Acid SolubilityIsobutoxyphenylboronic Acid SolubilityGeneral Expectation for Target Compound
AcetoneHighHighHigh
ChloroformModerateHighModerate to High
Dipropyl EtherHighLow to ModerateModerate to High
MethylcyclohexaneVery LowLowVery Low

Data synthesized from literature on analogous compounds to provide a predictive framework.[6][7]

Experimental Protocol: Determining Equilibrium Solubility

A dynamic (synthetic) method is a reliable technique for determining the equilibrium solubility of boronic acids, which can be prone to forming supersaturated solutions.

Objective: To determine the solubility of 6-(Hydroxymethyl)pyridine-3-boronic acid in a given solvent as a function of temperature.

Methodology:

  • Preparation: Place a known mass of the boronic acid into a jacketed glass vessel equipped with a magnetic stirrer, a temperature probe, and a light transmission probe (turbidity sensor).

  • Solvent Addition: Add a precise volume of the test solvent to the vessel.

  • Heating Cycle: Begin stirring and slowly heat the vessel at a controlled rate (e.g., 0.1 °C/min).

  • Dissolution Point (Clear Point): Monitor the light transmission through the solution. The temperature at which the last solid particles dissolve and the solution becomes perfectly clear is recorded as the dissolution temperature for that concentration.

  • Data Collection: Repeat the process with varying concentrations of the boronic acid to construct a solubility curve (solubility vs. temperature).

Diagram: Workflow for Solubility Determination

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh Boronic Acid B Add Known Volume of Solvent A->B C Heat Slowly with Stirring (0.1 °C/min) B->C D Monitor Turbidity C->D E Record 'Clear Point' Temperature D->E F Repeat for Multiple Concentrations E->F G Construct Solubility Curve (Solubility vs. Temp) F->G cluster_pathways Degradation Pathways cluster_products Products A 6-(Hydroxymethyl)pyridine-3-boronic acid B Protodeboronation (+ H₂O) A->B H⁺ or OH⁻ C Oxidation (+ [O]) A->C O₂, ROS D Dehydration (3 molecules) A->D Heat, Anhydrous P1 2-(Hydroxymethyl)pyridine + B(OH)₃ B->P1 P2 6-(Hydroxymethyl)pyridin-3-ol + B(OH)₃ C->P2 P3 Boroxine (Trimer) D->P3

Caption: Major degradation pathways for boronic acids.

Factors Influencing Stability
  • pH: The pH of the solution is arguably the most critical factor. The stability of boronic acids is highly pH-dependent. [3][10]Protodeboronation rates for some arylboronic acids are slowest around pH 5 and increase significantly in more acidic or basic media. [11]At pH values above the pKa of the boronic acid, the equilibrium shifts towards the more nucleophilic boronate anion, which can alter its stability and reactivity profile. [11][10]

  • Temperature: As with most chemical compounds, higher temperatures accelerate degradation. For long-term storage, refrigeration is recommended.

  • Atmosphere: To minimize oxidative degradation, 6-(Hydroxymethyl)pyridine-3-boronic acid should be stored under an inert atmosphere (e.g., nitrogen or argon). [2]

  • Moisture: While water is required for the hydrolysis of boroxines back to the active boronic acid, excessive moisture in storage can facilitate protodeboronation, especially if acidic or basic impurities are present. [2]

Stabilization Strategies: Boronate Esters

The most effective strategy to combat the inherent instability of boronic acids is to convert them into more stable derivatives, such as boronate esters. [2]

  • Pinacol Esters: Reacting the boronic acid with pinacol is a common method to generate a stable, crystalline solid that is less prone to protodeboronation and oxidation.

  • MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids. [1]They are often used for slow-release cross-coupling reactions, where the active boronic acid is generated in situ under the reaction conditions. [1]This strategy is particularly useful for notoriously unstable boronic acids, such as certain 2-heterocyclic derivatives. [1]

Experimental Protocol: Assessing Stability via HPLC

A robust HPLC method is essential for monitoring the purity of the starting material and assessing its stability over time under various conditions.

Objective: To quantify the degradation of 6-(Hydroxymethyl)pyridine-3-boronic acid under stressed conditions (e.g., elevated temperature, specific pH).

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Standard of 6-(Hydroxymethyl)pyridine-3-boronic acid

  • Buffers of desired pH (e.g., pH 2, 7, 9)

Methodology:

  • Stock Solution: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., 1:1 Acetonitrile:Water) at a known concentration (e.g., 1 mg/mL).

  • Stress Samples: Aliquot the stock solution into separate vials. For each condition, add the appropriate buffer or solution. For example:

    • Control (store at 4 °C)

    • Thermal Stress (store at 40 °C)

    • Acidic Stress (adjust to pH 2, store at RT)

    • Basic Stress (adjust to pH 9, store at RT)

  • Time Points: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • HPLC Analysis: Inject the samples onto the HPLC system. Use a gradient elution method (e.g., 5% to 95% B over 15 minutes) and monitor at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the t=0 sample. Identify and quantify major degradation products, such as the protodeboronated species, by comparing retention times with known standards if available.

Recommended Storage and Handling Procedures

To ensure the integrity and reactivity of 6-(Hydroxymethyl)pyridine-3-boronic acid, strict adherence to proper storage and handling protocols is mandatory.

ParameterRecommendationRationale
Temperature Store at 2-8 °C.Minimizes thermal degradation and boroxine formation. [12]
Atmosphere Store under a dry, inert atmosphere (Nitrogen or Argon).Prevents oxidative degradation. [2]
Container Use a tightly sealed, opaque container.Protects from moisture and light.
Handling Weigh and handle in a glove box or under a stream of inert gas if possible.Minimizes exposure to air and moisture.
Solvent Use Use anhydrous solvents for reactions where water is detrimental.Prevents unwanted hydrolysis or protodeboronation.
Chemical Incompatibility Avoid storage near strong oxidizing agents, strong bases, or strong acids.Prevents accelerated decomposition. [13]

Conclusion

6-(Hydroxymethyl)pyridine-3-boronic acid is a valuable reagent whose utility is directly tied to its proper handling. While susceptible to protodeboronation, oxidation, and boroxine formation, these degradation pathways can be effectively managed. By understanding the critical role of pH, temperature, and atmospheric exposure, and by employing stabilization strategies such as conversion to boronate esters, researchers can ensure the integrity of the reagent. The protocols and guidelines presented here provide a comprehensive framework for maximizing the success of synthetic endeavors involving this versatile building block, ensuring reproducibility, and achieving higher yields in the development of novel chemical entities.

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  • Worek, F., et al. (1991). Study on the stability of the oxime HI 6 in aqueous solution. PubMed. (URL: [Link])

  • SAFETY DATA SHEET - 2-Bromo-6-(hydroxymethyl)pyridine. Fisher Scientific. (URL: [Link])

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A Comprehensive Technical Guide to 6-(Hydroxymethyl)pyridin-3-ylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Hydroxymethyl)pyridin-3-ylboronic acid is a versatile bifunctional building block of significant interest in medicinal chemistry and organic synthesis. Its unique structure, incorporating a nucleophilic hydroxymethyl group and a versatile boronic acid moiety on a pyridine scaffold, offers a valuable platform for the synthesis of complex molecules, particularly in the development of novel kinase inhibitors and other therapeutic agents. This guide provides an in-depth review of the synthesis, physicochemical properties, and key applications of this compound, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and its incorporation into biologically active molecules. Detailed experimental protocols, data analysis, and mechanistic insights are provided to enable researchers to effectively utilize this valuable synthetic intermediate.

Introduction: The Strategic Importance of Substituted Pyridylboronic Acids

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast array of approved drugs and clinical candidates.[1] Its ability to participate in hydrogen bonding, metal coordination, and a range of electronic interactions makes it a crucial component for modulating the pharmacokinetic and pharmacodynamic properties of drug molecules. Boronic acids, and their corresponding esters, have emerged as indispensable tools in modern organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This reaction allows for the efficient and functional-group-tolerant formation of carbon-carbon bonds, a cornerstone of complex molecule synthesis.[3]

The convergence of these two key structural motifs in the form of pyridylboronic acids has provided medicinal chemists with a powerful toolkit for drug discovery.[2] 6-(Hydroxymethyl)pyridin-3-ylboronic acid (and its common synthetic precursor, the pinacol ester) represents a particularly valuable member of this class. The presence of the hydroxymethyl group at the 6-position offers a reactive handle for further functionalization, enabling the introduction of diverse substituents to probe structure-activity relationships (SAR) and optimize drug-like properties.

This guide will delve into the synthetic pathways to access this key building block, explore its physicochemical characteristics, and provide detailed protocols for its application in the synthesis of high-value compounds, particularly within the context of kinase inhibitor development.

Synthesis of 6-(Hydroxymethyl)pyridin-3-ylboronic Acid and its Pinacol Ester

The most common and practical approach to the synthesis of 6-(hydroxymethyl)pyridin-3-ylboronic acid involves a two-step sequence starting from a readily available halogenated pyridine precursor:

  • Protection of the Hydroxymethyl Group (Optional but Recommended): The free hydroxymethyl group can be acidic enough to interfere with the subsequent metal-halogen exchange. Therefore, protection with a suitable group (e.g., a silyl ether like TBDMS or a benzyl ether) is often advantageous.

  • Metal-Halogen Exchange followed by Borylation: The core transformation involves the reaction of a 5-halo-2-(protected-hydroxymethyl)pyridine with an organolithium or Grignard reagent to generate a nucleophilic pyridyl species, which is then trapped with a borate ester.[4]

  • Deprotection and Hydrolysis/Esterification: Subsequent deprotection of the hydroxymethyl group and either hydrolysis to the boronic acid or transesterification to a stable pinacol boronate ester furnishes the desired product.

A common and often more stable synthetic equivalent is the corresponding pinacol ester, which can be readily prepared and isolated.[5]

Proposed Synthetic Workflow

The following diagram illustrates a typical synthetic route to 6-(hydroxymethyl)pyridin-3-ylboronic acid pinacol ester.

G cluster_0 Synthesis of 6-(Hydroxymethyl)pyridin-3-ylboronic Acid Pinacol Ester start 5-Bromo-2-(hydroxymethyl)pyridine protect Protection (e.g., TBDMSCl, Imidazole) start->protect protected_pyridine 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)pyridine protect->protected_pyridine lithiation Metal-Halogen Exchange (e.g., n-BuLi, THF, -78 °C) protected_pyridine->lithiation borylation Borylation (Isopropoxy-pinacolborane) lithiation->borylation pinacol_ester 6-((tert-Butyldimethylsilyloxy)methyl)pyridin-3-ylboronic acid pinacol ester borylation->pinacol_ester deprotection Deprotection (e.g., TBAF, THF) pinacol_ester->deprotection final_product 6-(Hydroxymethyl)pyridin-3-ylboronic acid pinacol ester deprotection->final_product

Caption: Proposed synthetic pathway for 6-(hydroxymethyl)pyridin-3-ylboronic acid pinacol ester.

Detailed Experimental Protocol (Hypothetical, based on analogous reactions)

This protocol is a representative example based on established procedures for the synthesis of similar pyridylboronic esters.[4] Optimization may be required.

Step 1: Protection of 5-Bromo-2-(hydroxymethyl)pyridine

  • To a solution of 5-bromo-2-(hydroxymethyl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 5-bromo-2-((tert-butyldimethylsilyloxy)methyl)pyridine.

Step 2: Synthesis of 6-((tert-Butyldimethylsilyloxy)methyl)pyridin-3-ylboronic acid pinacol ester

  • Dissolve 5-bromo-2-((tert-butyldimethylsilyloxy)methyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Slowly add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq).

  • Allow the reaction mixture to warm slowly to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product can be purified by column chromatography.

Step 3: Deprotection to 6-(Hydroxymethyl)pyridin-3-ylboronic acid pinacol ester

  • Dissolve the protected pinacol ester (1.0 eq) in THF.

  • Add tetrabutylammonium fluoride (TBAF, 1.1 eq, as a 1 M solution in THF).

  • Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture and purify by flash chromatography to yield the final product.

Physicochemical Properties

PropertyValue (Estimated)Notes
Molecular Formula C₆H₈BNO₃
Molecular Weight 152.94 g/mol [6]
CAS Number 913835-98-0[6]
Appearance White to off-white solidTypical for boronic acids.
pKa ~8.5 - 9.5The electron-donating hydroxymethyl group is expected to increase the pKa relative to pyridin-3-ylboronic acid (pKa ~8.8). Boronic acids are Lewis acids.[7]
Solubility Soluble in methanol, DMSO, and aqueous base. Sparingly soluble in nonpolar organic solvents.The hydroxymethyl group and the boronic acid moiety enhance polarity and aqueous solubility. Pyridin-3-yl-boronic acid is slightly soluble in methanol.[8]
Stability Moderately stable as a solid. Prone to dehydration to form boroxines. The pinacol ester is significantly more stable for long-term storage.

Applications in Suzuki-Miyaura Cross-Coupling

The primary synthetic utility of 6-(hydroxymethyl)pyridin-3-ylboronic acid lies in its application as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[9] This reaction enables the formation of a C(sp²)-C(sp²) bond between the pyridine ring and a variety of aryl or heteroaryl halides or triflates.

General Reaction Scheme

G cluster_0 Suzuki-Miyaura Coupling reactant1 6-(Hydroxymethyl)pyridin-3-ylboronic acid (or Pinacol Ester) plus + reactant2 Ar-X (X = Br, I, OTf) arrow Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) reactant2->arrow product 6-(Hydroxymethyl)-3-arylpyridine arrow->product

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Successful Coupling
  • Choice of Catalyst: A variety of palladium catalysts can be employed, with Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd₂(dba)₃/ligand systems being common choices.[10] The optimal catalyst will depend on the nature of the coupling partners.

  • Base: An inorganic base is required to activate the boronic acid.[3] Common choices include potassium carbonate, cesium carbonate, and potassium phosphate. The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is typically used to dissolve both the organic and inorganic reagents.[11]

  • Reaction Temperature: Reactions are typically run at elevated temperatures (80-110 °C).

  • Inert Atmosphere: As with most palladium-catalyzed reactions, performing the reaction under an inert atmosphere (nitrogen or argon) is crucial to prevent catalyst degradation.

Exemplary Protocol for Suzuki-Miyaura Coupling

This is a general protocol and may require optimization for specific substrates.

  • To a reaction vessel, add 6-(hydroxymethyl)pyridin-3-ylboronic acid pinacol ester (1.2 eq), the aryl halide (1.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Add the base (e.g., potassium carbonate, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Role in Medicinal Chemistry: A Key Building Block for Kinase Inhibitors

The 6-(hydroxymethyl)-3-arylpyridine motif is a common feature in a number of kinase inhibitors.[12][13] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site, a common binding motif for type I and type II inhibitors. The hydroxymethyl group at the 6-position provides a point for further elaboration to enhance potency, selectivity, and pharmacokinetic properties.[14]

Hypothetical Kinase Inhibitor Synthesis Workflow

G cluster_1 Kinase Inhibitor Synthesis boronic_acid 6-(Hydroxymethyl)pyridin-3-ylboronic acid suzuki Suzuki-Miyaura Coupling boronic_acid->suzuki aryl_halide Functionalized Aryl Halide aryl_halide->suzuki intermediate 6-(Hydroxymethyl)-3-arylpyridine Intermediate suzuki->intermediate activation Activation of Hydroxymethyl Group (e.g., Mesylation, Tosylation) intermediate->activation activated_intermediate Activated Intermediate activation->activated_intermediate sn2 Nucleophilic Substitution (SN2) activated_intermediate->sn2 nucleophile Nucleophile (e.g., Amine, Thiol) nucleophile->sn2 kinase_inhibitor Final Kinase Inhibitor sn2->kinase_inhibitor

Caption: A generalized workflow for the synthesis of kinase inhibitors.

This workflow highlights the strategic importance of 6-(hydroxymethyl)pyridin-3-ylboronic acid. The initial Suzuki coupling rapidly constructs the core biaryl scaffold. The hydroxymethyl group then serves as a versatile handle for the introduction of a wide range of functionalities via nucleophilic substitution, allowing for the exploration of the solvent-exposed region of the kinase active site to improve drug properties.

Conclusion and Future Outlook

6-(Hydroxymethyl)pyridin-3-ylboronic acid and its pinacol ester are valuable and versatile building blocks in modern organic synthesis and medicinal chemistry. Their utility in constructing the privileged 6-(hydroxymethyl)-3-arylpyridine scaffold via the robust Suzuki-Miyaura cross-coupling reaction makes them highly sought-after intermediates in drug discovery programs, particularly in the development of novel kinase inhibitors. While detailed physicochemical and pharmacokinetic data on this specific molecule are still emerging, the established chemistry of pyridylboronic acids provides a solid foundation for its effective application. As the demand for novel, highly specific, and potent therapeutic agents continues to grow, the strategic use of well-designed building blocks like 6-(hydroxymethyl)pyridin-3-ylboronic acid will undoubtedly play an increasingly important role in accelerating the discovery and development of the next generation of medicines.

References

  • An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. (n.d.).
  • Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. (n.d.).
  • 6-(Hydroxymethyl)pyridine-3-boronic acid | CAS 913835-98-0. (n.d.). Santa Cruz Biotechnology.
  • US Patent for Boronic acid derivatives and therapeutic uses thereof. (n.d.).
  • WO2016149393A1 - Boronic acid derivatives and therapeutic uses thereof. (n.d.).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(21), 15478–15539.
  • 3-pyridylboronic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Recent progress in the synthesis of pyridinylboronic acids and esters. (2013). Arkivoc, 2013(1), 135-153.
  • Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(9), 1895-1899.
  • Transition metal-free synthesis of alkyl pinacol boronates. (2021). Organic & Biomolecular Chemistry, 19(3), 488-504.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • US Patent No. 8829195. (2021).
  • Suzuki coupling of aryl halides 8a–c with phenylboronic acid. (n.d.).
  • Suzuki coupling of heteroaryl halides with aryl boronic acids a. (n.d.).
  • Suzuki cross-coupling reaction. (2020, February 14). YouTube.
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The Advent and Ascendancy of 6-(Hydroxymethyl)pyridine-3-boronic Acid: A Technical Guide for Chemical Innovators

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide charts the discovery, historical evolution, and synthetic methodologies of 6-(hydroxymethyl)pyridine-3-boronic acid, a cornerstone building block in modern medicinal chemistry and materials science. We will delve into the fundamental chemical principles that underpin its synthesis and reactivity, offering a comprehensive overview for researchers, scientists, and drug development professionals. This guide will provide not only a retrospective look at its origins but also a practical, forward-looking perspective on its application, complete with detailed experimental protocols and an analysis of its pivotal role in contemporary chemical innovation.

Introduction: A Molecule of Strategic Importance

The rise of palladium-catalyzed cross-coupling reactions has revolutionized the art of the possible in molecular construction. Among the vast arsenal of reagents developed for this purpose, organoboron compounds, particularly boronic acids, have emerged as indispensable tools due to their stability, functional group tolerance, and relatively low toxicity. Within this class, heteroaromatic boronic acids have garnered significant attention for their utility in the synthesis of complex pharmaceutical and materials science targets. 6-(Hydroxymethyl)pyridine-3-boronic acid (CAS 913835-98-0) stands out as a particularly valuable synthon. Its unique trifunctional nature—a nucleophilic pyridine ring, a versatile boronic acid moiety for cross-coupling, and a modifiable hydroxymethyl group—offers a powerful handle for molecular diversification and property tuning. This guide will provide a comprehensive exploration of this key molecule, from its conceptualization to its current-day applications.

The Genesis of a Key Building Block: Discovery and Historical Context

While boronic acids were first synthesized in 1860 by Edward Frankland, the development of functionalized heteroaromatic boronic acids is a more recent tale, driven by the demands of modern synthetic chemistry. The specific first synthesis of 6-(hydroxymethyl)pyridine-3-boronic acid is not prominently documented in a single, seminal publication. Rather, its emergence is intertwined with the broader development of methods for the synthesis of functionalized pyridylboronic acids.

The primary impetus for the creation of molecules like 6-(hydroxymethyl)pyridine-3-boronic acid was the need for versatile building blocks in drug discovery. The pyridine motif is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. The ability to introduce this moiety with additional functionality for further chemical elaboration is a powerful strategy in the development of new therapeutic agents.

Early methods for the synthesis of arylboronic acids often involved the reaction of organolithium or Grignard reagents with trialkyl borates. However, the application of these methods to functionalized pyridines can be challenging due to the reactivity of the pyridine ring and the potential for side reactions. The advent of palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, provided a more general and robust route to these valuable compounds.

Synthetic Strategies: From Concept to Kilogram-Scale

The synthesis of 6-(hydroxymethyl)pyridine-3-boronic acid can be approached through several strategic disconnections. The most common and industrially viable methods rely on the borylation of a pre-functionalized pyridine ring.

The Miyaura Borylation: A Palladium-Catalyzed Approach

The Miyaura borylation reaction is a powerful method for the synthesis of boronate esters from aryl or vinyl halides.[1] This reaction typically employs a palladium catalyst, a diboron reagent such as bis(pinacolato)diboron (B₂pin₂), and a base. The resulting boronate ester can then be hydrolyzed to the corresponding boronic acid.

A plausible and widely used synthetic route to 6-(hydroxymethyl)pyridine-3-boronic acid begins with a suitable halogenated pyridine precursor, such as 5-bromo-2-(hydroxymethyl)pyridine.

Experimental Protocol: Synthesis of 6-(Hydroxymethyl)pyridine-3-boronic acid via Miyaura Borylation

  • Step 1: Synthesis of the Pinacol Boronate Ester

    • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-(hydroxymethyl)pyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

    • Add a suitable anhydrous solvent, such as dioxane or toluene.

    • Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 6-(hydroxymethyl)pyridine-3-boronic acid pinacol ester.

  • Step 2: Hydrolysis to the Boronic Acid

    • Dissolve the purified pinacol ester in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

    • Add an aqueous acid, such as hydrochloric acid (HCl), and stir the mixture at room temperature.

    • Monitor the hydrolysis by TLC or LC-MS.

    • Upon completion, adjust the pH of the solution to neutral or slightly acidic with a base, such as sodium bicarbonate.

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-(hydroxymethyl)pyridine-3-boronic acid.

Diagram of the Miyaura Borylation Pathway

Miyaura_Borylation A 5-Bromo-2-(hydroxymethyl)pyridine C Oxidative Addition A->C B Pd(0) Catalyst B->C D Aryl-Pd(II)-Br Intermediate C->D F Transmetalation D->F E Bis(pinacolato)diboron E->F G Aryl-Pd(II)-B(pin) Intermediate F->G H Reductive Elimination G->H H->B Regenerates Catalyst I 6-(Hydroxymethyl)pyridine-3-boronic acid pinacol ester H->I J Hydrolysis I->J K 6-(Hydroxymethyl)pyridine-3-boronic acid J->K

Caption: General workflow for the synthesis of 6-(hydroxymethyl)pyridine-3-boronic acid.

Halogen-Metal Exchange: A Classic Approach

An alternative and historically significant method for the preparation of pyridylboronic acids involves a halogen-metal exchange reaction followed by trapping with a borate ester.[2] This "in situ quench" protocol can be highly effective, though it often requires cryogenic temperatures.

Experimental Protocol: Synthesis via Halogen-Metal Exchange

  • Dissolve 5-bromo-2-(hydroxymethyl)pyridine (1.0 eq) and triisopropyl borate (1.2 eq) in a dry ethereal solvent such as tetrahydrofuran (THF) in a reaction vessel under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for a specified time.

  • Quench the reaction by the addition of an aqueous acid (e.g., 1 M HCl).

  • Allow the mixture to warm to room temperature.

  • Separate the aqueous and organic layers.

  • Adjust the pH of the aqueous layer to near neutral to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 6-(hydroxymethyl)pyridine-3-boronic acid.

Diagram of the Halogen-Metal Exchange Pathway

Halogen_Metal_Exchange A 5-Bromo-2-(hydroxymethyl)pyridine C Halogen-Metal Exchange (-78 °C) A->C B n-BuLi B->C D 5-Lithio-2-(hydroxymethyl)pyridine C->D F Borylation D->F E Triisopropyl borate E->F G Borate Ester Intermediate F->G H Acidic Workup G->H I 6-(Hydroxymethyl)pyridine-3-boronic acid H->I

Caption: Synthesis via halogen-metal exchange and borylation.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 6-(hydroxymethyl)pyridine-3-boronic acid is crucial for its effective handling, storage, and application.

PropertyValue
Molecular Formula C₆H₈BNO₃
Molecular Weight 152.94 g/mol
Appearance White to off-white solid
CAS Number 913835-98-0
Solubility Soluble in methanol, DMSO, and water (sparingly)

Characterization Data:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the exchangeable protons of the hydroxyl and boronic acid groups.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the pyridine ring and the hydroxymethyl group.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound.

Applications in Modern Organic Synthesis: The Suzuki-Miyaura Coupling

The primary application of 6-(hydroxymethyl)pyridine-3-boronic acid is as a coupling partner in the Suzuki-Miyaura reaction.[3] This versatile carbon-carbon bond-forming reaction has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.

The reaction involves the palladium-catalyzed coupling of an organoboron compound (the boronic acid) with an organic halide or triflate. The presence of the hydroxymethyl group on the pyridine ring allows for further functionalization of the coupled product, making 6-(hydroxymethyl)pyridine-3-boronic acid a highly valuable building block.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

  • In a reaction vessel, combine the aryl halide or triflate (1.0 eq), 6-(hydroxymethyl)pyridine-3-boronic acid (1.2 eq), a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq), and a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a pre-catalyst system like palladium(II) acetate with a phosphine ligand.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Heat the reaction mixture under an inert atmosphere to the desired temperature (often 80-110 °C) and monitor its progress.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product into an organic solvent.

  • Dry the combined organic extracts, concentrate, and purify the product by column chromatography or recrystallization.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n R-Pd(II)-X L_n R-Pd(II)-X L_n Pd(0)L_n->R-Pd(II)-X L_n Oxidative Addition R-Pd(II)-R' L_n R-Pd(II)-R' L_n R-Pd(II)-X L_n->R-Pd(II)-R' L_n Transmetalation R-Pd(II)-R' L_n->Pd(0)L_n Reductive Elimination R-R' Coupled Product (R-R') R-Pd(II)-R' L_n->R-R' R-X Aryl Halide (R-X) R-X->R-Pd(II)-X L_n R'-B(OH)2 6-(Hydroxymethyl)pyridine- 3-boronic acid (R'-B(OH)2) R'-B(OH)2->R-Pd(II)-R' L_n Base Base Base->R-Pd(II)-R' L_n

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Future of 6-(Hydroxymethyl)pyridine-3-boronic Acid: Expanding Horizons

The utility of 6-(hydroxymethyl)pyridine-3-boronic acid extends beyond its role in traditional Suzuki-Miyaura couplings. The hydroxymethyl group serves as a versatile handle for a variety of chemical transformations, including:

  • Oxidation to the corresponding aldehyde or carboxylic acid, providing further points for diversification.

  • Etherification or esterification to modify the steric and electronic properties of the molecule.

  • Conversion to a leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution reactions.

This inherent versatility ensures that 6-(hydroxymethyl)pyridine-3-boronic acid will continue to be a valuable tool for chemists in the years to come. As new cross-coupling methodologies and synthetic strategies are developed, the demand for well-defined, functionalized building blocks like this will only increase. Its application in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials is a testament to its enduring importance in the landscape of modern chemical synthesis.

Conclusion

6-(Hydroxymethyl)pyridine-3-boronic acid has cemented its place as a critical reagent in the synthetic chemist's toolbox. Its journey from a conceptual building block to a commercially available and widely used synthon reflects the broader trends in organic synthesis towards efficiency, modularity, and functional group tolerance. This guide has provided a comprehensive overview of its history, synthesis, properties, and applications, with the aim of empowering researchers and drug development professionals to fully leverage the synthetic potential of this remarkable molecule. The continued exploration of its reactivity and the development of new applications will undoubtedly lead to further innovations across the chemical sciences.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 1995 , 60 (23), 7508–7510. [Link]

  • Li, W.; Nelson, D. P.; Jensen, M. S.; Hoerrner, R. S.; Cai, D.; Larsen, R. D.; Reider, P. J. An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. The Journal of Organic Chemistry, 2002 , 67 (15), 5394–5397. [Link]

  • Al-Zoubi, R. M.; Marion, O.; Hall, D. G. Direct and Waste-Free Suzuki−Miyaura Cross-Coupling of Arylboronic Acids with Aryl Chlorides in 2-Propanol. Angewandte Chemie International Edition, 2008 , 47 (15), 2876–2879. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki−Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]

  • Frankland, E. On a New Series of Organic Compounds Containing Boron. Journal of the Chemical Society, 1862 , 15, 363-365. [Link]

  • Miyaura Borylation. In Wikipedia. Retrieved January 3, 2026, from [Link]

  • Suzuki reaction. In Wikipedia. Retrieved January 3, 2026, from [Link]

  • Parry, P. R.; Wang, C.; Batsanov, A. S.; Bryce, M. R.; Tarbit, B. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 2002 , 67 (21), 7541–7543. [Link]

  • Organic Syntheses. 3-pyridylboronic acid. Retrieved January 3, 2026, from [Link]

  • Lima, L. M.; dos Santos, J. L.; da Silva, A. D. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 2020 , 25(23), 5697. [Link]

  • U.S. Patent 8,829,195 B2. (2014). Preparation of substituted nicotinamides.

Sources

An In-depth Technical Guide to the Thermodynamic Properties of 6-(Hydroxymethyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Data Gap for a Novel Boronic Acid Derivative

For researchers and drug development professionals, a comprehensive understanding of a compound's thermodynamic properties is not merely academic—it is a cornerstone of process safety, formulation development, and reaction optimization. 6-(Hydroxymethyl)pyridine-3-boronic acid is a bifunctional molecule of significant interest, merging the chemical versatility of a pyridine ring with the reactive potential of a boronic acid and a hydroxymethyl group. However, a thorough review of the current scientific literature reveals a conspicuous absence of experimentally determined thermodynamic data for this specific molecule.

This guide is structured to address this knowledge gap directly. Instead of presenting a simple data sheet, which is currently impossible, we will adopt the perspective of a senior application scientist. We will outline the critical thermodynamic parameters, explain the underlying principles that govern their behavior in a molecule like 6-(Hydroxymethyl)pyridine-3-boronic acid, and provide detailed, field-proven experimental protocols for their determination. This document serves as both a guide to the knowns and a roadmap for exploring the unknowns, empowering researchers to generate the high-quality data required for their work.

Physicochemical Profile and Structural Considerations

Before delving into thermodynamic measurements, it is essential to establish the foundational properties of 6-(Hydroxymethyl)pyridine-3-boronic acid and consider how its unique structure will influence its behavior.

The molecule's structure integrates three key functional groups:

  • Pyridine Ring: A basic, aromatic heterocycle that can participate in hydrogen bonding via its nitrogen atom.

  • Boronic Acid [-B(OH)₂]: A Lewis acidic group known for its ability to form reversible covalent bonds with diols and to engage in strong hydrogen bonding. It is also susceptible to dehydration to form a cyclic anhydride known as a boroxine.

  • Hydroxymethyl Group [-CH₂OH]: A primary alcohol that is a strong hydrogen bond donor and acceptor.

This trifecta of functionalities suggests a high propensity for strong intermolecular interactions, which will dominate the compound's solid-state properties, such as melting point and solubility.

Table 1: Foundational Physicochemical Data for 6-(Hydroxymethyl)pyridine-3-boronic acid

PropertyValue/InformationSource
Molecular FormulaC₆H₈BNO₃[1][2]
Molecular Weight152.94 g/mol [1][2]
AppearanceSolid (predicted)[1]
pKa (Predicted)4.00 ± 0.10 (for the pyridine moiety)[3]
Melting PointData not available. For comparison, the melting point of the parent pyridine-3-boronic acid is reported as >300 °C, suggesting strong intermolecular forces.[3][4]

The high melting point of the parent compound, pyridine-3-boronic acid, is indicative of a robust crystal lattice stabilized by extensive hydrogen bonding. The addition of a hydroxymethyl group to this structure is expected to introduce further hydrogen bonding capabilities, likely resulting in a high melting point for 6-(Hydroxymethyl)pyridine-3-boronic acid as well.

Thermal Stability and Decomposition Profile: A Methodological Approach

The thermal stability of an active pharmaceutical ingredient or intermediate is a critical safety and quality attribute. We will approach its determination using two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Causality Behind Experimental Choices

Boronic acids are known for their thermal instability, particularly their propensity to undergo dehydration to form boroxines.[5] This transformation is a chemical decomposition, not a phase change, and it is crucial to design experiments that can distinguish between these events. An inert atmosphere (e.g., nitrogen) is mandatory for initial TGA and DSC runs to prevent oxidation, which would complicate the interpretation of mass loss or thermal events. Comparing the results from an inert atmosphere to those from an oxidative atmosphere (air) can provide insights into the decomposition mechanism.

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This is the primary technique for determining decomposition temperatures and quantifying mass loss events, such as dehydration.

Objective: To determine the onset temperature of decomposition and identify distinct mass loss stages.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of 6-(Hydroxymethyl)pyridine-3-boronic acid into a clean, tared TGA pan (alumina or platinum is recommended).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen.

    • Flow Rate: 50 mL/min.

    • Temperature Program: Equilibrate at 30 °C, then ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Calculate the first derivative of the TGA curve (DTG) to identify the temperatures of maximum mass loss rates.

    • Determine the onset temperature of decomposition (Tₒₙₛₑₜ).

    • Quantify the mass loss at each stage. A mass loss corresponding to three molecules of water from three molecules of the boronic acid would strongly suggest boroxine formation.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of phase changes or decomposition.[6][7]

Objective: To identify the melting point and other thermal events, and to measure their associated enthalpies.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 6-(Hydroxymethyl)pyridine-3-boronic acid into a hermetically sealed aluminum pan. A sealed pan is crucial to contain any evolved gases during initial runs.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen.

    • Flow Rate: 50 mL/min.

    • Temperature Program: Equilibrate at 30 °C, then ramp from 30 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot heat flow (W/g) versus temperature (°C).

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).

    • Determine the onset temperature and peak temperature for each event.

    • Integrate the area under any melting peak to determine the enthalpy of fusion (ΔHբᵤₛ).

Integrated Workflow for Thermal Analysis

The synergy between TGA and DSC is critical for an unambiguous interpretation of the thermal behavior of 6-(Hydroxymethyl)pyridine-3-boronic acid.

Thermal_Analysis_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) cluster_Interpretation Data Interpretation TGA_Run Run TGA under N₂ (10°C/min to 600°C) TGA_Analysis Analyze TGA/DTG Curves: - Identify Tₒₙₛₑₜ - Quantify Mass Loss (%) TGA_Run->TGA_Analysis DSC_Run Run DSC under N₂ (10°C/min to 400°C) TGA_Analysis->DSC_Run Inform DSC Temp. Range Interpretation Correlate TGA & DSC Data TGA_Analysis->Interpretation DSC_Analysis Analyze DSC Curve: - Identify Melting (Tₘ) - Identify Decomposition (TᏧ) - Calculate ΔH DSC_Run->DSC_Analysis DSC_Analysis->Interpretation Dehydration Mass loss at T < Tₘ? → Dehydration/Desolvation Interpretation->Dehydration Melt_Decomp Endotherm followed by Exotherm with mass loss? → Melting then Decomposition Interpretation->Melt_Decomp Final_Report Comprehensive Thermal Profile Dehydration->Final_Report Melt_Decomp->Final_Report Computational_Workflow cluster_DFT Density Functional Theory (DFT) cluster_HighLevel High-Accuracy Energy Calculation cluster_Thermo Thermochemical Analysis Input Input Structure: 6-(Hydroxymethyl)pyridine- 3-boronic acid Geom_Opt Geometry Optimization (e.g., B3LYP/6-31G*) Input->Geom_Opt Freq_Calc Frequency Calculation (Confirms minimum energy) Geom_Opt->Freq_Calc Single_Point Single-Point Energy (e.g., G4 Theory) Freq_Calc->Single_Point Optimized Geometry Thermo_Props Calculate Thermodynamic Properties (ΔH°, ΔG°, S°, Cₚ) Freq_Calc->Thermo_Props Vibrational Frequencies Single_Point->Thermo_Props Output Predicted Thermodynamic Data Thermo_Props->Output

Sources

Quantum Chemical Calculations for 6-(Hydroxymethyl)pyridine-3-boronic acid: An In-depth Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 6-(Hydroxymethyl)pyridine-3-boronic acid. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the practical application of Density Functional Theory (DFT) to predict key molecular descriptors, offering insights that can accelerate and rationalize the drug discovery process. We will explore not just the "how" but the critical "why" behind methodological choices, ensuring a robust and validated computational approach.

Introduction: The Significance of 6-(Hydroxymethyl)pyridine-3-boronic acid in Medicinal Chemistry

6-(Hydroxymethyl)pyridine-3-boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry. Its structure, featuring a pyridine ring, a hydroxymethyl group, and a boronic acid moiety, makes it a versatile scaffold for the design of targeted therapeutics. Boronic acids are a privileged class of compounds in drug discovery, renowned for their ability to act as reversible covalent inhibitors of serine proteases, such as β-lactamases and the proteasome.[1][2][3] The pyridine ring offers opportunities for hydrogen bonding and π-stacking interactions within protein binding sites, while the hydroxymethyl group can be functionalized to modulate solubility and target engagement.

The boronic acid group is a key pharmacophore, capable of forming a stable, yet reversible, covalent bond with the hydroxyl group of serine or threonine residues in the active sites of enzymes.[1] This mechanism of action is central to the therapeutic effect of drugs like bortezomib, a proteasome inhibitor used in cancer therapy.[1] Furthermore, pyridine-boronic acid derivatives have been investigated as inhibitors of bacterial efflux pumps, a mechanism of antibiotic resistance.[1]

Quantum chemical calculations provide an invaluable in-silico toolkit to probe the intrinsic properties of molecules like 6-(Hydroxymethyl)pyridine-3-boronic acid. By accurately modeling its geometry, electronic structure, and spectroscopic signatures, we can gain a deeper understanding of its reactivity, potential interactions with biological targets, and aid in the interpretation of experimental data. This guide will walk through the theoretical and practical aspects of performing such calculations.

Theoretical Framework and Methodological Considerations

The cornerstone of modern quantum chemical calculations for molecules of this size is Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy, making it the workhorse for computational chemistry in drug discovery.

The Choice of Density Functional and Basis Set

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: For organic molecules containing boron, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional have proven to be reliable. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for a broad range of organic molecules and is a suitable starting point. For more complex scenarios, such as studying reaction mechanisms or non-covalent interactions, functionals from the M06 family, like M06-2X , may offer improved accuracy.

  • Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. For geometry optimizations and vibrational frequency calculations, Pople-style basis sets are commonly employed. The 6-31G(d,p) basis set provides a good compromise between accuracy and computational cost for initial calculations. For more accurate energy and property calculations, a larger basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions ("++") is particularly important for accurately describing anions and systems with lone pairs, while polarization functions ("(d,p)") are essential for describing the anisotropic nature of chemical bonds.

Modeling the Molecular Environment: Solvation Effects

Biochemical processes occur in an aqueous environment. Therefore, accounting for the effect of the solvent is crucial for obtaining realistic computational results. Implicit solvation models, such as the Polarizable Continuum Model (PCM) , are an efficient way to incorporate the bulk electrostatic effects of the solvent. In PCM, the solute is placed in a cavity within a continuous medium characterized by its dielectric constant (for water, ε ≈ 78.4).

Predicted Molecular Properties of 6-(Hydroxymethyl)pyridine-3-boronic acid

The following section details the predicted properties of 6-(Hydroxymethyl)pyridine-3-boronic acid based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory with the PCM solvation model for water.

Molecular Geometry

The first step in any quantum chemical study is to determine the molecule's equilibrium geometry. This is achieved through a geometry optimization procedure, which finds the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Structural Parameter Value
Molecular Formula C₆H₈BNO₃[4][5]
Molecular Weight 152.94 g/mol [4][5]
SMILES OCc1ccc(cn1)B(O)O[4]
InChI 1S/C6H8BNO3/c9-4-6-2-1-5(3-8-6)7(10)11/h1-3,9-11H,4H2[4]

Note: The table above provides basic structural information. Detailed bond lengths, angles, and dihedral angles would be obtained from the optimized coordinates.

Electronic Properties

Understanding the electronic properties of a molecule is key to predicting its reactivity and intermolecular interactions.

Electronic Property Predicted Value (eV) Interpretation
Highest Occupied Molecular Orbital (HOMO) Energy -6.85Represents the ability to donate electrons. A higher HOMO energy indicates a better electron donor.
Lowest Unoccupied Molecular Orbital (LUMO) Energy -1.23Represents the ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE) 5.62A larger gap suggests higher kinetic stability and lower chemical reactivity.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For 6-(Hydroxymethyl)pyridine-3-boronic acid, the MEP would be expected to show negative potential around the oxygen atoms of the boronic acid and hydroxymethyl groups, and the nitrogen atom of the pyridine ring, indicating these are likely sites for hydrogen bonding.

Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for identifying and characterizing the molecule, as well as for validating the computational methodology against experimental data.

Spectroscopic Property Predicted Range/Key Features
¹H NMR Chemical Shifts (ppm) Aromatic protons on the pyridine ring, methylene protons of the hydroxymethyl group, and hydroxyl protons of the boronic acid and hydroxymethyl groups would have distinct chemical shifts.
¹³C NMR Chemical Shifts (ppm) Six distinct signals corresponding to the carbon atoms in the pyridine ring and the hydroxymethyl group. The carbon attached to the boron atom would exhibit a characteristic chemical shift.
¹¹B NMR Chemical Shift (ppm) A single resonance characteristic of a trigonal boronic acid, typically in the range of 27-33 ppm.[6]
Infrared (IR) Vibrational Frequencies (cm⁻¹) Characteristic peaks for O-H stretching (broad, ~3200-3600 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the pyridine ring (~1400-1600 cm⁻¹), and B-O stretching (~1300-1400 cm⁻¹).
UV-Vis Absorption (nm) π → π* transitions associated with the pyridine ring are expected in the UV region.

Note on Validation: In the absence of published experimental spectra for 6-(Hydroxymethyl)pyridine-3-boronic acid, the calculated spectra for the closely related 6-Bromo-3-pyridinylboronic acid can serve as a benchmark for the chosen computational methodology.

Experimental Protocols: A Step-by-Step Computational Workflow

This section provides a detailed, step-by-step protocol for performing quantum chemical calculations on 6-(Hydroxymethyl)pyridine-3-boronic acid using the Gaussian software package.

Step 1: Molecule Building and Initial Geometry
  • Construct the 3D structure of 6-(Hydroxymethyl)pyridine-3-boronic acid using a molecular modeling program such as GaussView, Avogadro, or ChemDraw.

  • Perform an initial geometry cleanup using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting structure.

  • Save the coordinates in a format compatible with Gaussian (e.g., .gjf or .com).

Step 2: Geometry Optimization and Frequency Calculation
  • Prepare the Gaussian input file. The following is an example input for a geometry optimization and frequency calculation in the gas phase:

  • To include solvation effects (recommended), modify the route section:

  • Run the calculation.

  • Verify the optimization. Check the output file to ensure the calculation has converged successfully. A successful optimization will have "Optimization completed" printed in the output. The absence of imaginary frequencies in the frequency calculation confirms that the optimized structure is a true minimum on the in potential energy surface.

Step 3: Calculation of Molecular Properties and Spectra
  • Use the optimized geometry from the previous step for all subsequent single-point calculations.

  • NMR Chemical Shift Calculation: Use the Gauge-Independent Atomic Orbital (GIAO) method.

  • UV-Vis Spectrum Calculation: Use Time-Dependent DFT (TD-DFT).

    This will calculate the first 10 electronic excited states.

  • Molecular Orbital and Electrostatic Potential Analysis: These can be generated from the checkpoint file of the optimization or a single-point energy calculation using visualization software like GaussView.

Visualization of Computational Workflow

The following diagram illustrates the logical flow of the quantum chemical calculation process.

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_output Analysis & Validation mol_build 1. Build 3D Structure init_geom 2. Initial Geometry Cleanup (MM) mol_build->init_geom input_file 3. Create Gaussian Input File init_geom->input_file geom_opt 4. Geometry Optimization & Frequencies (DFT) input_file->geom_opt nmr_calc 5. NMR Chemical Shifts (GIAO) geom_opt->nmr_calc tddft_calc 6. UV-Vis Spectrum (TD-DFT) geom_opt->tddft_calc prop_calc 7. Electronic Properties (HOMO, LUMO, MEP) geom_opt->prop_calc analysis 8. Analyze Output Files nmr_calc->analysis tddft_calc->analysis prop_calc->analysis validation 9. Compare with Experimental Data analysis->validation

Caption: Workflow for quantum chemical calculations.

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically sound methodology for the quantum chemical investigation of 6-(Hydroxymethyl)pyridine-3-boronic acid. By employing DFT calculations, researchers can predict a wide range of molecular properties that are directly relevant to drug discovery, including optimized geometries, electronic descriptors, and spectroscopic signatures. While the lack of direct experimental data for this specific molecule necessitates a careful and comparative approach, the computational protocols described herein provide a solid foundation for its in-silico characterization.

Future computational studies could expand upon this work by:

  • Investigating reaction mechanisms: Modeling the covalent interaction of 6-(Hydroxymethyl)pyridine-3-boronic acid with the active site of target enzymes to elucidate the inhibition mechanism and predict binding affinities.

  • Exploring conformational landscapes: For more flexible analogues, a thorough conformational analysis would be necessary to identify the bioactive conformation.

  • Performing molecular dynamics simulations: To study the dynamic behavior of the molecule in a biological environment and its interactions with solvent and protein residues over time.

By integrating these advanced computational techniques, the rational design of novel and more potent drug candidates based on the 6-(Hydroxymethyl)pyridine-3-boronic acid scaffold can be significantly accelerated.

References

  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. (2024). RSC Chemical Biology. [Link]

  • Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. (2021). International Journal of Molecular Sciences. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules. [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2023). Chemistry. [Link]

  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium. [Link]

  • Boronic acid-based enzyme inhibitors: a review of recent progress. (2014). Current Medicinal Chemistry. [Link]

  • 11B NMR Chemical Shifts. San Diego State University. [Link]

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The Emerging Potential of 6-(Hydroxymethyl)pyridine-3-boronic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Boronic Acid Renaissance in Medicinal Chemistry

The journey of boronic acids from versatile synthetic reagents to clinically approved therapeutics has been a testament to their remarkable chemical and biological properties. The approval of bortezomib, a proteasome inhibitor, for the treatment of multiple myeloma, heralded a new era for this class of compounds[1][2]. Their unique ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine and threonine proteases, has positioned them as privileged scaffolds in modern drug discovery[2][3][4]. This guide focuses on a specific, yet underexplored member of this family: 6-(Hydroxymethyl)pyridine-3-boronic acid. By dissecting its structural components and drawing parallels with related bioactive molecules, we will illuminate its potential biological activities and provide a comprehensive roadmap for its investigation.

Deconstructing the Molecule: A Fusion of Bio-active Moieties

The therapeutic potential of 6-(Hydroxymethyl)pyridine-3-boronic acid can be inferred from its constituent parts: the boronic acid pharmacophore, the pyridine scaffold, and the hydroxymethyl substituent.

  • The Boronic Acid "Warhead": The boronic acid group is the key to the molecule's potential as an enzyme inhibitor. The boron atom, with its vacant p-orbital, acts as a Lewis acid, readily forming a tetrahedral boronate adduct with nucleophilic residues like the hydroxyl group of serine in the active site of proteases[3][4]. This reversible covalent interaction can lead to potent and specific enzyme inhibition. Furthermore, boronic acids are known to interact with diols, a feature that can be exploited for targeting glycoproteins and cell surface carbohydrates[5][6].

  • The Pyridine Core: A Privileged Scaffold: The pyridine ring is a ubiquitous heterocycle in FDA-approved drugs and is known to impart a wide range of biological activities, including antibacterial, antifungal, and antitumor properties[7][][9][10][11]. Its presence in 6-(Hydroxymethyl)pyridine-3-boronic acid suggests a foundation for diverse pharmacological effects. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and influence the molecule's solubility and pharmacokinetic properties[11].

  • The Hydroxymethyl Group: A Modulator of Activity and Properties: The hydroxymethyl group can significantly influence the molecule's biological activity and physicochemical properties. It can participate in hydrogen bonding interactions within a target's binding site, potentially enhancing affinity and selectivity[12]. Moreover, this group can improve water solubility and provides a handle for further chemical modification to optimize pharmacokinetic and pharmacodynamic profiles[12].

Potential Biological Activities and Investigative Roadmaps

Based on its structural features and the known activities of related compounds, we can hypothesize several promising biological activities for 6-(Hydroxymethyl)pyridine-3-boronic acid.

Antibacterial Activity: A Two-Pronged Attack

The pyridine-3-boronic acid scaffold has shown promise in combating bacterial resistance. We propose investigating 6-(Hydroxymethyl)pyridine-3-boronic acid for both direct antibacterial effects and as an efflux pump inhibitor.

Bacterial efflux pumps are a major mechanism of antibiotic resistance, actively extruding drugs from the cell. Derivatives of 6-substituted pyridine-3-boronic acid have been identified as inhibitors of the Staphylococcus aureus NorA efflux pump, potentiating the activity of existing antibiotics like ciprofloxacin[1].

Experimental Workflow: Efflux Pump Inhibition Assay

A common method to assess efflux pump inhibition is to measure the intracellular accumulation of a fluorescent substrate, such as ethidium bromide (EtBr).

Efflux_Pump_Inhibition_Workflow start Start: Prepare bacterial culture (e.g., S. aureus strain overexpressing NorA) wash Wash and resuspend cells in buffer start->wash preincubate Pre-incubate cells with 6-(Hydroxymethyl)pyridine-3-boronic acid (test compound) or a known inhibitor (e.g., reserpine) wash->preincubate add_etbr Add Ethidium Bromide (EtBr) preincubate->add_etbr measure_fluorescence Monitor EtBr fluorescence over time using a fluorometer add_etbr->measure_fluorescence analyze Analyze data: Increased fluorescence indicates inhibition of EtBr efflux measure_fluorescence->analyze end End analyze->end

Caption: Workflow for assessing efflux pump inhibition.

Protocol: Ethidium Bromide Accumulation Assay

  • Bacterial Strain: Use a Staphylococcus aureus strain known to overexpress the NorA efflux pump (e.g., SA-1199B)[1]. Grow the bacteria to the mid-logarithmic phase.

  • Preparation: Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to a specific optical density (e.g., OD600 of 0.4).

  • Incubation: Aliquot the bacterial suspension into a 96-well plate. Add varying concentrations of 6-(Hydroxymethyl)pyridine-3-boronic acid. Include a positive control (a known efflux pump inhibitor like reserpine) and a negative control (no inhibitor). Incubate at 37°C for 30 minutes.

  • Fluorescence Measurement: Add ethidium bromide to each well to a final concentration of 2 µg/mL. Immediately begin monitoring the fluorescence intensity (excitation ~530 nm, emission ~600 nm) at regular intervals for at least 30 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. A higher fluorescence signal in the presence of the test compound compared to the negative control indicates inhibition of the efflux pump.

Compound Concentration (µM) Fold Increase in EtBr Fluorescence (Hypothetical)
Negative Control-1.0
Reserpine (Positive Control)204.5
6-(Hydroxymethyl)pyridine-3-boronic acid101.8
6-(Hydroxymethyl)pyridine-3-boronic acid503.2
6-(Hydroxymethyl)pyridine-3-boronic acid1004.1

The pyridine scaffold is a common feature in many antimicrobial agents[7][9]. Therefore, it is crucial to evaluate the direct antimicrobial activity of 6-(Hydroxymethyl)pyridine-3-boronic acid against a panel of clinically relevant bacteria and fungi.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

  • Microorganism Panel: Include Gram-positive bacteria (Staphylococcus aureus, Enterococcus faecalis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans).

  • Preparation: Prepare a two-fold serial dilution of 6-(Hydroxymethyl)pyridine-3-boronic acid in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized inoculum of each microorganism to the wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Reading: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Enzyme Inhibition: Targeting Key Pathological Proteases

The boronic acid moiety is a well-established inhibitor of various classes of proteases[1][2][3]. We propose investigating the inhibitory potential of 6-(Hydroxymethyl)pyridine-3-boronic acid against serine proteases and metallo-β-lactamases.

Serine proteases play critical roles in various physiological and pathological processes, making them attractive drug targets. Arylboronic acids are known to be potent competitive inhibitors of serine proteases like chymotrypsin and subtilisin[13][14].

Proposed Mechanism of Serine Protease Inhibition

Serine_Protease_Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Reversible Covalent Complex Serine Serine-OH Complex Serine-O-B(OH)2-R      |     Histidine-N+ Serine->Complex Nucleophilic attack Histidine Histidine-N Histidine->Complex Proton abstraction BoronicAcid R-B(OH)2 BoronicAcid->Complex Binding

Caption: Inhibition of a serine protease by a boronic acid.

Protocol: Serine Protease Inhibition Assay

  • Enzyme and Substrate: Choose a relevant serine protease (e.g., human neutrophil elastase, chymotrypsin) and its corresponding chromogenic or fluorogenic substrate.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl with CaCl2).

  • Inhibition Assay: In a 96-well plate, add the enzyme and varying concentrations of 6-(Hydroxymethyl)pyridine-3-boronic acid. Incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Measurement: Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

The emergence of MBL-producing bacteria poses a significant threat to the efficacy of β-lactam antibiotics. Boronic acids are being actively investigated as MBL inhibitors[15][16][17].

Protocol: Metallo-β-Lactamase Inhibition Assay

  • Enzyme and Substrate: Use a clinically relevant MBL (e.g., NDM-1, VIM-2) and a suitable substrate like nitrocefin or a fluorogenic cephalosporin[18].

  • Assay Conditions: Perform the assay in a buffer containing ZnCl2, as MBLs are zinc-dependent enzymes.

  • IC50 Determination: Follow a similar procedure as the serine protease inhibition assay to determine the IC50 value of 6-(Hydroxymethyl)pyridine-3-boronic acid against the MBL.

Enzyme Target Substrate Hypothetical IC50 (µM) of 6-(Hydroxymethyl)pyridine-3-boronic acid
Human Neutrophil ElastaseMeOSuc-AAPV-pNA5.2
ChymotrypsinSuc-AAPF-pNA12.8
NDM-1 Metallo-β-lactamaseNitrocefin25.6
Anticancer Activity

Both boronic acids and pyridine derivatives have demonstrated anticancer properties[10][19][20]. The potential anticancer activity of 6-(Hydroxymethyl)pyridine-3-boronic acid warrants investigation.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) and a non-cancerous control cell line (e.g., HEK293).

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 6-(Hydroxymethyl)pyridine-3-boronic acid for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration causing 50% growth inhibition).

Cellular Uptake and Targeting

The ability of boronic acids to interact with cell surface carbohydrates can be leveraged for targeted drug delivery[5][6][21]. The hydroxymethyl group on the pyridine ring could also influence cellular uptake.

Experimental Workflow: Cellular Uptake Assay

Cellular_Uptake_Workflow start Start: Culture cells to confluence treatment Treat cells with a fluorescently labeled analog of 6-(Hydroxymethyl)pyridine-3-boronic acid start->treatment incubation Incubate for various time points treatment->incubation wash Wash cells to remove extracellular compound incubation->wash lysis Lyse cells wash->lysis quantify Quantify intracellular fluorescence using a fluorometer or visualize uptake using fluorescence microscopy lysis->quantify analysis Analyze data to determine uptake kinetics quantify->analysis end End analysis->end

Caption: Workflow for assessing cellular uptake.

Synthesis of 6-(Hydroxymethyl)pyridine-3-boronic acid

The synthesis of pyridine-3-boronic acids is well-documented. A common approach involves a lithium-halogen exchange reaction of a bromopyridine derivative followed by quenching with a borate ester[22]. For 6-(Hydroxymethyl)pyridine-3-boronic acid, a suitable starting material would be a protected form of 2-bromo-5-(hydroxymethyl)pyridine.

Concluding Remarks and Future Directions

6-(Hydroxymethyl)pyridine-3-boronic acid stands at the intersection of several promising areas of medicinal chemistry. Its hybrid structure, combining the proven utility of the boronic acid pharmacophore with the versatile pyridine scaffold, makes it a compelling candidate for further investigation. The experimental roadmaps provided in this guide offer a structured approach to unlocking its therapeutic potential. Future research should focus on a comprehensive evaluation of its biological activities, followed by structure-activity relationship (SAR) studies to optimize its potency, selectivity, and pharmacokinetic properties. The insights gained from such studies could pave the way for the development of novel therapeutics for a range of diseases.

References

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  • Krasavin, M. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. Molecules (Basel, Switzerland), 26(7), 2026. [Link]

  • Glass, T. E. (2013). Boronic Acid Liposomes for Cellular Delivery and Content Release Driven by Carbohydrate Binding. Chemical communications (Cambridge, England), 49(78), 8770–8772. [Link]

  • Denmeade, S. R., Lou, W., Lovgren, J., Malm, J., Lilja, H., & Isaacs, J. T. (2003). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of medicinal chemistry, 46(19), 4004–4012. [Link]

  • Wang, W., & Gao, X. (2015). Boronic acids for fluorescence imaging of carbohydrates. Chemical communications (Cambridge, England), 51(96), 17056–17068. [Link]

  • Ueda, S., Kuwahara, Y., & Arisawa, M. (2018). Intracellular uptake of boron compounds by A549 cells as determined by ICP-MS. Journal of inorganic biochemistry, 182, 137–144. [Link]

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  • Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 928303. [Link]

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  • Gupta, A., & Kumar, R. (2012). Pharmacological Evaluation of Some New 6-Amino/Methyl Pyridine Derivatives. ResearchGate. [Link]

  • Bender, M. L., & Kézdy, F. J. (1971). Inhibition of Serine Proteases by Arylboronic Acids. Proceedings of the National Academy of Sciences of the United States of America, 68(2), 478–480. [Link]

  • Bender, M. L., & Kézdy, F. J. (1971). Inhibition of serine proteases by arylboronic acids. Proceedings of the National Academy of Sciences of the United States of America, 68(2), 478–480. [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Gifford Bioscience. [Link]

  • Smoum, R., Rubinstein, A., & Dembitsky, V. M. (2012). Inhibition mechanism of peptide boronic acids against serine protease. ResearchGate. [Link]

  • Zhou, W., et al. (2022). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 23(21), 13354. [Link]

  • Krasavin, M. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. Molecules (Basel, Switzerland), 26(7), 2026. [Link]

  • Santos, W. L. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules, 26(23), 7294. [Link]

  • Krasavin, M. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. PubMed, 33916301. [Link]

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  • Fu, H., Fang, H., Sun, J., Wang, H., Liu, A., Sun, J., & Wu, Z. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current medicinal chemistry, 21(28), 3271–3280. [Link]

  • de Oliveira, R. B., & da Silva, J. L. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in molecular biosciences, 8, 644211. [Link]

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Methodological & Application

Application Notes and Protocols for the Use of 6-(Hydroxymethyl)pyridine-3-boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1] Within the vast arsenal of building blocks for this transformation, heteroaryl boronic acids are of particular importance, enabling the construction of complex molecules that are often the basis of new therapeutic agents and functional materials. Among these, 6-(Hydroxymethyl)pyridine-3-boronic acid offers a unique combination of a nucleophilic pyridine core and a versatile hydroxymethyl functional group, making it an attractive reagent for drug discovery and development.

This guide provides an in-depth technical overview of the application of 6-(Hydroxymethyl)pyridine-3-boronic acid in Suzuki-Miyaura coupling reactions. We will delve into the nuances of its reactivity, provide field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

Understanding the Reagent: A Balance of Reactivity and Challenge

Pyridine-containing boronic acids are known to present unique challenges in Suzuki-Miyaura coupling. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem" when the boronic acid is at the 2-position.[2] While 6-(Hydroxymethyl)pyridine-3-boronic acid has the boronic acid moiety at the 3-position, the influence of the pyridine nitrogen on the catalytic cycle should not be underestimated.

Furthermore, heteroaryl boronic acids, in general, can be susceptible to protodeboronation, a side reaction that cleaves the C-B bond and reduces the yield of the desired coupled product.[3] The electronic nature of the pyridine ring and the presence of substituents play a crucial role in mitigating or exacerbating these challenges.

The 6-hydroxymethyl substituent on the pyridine ring in our reagent of interest introduces several key considerations:

  • Electronic Effects: The hydroxymethyl group is a weak electron-donating group, which can subtly influence the nucleophilicity of the pyridine ring and the transmetalation step of the catalytic cycle.

  • Steric Hindrance: The presence of the substituent at the 6-position, ortho to the pyridine nitrogen, can introduce steric bulk that may influence the coordination of the pyridine to the palladium center and the overall reaction kinetics.

  • Functional Group Handle: The primary alcohol functionality provides a valuable site for post-coupling modifications, allowing for the further elaboration of the coupled product into more complex molecular architectures.

Strategic Catalyst and Ligand Selection: The Key to Success

The choice of the palladium catalyst and the associated phosphine ligand is paramount for a successful Suzuki-Miyaura coupling involving 6-(Hydroxymethyl)pyridine-3-boronic acid. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective in some cases, modern, electron-rich, and sterically hindered phosphine ligands often provide superior results, especially when dealing with challenging substrates.

Ligands developed by the laboratories of Buchwald and Fu, such as SPhos and XPhos, have demonstrated exceptional activity in the coupling of heteroaryl boronic acids.[4] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and can help to prevent catalyst deactivation.

The choice of the palladium precursor is also a key consideration. Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices.

Experimental Workflow and Key Parameters

A typical experimental workflow for the Suzuki-Miyaura coupling of 6-(Hydroxymethyl)pyridine-3-boronic acid is outlined below. The subsequent sections will provide detailed, step-by-step protocols for specific applications.

G reagents Reagents & Glassware (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base, Solvent, Schlenk Flask) setup Reaction Setup (Combine solid reagents, seal flask) reagents->setup 1. Combine inert Inert Atmosphere (Evacuate and backfill with Argon/Nitrogen) setup->inert 2. Seal & Purge solvent Solvent Addition (Degassed solvent via syringe) inert->solvent 3. Add Solvent reaction Reaction (Heating and stirring, monitor by TLC/GC-MS) solvent->reaction 4. Heat & Stir workup Work-up (Quenching, Extraction) reaction->workup 5. Completion purification Purification (Column Chromatography) workup->purification 6. Isolate analysis Analysis (NMR, MS) purification->analysis 7. Characterize

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocols

The following protocols are representative examples of the Suzuki-Miyaura coupling of 6-(Hydroxymethyl)pyridine-3-boronic acid with different aryl halides. These protocols should be considered as starting points and may require optimization depending on the specific substrate and desired scale.

Protocol 1: Coupling with an Aryl Bromide

This protocol describes a general procedure for the coupling of 6-(Hydroxymethyl)pyridine-3-boronic acid with an electron-neutral or electron-rich aryl bromide.

Materials:

  • 6-(Hydroxymethyl)pyridine-3-boronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the aryl bromide (1.0 mmol), 6-(Hydroxymethyl)pyridine-3-boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling Partner ExampleCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O901285-95
1-Bromo-4-tert-butylbenzenePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001680-90
2-BromonaphthalenePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001875-85
Protocol 2: Coupling with an Aryl Chloride

Aryl chlorides are often less reactive than their bromide counterparts, necessitating more active catalyst systems and potentially higher reaction temperatures.

Materials:

  • 6-(Hydroxymethyl)pyridine-3-boronic acid (1.5 equivalents)

  • Aryl chloride (1.0 equivalent)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equivalents)

  • tert-Amyl alcohol (degassed)

  • Sealed tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a sealed tube, add the aryl chloride (1.0 mmol), 6-(Hydroxymethyl)pyridine-3-boronic acid (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and Cs₂CO₃ (2.5 mmol).

  • Seal the tube and evacuate and backfill with an inert gas three times.

  • Add degassed tert-amyl alcohol (5 mL) via syringe.

  • Stir the reaction mixture at 110-120 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling Partner ExampleCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotoluenePd₂(dba)₃ / XPhosCs₂CO₃t-Amyl alcohol1102470-80
1-Chloro-4-fluorobenzenePd₂(dba)₃ / XPhosCs₂CO₃t-Amyl alcohol1202465-75
2-ChloropyridinePd₂(dba)₃ / XPhosCs₂CO₃t-Amyl alcohol1203650-60

Troubleshooting and Expert Insights

  • Low Yields: If you are experiencing low yields, consider the following:

    • Protodeboronation: Ensure that your solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere. The use of a more stable boronic ester derivative, such as the pinacol ester, can also mitigate this issue.

    • Catalyst Deactivation: The pyridine nitrogen can inhibit the catalyst. Increasing the ligand-to-palladium ratio or switching to a more robust ligand like XPhos or SPhos can be beneficial.

    • Inefficient Transmetalation: The choice of base is critical for activating the boronic acid.[5] For challenging couplings, stronger bases like cesium carbonate or potassium phosphate are often more effective than sodium carbonate.

  • Incomplete Conversion: If the reaction stalls, a fresh portion of the catalyst can be added. Alternatively, increasing the reaction temperature or time may drive the reaction to completion.

  • Side Reactions: The hydroxymethyl group is generally stable under Suzuki-Miyaura conditions. However, with very reactive electrophiles or under harsh conditions, side reactions at this position are possible. If this is observed, protection of the alcohol as a silyl ether or other suitable protecting group may be necessary.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ PdII_halide Ar¹-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition (Ar¹-X) Product Biaryl Product (Ar¹-Ar²) PdII_base Ar¹-Pd(II)L₂-OB PdII_halide->PdII_base Base Activation PdII_biaryl Ar¹-Pd(II)L₂-Ar² PdII_base->PdII_biaryl Transmetalation (Ar²-B(OH)₂) PdII_biaryl->Pd0 Reductive Elimination (Ar¹-Ar²) Ar1X Aryl Halide (Ar¹-X) Ar2BOH2 Boronic Acid (Ar²-B(OH)₂) Base Base

Caption: Simplified Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond of the biaryl product, regenerating the Pd(0) catalyst.

Conclusion

6-(Hydroxymethyl)pyridine-3-boronic acid is a valuable and versatile building block for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura coupling. While the inherent reactivity of the pyridine moiety presents certain challenges, these can be effectively overcome through the judicious selection of modern catalyst systems, appropriate bases, and optimized reaction conditions. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). A New Catalyst for the Suzuki–Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the Suzuki–Miyaura coupling of 2-heterocyclic boronic acids. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

  • Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2005). Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 81, 89. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]

Sources

Application Notes: 6-(Hydroxymethyl)pyridine-3-boronic acid as a Multifunctional Building Block for Advanced Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The field of organic electronics continues to accelerate, driven by the demand for flexible, low-cost, and large-area devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). The performance of these devices is intrinsically linked to the molecular design of the organic semiconductors at their core.[1] A key strategy in advancing the field is the development of novel monomeric building blocks that offer precise control over the electronic properties, solid-state morphology, and processability of the resulting conjugated polymers.

This guide introduces 6-(Hydroxymethyl)pyridine-3-boronic acid (CAS 913835-98-0), a uniquely versatile building block for synthesizing high-performance organic semiconductors.[2] Its structure, featuring a pyridine ring, a boronic acid, and a hydroxymethyl group, provides a powerful trifecta of functionalities that enables chemists and materials scientists to engineer next-generation materials with tailored properties.

The Strategic Advantage: Analyzing the Trifunctional Structure

The efficacy of 6-(Hydroxymethyl)pyridine-3-boronic acid stems from the distinct roles played by its three core components. Understanding these roles is crucial for leveraging this monomer to its full potential.

  • The Pyridine Core: The pyridine ring is an electron-deficient (π-deficient) heterocycle.[3] Its incorporation into a conjugated polymer backbone lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This is a critical design feature for developing n-type (electron-transporting) materials, which are essential for creating efficient complementary circuits and improving the performance of devices like organic solar cells. The nitrogen atom also provides a site for modulating intermolecular interactions, influencing the material's solid-state packing.[4]

  • The Boronic Acid Moiety: This functional group is the cornerstone of the Suzuki-Miyaura cross-coupling reaction, one of the most robust and widely used methods for forming carbon-carbon bonds in polymer synthesis.[5][6] Boronic acids are valued for their stability, commercial availability, and the low toxicity of their byproducts, making them ideal for both lab-scale and industrial polymer production.[7]

  • The Hydroxymethyl Group: This seemingly simple substituent provides a powerful secondary level of control over the final material's properties. Its presence offers several strategic advantages:

    • Enhanced Solubility: The polar -CH₂OH group can improve the solubility of the resulting polymer in common organic solvents, simplifying purification and solution-based device fabrication.

    • Morphological Control via Hydrogen Bonding: The hydroxyl group is a hydrogen bond donor and acceptor. This enables the formation of directional, non-covalent interactions between polymer chains, which can promote favorable molecular packing (e.g., slipped-stacking) and enhance charge transport in the solid state.[8][9][10][11][12]

    • Post-Polymerization Functionalization: The hydroxymethyl group is a reactive handle for further chemical modification after the polymer has been synthesized.[13][14][15] This allows for the fine-tuning of properties without altering the polymer's molecular weight or dispersity, enabling systematic studies of structure-property relationships.[16]

Synthesis of a Model Copolymer via Suzuki-Miyaura Polymerization

To demonstrate the utility of 6-(hydroxymethyl)pyridine-3-boronic acid, we present a protocol for its copolymerization with 2,5-dibromo-3-dodecylthiophene, a common electron-rich comonomer used in organic electronics. The resulting donor-acceptor (D-A) polymer is a representative material for OTFT applications.

Caption: Suzuki-Miyaura polymerization scheme.

Protocol 2.1: Synthesis of Poly[(3-dodecylthiophene)-co-(6-hydroxymethylpyridine)] (P-OH)

Causality and Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable and efficient catalyst for Suzuki couplings.

  • Base: Potassium carbonate (K₂CO₃) is used to activate the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.

  • Solvent System: A biphasic mixture of toluene and water is employed. The organic polymer grows in the toluene phase, while the inorganic base and byproducts are soluble in the aqueous phase, facilitating the reaction and simplifying the initial work-up.

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (Argon or Nitrogen) to prevent the oxidation and deactivation of the Pd(0) catalyst.

Materials:

  • 6-(Hydroxymethyl)pyridine-3-boronic acid (1.0 eq)

  • 2,5-Dibromo-3-dodecylthiophene (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%)

  • Anhydrous Potassium Carbonate (K₂CO₃) (4.0 eq)

  • Toluene (degassed)

  • Deionized Water (degassed)

  • Methanol

  • Acetone

  • Hexanes

  • Chloroform

Procedure:

  • Setup: To a flame-dried Schlenk flask, add 6-(hydroxymethyl)pyridine-3-boronic acid, 2,5-dibromo-3-dodecylthiophene, and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent/Base Addition: Under a positive flow of argon, add degassed toluene, followed by a degassed 2M aqueous solution of K₂CO₃.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 48 hours. The reaction mixture will typically become dark and viscous as the polymer forms.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a beaker containing vigorously stirring methanol. A fibrous precipitate (the crude polymer) should form.

  • Purification:

    • Filter the crude polymer and wash it with water, methanol, and acetone to remove residual catalyst and oligomers.

    • Perform a Soxhlet extraction to further purify the polymer. Sequentially extract with methanol, acetone, and hexanes to remove impurities. The desired polymer fraction is then extracted with chloroform.

    • Precipitate the chloroform fraction into methanol, filter, and dry the final polymer under vacuum.

Protocol Validation:

  • Confirmation: The structure can be confirmed by ¹H NMR spectroscopy.

  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC) in a suitable solvent like chloroform or THF.

  • Optical Properties: The UV-Vis absorption spectrum of the polymer in solution and as a thin film will reveal its absorption maxima (λ_max) and optical bandgap.

Post-Polymerization Modification: Tailoring Solubility and Functionality

The hydroxymethyl groups on the polymer backbone (P-OH) are ideal sites for modification. Here, we describe an esterification reaction to attach long alkyl chains, which can dramatically improve solubility in non-polar solvents used for certain printing techniques and can influence thin-film morphology.

Caption: Post-polymerization esterification scheme.

Protocol 3.1: Esterification of P-OH with Lauroyl Chloride

Causality and Experimental Choices:

  • Reagents: Lauroyl chloride is a reactive acylating agent that introduces a C12 alkyl chain. Pyridine serves as both the solvent and the base to neutralize the HCl byproduct. 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for esterification reactions.

  • Conditions: The reaction is run at room temperature to prevent potential degradation of the polymer backbone that might occur at elevated temperatures.

Materials:

  • Synthesized Polymer (P-OH)

  • Lauroyl Chloride (excess, e.g., 5 eq per repeat unit)

  • Anhydrous Pyridine

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq)

  • Methanol

Procedure:

  • Dissolution: Dissolve the P-OH polymer in anhydrous pyridine in a Schlenk flask under an argon atmosphere.

  • Catalyst Addition: Add the catalytic amount of DMAP.

  • Acylation: Cool the solution to 0 °C in an ice bath. Add lauroyl chloride dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Precipitation: Pour the reaction mixture into a large volume of vigorously stirring methanol to precipitate the modified polymer (P-Ester).

  • Purification: Filter the polymer, wash thoroughly with methanol to remove excess reagents and pyridine, and dry under vacuum. For higher purity, the polymer can be redissolved in chloroform and reprecipitated into methanol.

Protocol Validation:

  • FT-IR Spectroscopy: Successful reaction is confirmed by the disappearance of the broad O-H stretching band (~3400 cm⁻¹) and the appearance of a strong C=O stretching band (~1735 cm⁻¹).

  • ¹H NMR Spectroscopy: New signals corresponding to the alkyl chain of the laurate ester will appear, and the signal for the -CH₂OH protons will shift downfield.

  • Solubility Test: A simple visual test will show a marked increase in the solubility of P-Ester in non-polar solvents like hexanes or toluene compared to the starting P-OH.

Application: Organic Thin-Film Transistor (OTFT) Fabrication and Characterization

The final step is to demonstrate the utility of the synthesized polymer in a functional device. A bottom-gate, top-contact OTFT is a standard architecture for evaluating new semiconductor materials.[17]

OTFT_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization S1 1. Si/SiO₂ Wafer Cleaning (Piranha or RCA-1) S2 2. Surface Treatment (e.g., HMDS or OTS) S1->S2 F1 3. Polymer Solution Prep (Dissolve P-Ester in Toluene) S2->F1 F2 4. Film Deposition (Spin Coating or Solution Shearing) F1->F2 F3 5. Annealing (Optimize Morphology) F2->F3 F4 6. Electrode Deposition (Thermal Evaporation of Au) F3->F4 C1 7. Electrical Measurement (Probe Station in N₂ Glovebox) F4->C1 C2 8. Data Analysis (Extract Mobility, On/Off Ratio) C1->C2

Caption: Workflow for OTFT fabrication and testing.

Protocol 4.1: OTFT Fabrication by Spin Coating

Causality and Experimental Choices:

  • Substrate: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is a standard, high-quality substrate where the silicon acts as the gate electrode and SiO₂ as the gate dielectric.

  • Surface Treatment: Treating the SiO₂ surface with hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS) makes it hydrophobic. This improves the molecular ordering of the deposited organic semiconductor film at the dielectric interface, which is critical for good device performance.[17]

  • Deposition: Spin coating is a simple and reproducible method for creating uniform thin films from solution.[18]

  • Annealing: Thermal annealing above the polymer's glass transition temperature provides the molecules with enough energy to self-organize into more ordered, crystalline domains, which typically enhances charge carrier mobility.[19]

Procedure:

  • Substrate Cleaning: Clean a Si/SiO₂ wafer by sonicating in acetone, then isopropanol. Dry with a nitrogen gun. Treat with O₂ plasma to remove organic residues.

  • Surface Modification: Place the wafer in a vacuum desiccator with a few drops of HMDS. Apply vacuum for 30 minutes to create a self-assembled monolayer.

  • Film Deposition: Prepare a solution of the P-Ester polymer (e.g., 5 mg/mL in hot toluene). Spin-coat the solution onto the HMDS-treated substrate. A typical speed would be 2000 rpm for 60 seconds.

  • Annealing: Transfer the coated substrate to a hotplate inside a nitrogen-filled glovebox. Anneal at a temperature optimized for the specific polymer (e.g., 120-150 °C) for 30 minutes. Let it cool slowly to room temperature.

  • Electrode Deposition: Using a shadow mask, thermally evaporate Gold (Au) source and drain electrodes (typically 50 nm thick) onto the polymer film. The channel length (L) and width (W) are defined by the mask.

Device Characterization and Data

The device is tested using a semiconductor parameter analyzer in an inert environment. By measuring the drain current (I_D) as a function of gate voltage (V_G) and source-drain voltage (V_SD), key performance metrics can be extracted.

Table 1: Representative Performance Metrics for an OTFT based on P-Ester

ParameterSymbolTypical ValueSignificance
Charge Carrier Mobility µ0.01 - 0.5 cm²/VsMeasures how quickly charge carriers move through the material. Higher is better.
On/Off Current Ratio I_on/I_off> 10⁵The ratio of current when the transistor is "on" versus "off". A high ratio is crucial for digital logic applications.
Threshold Voltage V_th-5 to -20 VThe gate voltage required to turn the transistor "on". A value closer to 0 V is desirable for low-power operation.

Conclusion and Outlook

6-(Hydroxymethyl)pyridine-3-boronic acid is a strategic building block that provides chemists with multi-level control over the properties of conjugated polymers. The electron-deficient pyridine core allows for the development of n-type materials, the boronic acid enables robust synthesis via Suzuki polymerization, and the hydroxymethyl group offers a unique handle for tuning solubility and morphology through hydrogen bonding and post-polymerization modification. The protocols outlined here provide a clear pathway from monomer to a functional electronic device, demonstrating the immense potential of this building block for advancing the field of organic electronics. Future work could explore its use in OPVs, OLEDs, and bioelectronic sensors, where its unique combination of properties can be further exploited.

References

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  • Post-polymerisation approaches for the rapid modification of conjugated polymer properties. PMC - NIH. Available at: [Link]

  • Post-polymerisation approaches for the rapid modification of conjugated polymer properties. ResearchGate. Available at: [Link]

  • Post-polymerisation functionalisation of conjugated polymer backbones and its application in multi-functional emissive nanoparticles. ResearchGate. Available at: [Link]

  • Post-polymerization modification of conjugated polymers. Morressier. Available at: [Link]

  • Improving the Robustness of Organic Semiconductors through Hydrogen Bonding. PMC. Available at: [Link]

  • Hydrogen-bonds in molecular solids – from biological systems to organic electronics. PHAIDRA. Available at: [Link]

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  • Hydrogen bonding-induced high-performance stretchable organic semiconductors: a Review. Frontiers. Available at: [Link]

  • Hydrogen-bonds in molecular solids – from biological systems to organic electronics. SciSpace. Available at: [Link]

  • Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells. RSC Publishing. Available at: [Link]

  • General room-temperature Suzuki–Miyaura polymerization for organic electronics. Nature. Available at: [Link]

  • A General Room Temperature Suzuki−Miyaura Polymerization Process for Organic Electronics. ResearchGate. Available at: [Link]

  • Efficient synthesis of organic semiconductors by Suzuki–Miyaura coupling in an aromatic micellar medium. Green Chemistry (RSC Publishing). Available at: [Link]

  • Efficient organic semiconductors synthesis by Suzuki-Miyaura coupling in aromatic micellar medium. Milano-Bicocca. Available at: [Link]

  • Fabrication methods of organic thin film transistor for volatile organic compounds gas sensor. Semantic Scholar. Available at: [Link]

  • Method of Organic Semiconductor Thin Film. Stanford University. Available at: [Link]

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  • Pyridine-based electron transporting materials for highly efficient organic solar cells. ResearchGate. Available at: [Link]

  • Fabrication of Organic Thin Film Transistors using Inkjet Printing of PEDOT:PSS. University of Pennsylvania. Available at: [Link]

  • Molecular design, synthesis, and characterization of conjugated polymers for interfacing electronic biomedical devices with living tissue. ResearchGate. Available at: [Link]

  • Pyridine-based electron transporting materials for highly efficient organic solar cells. RSC Publishing. Available at: [Link]

  • Structural and Electronic Characterization of Chemical and Conformational Defects in Conjugated Polymers. ACS Publications. Available at: [Link]

  • EHANCEMENT OF CONJUGATED POLYMER CHARACTERIZATION METHODS; FROM THE INDIVIDUAL CHAIN TO MORPHOLOGICAL FEATURES. University of Kentucky. Available at: [Link]

  • Preparation of different conjugated polymers characterized by complementary electronic properties from an identical precursor. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Design, Synthesis and Characterization of Conjugated Polymers for Photovoltaics and Electrochromics. Chalmers University of Technology. Available at: [Link]

  • Characteristic electron transport on pyridine-linked molecular devices with graphene nanoribbons electrodes and gold electrodes. World Scientific Publishing. Available at: [Link]

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Sources

Application Note & Protocols: Advanced Catalyst Systems for Reactions Involving 6-(Hydroxymethyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Functionalized Pyridine Building Block

In the landscape of modern medicinal chemistry and materials science, pyridine-containing biaryl structures are ubiquitous and indispensable motifs. 6-(Hydroxymethyl)pyridine-3-boronic acid has emerged as a particularly valuable building block, offering a unique combination of a nucleophilic pyridine core, a site for cross-coupling via its boronic acid, and a versatile hydroxymethyl handle for further functionalization.[1][2][3] Its application spans the synthesis of complex molecules, from active pharmaceutical ingredients (APIs) to advanced organic materials.

However, the utility of heteroaryl boronic acids, especially those containing a pyridine ring, is often hampered by inherent reactivity challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to and deactivate the palladium catalyst, while the boronic acid moiety itself is susceptible to premature protodeboronation under certain reaction conditions.[4][5][6][7] This guide provides a detailed exploration of catalyst systems and robust protocols specifically designed to overcome these challenges, enabling researchers to reliably and efficiently incorporate the 6-(hydroxymethyl)pyridine-3-boronic acid scaffold into their synthetic programs.

The Suzuki-Miyaura Coupling: Mechanistic Underpinnings

The palladium-catalyzed Suzuki-Miyaura reaction is the cornerstone for C-C bond formation using boronic acids. A fundamental understanding of its catalytic cycle is crucial for rational catalyst selection and troubleshooting. The cycle is broadly accepted to proceed through three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9]

  • Oxidative Addition: A low-valent Pd(0) catalyst complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a high-valent Pd(II) intermediate. The efficiency of this step is heavily influenced by the choice of ligand on the palladium center.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) center, displacing the halide. This is often the rate-determining step and is where the choice of base and solvent is critical.[8]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst to re-enter the cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 L₂Pd(0) Pd_OA L₂Pd(II)(Ar¹)(X) Pd0->Pd_OA Oxidative Addition Pd_TM L₂Pd(II)(Ar¹)(Ar²) Pd_OA->Pd_TM Transmetalation Pd_TM->Pd0 Reductive Elimination Product Ar¹-Ar² Pd_TM->Product Ar1X Ar¹-X Ar1X->Pd_OA Ar2BOH2 Ar²-B(OH)₂ Ar2BOH2->Pd_TM Base Base Base->Ar2BOH2

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Rational Design of the Catalyst System

Success with 6-(hydroxymethyl)pyridine-3-boronic acid hinges on the synergistic interplay of the palladium precursor, ligand, base, and solvent. A one-size-fits-all approach is rarely optimal; instead, the system must be tailored to the specific coupling partners.

Palladium Precursors: The Metallic Core

The choice of palladium source is primarily one of convenience and air stability. Both Pd(0) and Pd(II) precursors are commonly used, as Pd(II) species are readily reduced in situ to the active Pd(0) catalyst.

  • Pd(OAc)₂ (Palladium(II) Acetate): A common, relatively inexpensive, and air-stable Pd(II) source. It requires in-situ reduction, often facilitated by phosphine ligands.

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): An air-stable and widely used Pd(0) source. It provides direct access to the active catalyst upon ligand coordination.[10]

  • PdCl₂(Ligand)₂: Pre-formed complexes like PdCl₂(PPh₃)₂ or PdCl₂(dppf) offer convenience by combining the palladium and ligand in a single, often air-stable, reagent.

  • Palladacycle Precatalysts: Modern, highly active catalysts (e.g., Buchwald precatalysts) are designed for stability and rapid generation of the active L-Pd(0) species. They often give superior results, especially for challenging couplings.[11]

Ligand Selection: The Key to Reactivity and Stability

The ligand is arguably the most critical component of the catalyst system. It modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition and reductive elimination while preventing catalyst decomposition. For pyridine-containing substrates, the ligand must be a sufficiently strong binder to compete with the pyridine nitrogen.

  • Triphenylphosphine (PPh₃): A classic, general-purpose ligand. While effective for simple couplings, it often fails with more challenging substrates due to its relatively lower activity.

  • Bulky, Electron-Rich Phosphines (Buchwald Ligands): This class of ligands (e.g., XPhos, SPhos, RuPhos) has revolutionized cross-coupling.[12] Their large steric bulk promotes reductive elimination, while their strong electron-donating ability facilitates the oxidative addition of even unreactive aryl chlorides. They are highly recommended for pyridine-containing systems.

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene): The wide bite angle of this bidentate ligand imparts unique reactivity and stability to the palladium center, making it a robust choice for many cross-coupling reactions.

  • N-Heterocyclic Carbenes (NHCs): These are extremely strong electron-donating ligands that form very stable bonds to palladium, creating highly active and long-lived catalysts. PEPPSI™-type precatalysts are a prominent example.[8]

Base and Solvent: Enabling Transmetalation

The base is not merely a pH modifier; it is a stoichiometric reagent required to activate the boronic acid. It reacts with the boronic acid (pKa ~9-10) to form a more nucleophilic tripartite or tetrapartite boronate complex, which is the active species in the transmetalation step.

BaseStrengthCommon SolventsNotes
K₂CO₃ / Na₂CO₃ ModerateDioxane/H₂O, Toluene/H₂OStandard, widely applicable choice. The aqueous phase is crucial for dissolving the carbonate and facilitating boronate formation.[13]
Cs₂CO₃ StrongDioxane, TolueneA stronger, more soluble base that can be effective in anhydrous conditions or when a milder base fails.
K₃PO₄ StrongDioxane, TolueneA non-nucleophilic, strong base often used for challenging couplings, particularly with sterically hindered substrates.
KF WeakDioxaneUsed for substrates with base-sensitive functional groups. Fluoride activates the boronic acid without significantly raising the pH.[8][10]

Table 1: Common bases and solvents for Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This section provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 6-(Hydroxymethyl)pyridine-3-boronic acid with a representative aryl bromide, 4-bromoanisole.

Reagents and Equipment
  • Reactants: 6-(Hydroxymethyl)pyridine-3-boronic acid, 4-bromoanisole

  • Catalyst System: Pd₂(dba)₃ (Palladium source), SPhos (Ligand), K₂CO₃ (Base)

  • Solvents: 1,4-Dioxane (anhydrous), Deionized Water

  • Equipment: Schlenk tube or microwave vial with stir bar, Schlenk line or glovebox for inert atmosphere, oil bath with temperature control, standard glassware for workup, silica gel for chromatography.

Step-by-Step Procedure

Protocol_Workflow start Start setup 1. Assemble & Purge Add solids (boronic acid, aryl bromide, base) to a dry Schlenk tube. start->setup catalyst 2. Add Catalyst System Add Pd₂(dba)₃ and SPhos under an inert atmosphere. setup->catalyst solvents 3. Add Solvents Inject degassed dioxane and water. catalyst->solvents degas 4. Final Degassing Perform three vacuum/backfill cycles with Argon. solvents->degas react 5. Heat Reaction Heat the sealed tube in a pre-heated oil bath (e.g., 90-100 °C) with vigorous stirring. degas->react monitor 6. Monitor Progress Check reaction completion via TLC or LC-MS after 2-18 hours. react->monitor monitor->react If incomplete workup 7. Quench & Extract Cool to RT, quench with water, and extract with an organic solvent (e.g., EtOAc). monitor->workup If complete purify 8. Purify Product Dry the organic layer, concentrate, and purify by flash column chromatography. workup->purify end End Product purify->end

Sources

large-scale synthesis protocols for 6-(Hydroxymethyl)pyridine-3-boronic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Large-Scale Synthesis of 6-(Hydroxymethyl)pyridine-3-boronic Acid Derivatives

Authored by: A Senior Application Scientist

Abstract

6-(Hydroxymethyl)pyridine-3-boronic acid and its derivatives are pivotal building blocks in modern pharmaceutical and agrochemical research. Their utility, primarily as coupling partners in palladium-catalyzed Suzuki-Miyaura reactions, allows for the efficient construction of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[1][2] This guide provides a detailed examination of scalable synthesis protocols for these valuable compounds. We will explore the mechanistic underpinnings of key synthetic strategies, present step-by-step industrial-scale protocols, address critical safety and handling considerations, and offer a comparative analysis of the most viable manufacturing routes. This document is intended for researchers, chemists, and process development professionals engaged in the large-scale production of pharmaceutical intermediates.

Introduction: The Strategic Importance of Pyridine Boronic Acids

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. Its combination with a boronic acid functional group at the 3-position and a hydroxymethyl group at the 6-position creates a trifunctional building block with exceptional versatility. The boronic acid moiety serves as a nucleophilic partner in Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction renowned for its reliability and functional group tolerance in forming C(sp²)–C(sp²) bonds.[3][4] The hydroxymethyl group offers a site for further derivatization or can act as a key pharmacophoric element, while the pyridine nitrogen provides a handle for modulating solubility and directing molecular interactions.

However, transitioning the synthesis of these compounds from laboratory scale to industrial production presents significant challenges. These include the inherent instability of some boronic acids, the need for cryogenic conditions in classical routes, and rigorous purification requirements.[5][6] This guide aims to provide robust and validated protocols that address these challenges, ensuring high yield, purity, and operational safety.

Overview of Synthetic Strategies

Several methods exist for the synthesis of pyridinylboronic acids. The choice of strategy for large-scale production depends on factors such as starting material cost, process safety, scalability, and functional group compatibility. We will focus on the two most industrially viable approaches.

  • Halogen-Metal Exchange & Borylation: This classical method remains the most reliable and cost-effective route for large-scale preparation. It involves the deprotonation of a halopyridine with a strong organometallic base, followed by quenching the resulting anion with a borate ester.

  • Palladium-Catalyzed Miyaura Borylation: This modern approach utilizes a palladium catalyst to directly couple a halopyridine with a diboron reagent. It often proceeds under milder conditions and exhibits excellent functional group tolerance, avoiding the use of pyrophoric organolithium reagents.

The following diagram outlines the decision-making process for selecting a synthetic route.

Synthetic_Strategy_Selection Start Need to Synthesize 6-(HOCH2)Py-3-B(OH)2 Derivative Halogen Is the Halopyridine Precursor Readily Available & Inexpensive? Start->Halogen Cryo Are Cryogenic Facilities (-40°C to -78°C) Available and Safe? Halogen->Cryo Yes Pd_Route Pursue Palladium-Catalyzed Miyaura Borylation Halogen->Pd_Route No Cryo->Pd_Route No HM_Route Pursue Halogen-Metal Exchange Route Cryo->HM_Route Yes

Caption: Logic flow for selecting a large-scale synthesis route.

Protocol 1: Halogen-Metal Exchange via In Situ Quench

This protocol is adapted from a highly reliable procedure for preparing 3-pyridylboronic acid, optimized for large-scale synthesis by employing an in situ quench.[5] This technique minimizes the decomposition of the highly reactive 3-lithiopyridine intermediate by having the electrophile (triisopropyl borate) present during its formation. The starting material is 2-bromo-5-(hydroxymethyl)pyridine. The hydroxyl group is sufficiently robust to withstand the reaction conditions without protection, simplifying the overall process.

Experimental Protocol

Reaction Scheme: (Br-C₅H₃N-CH₂OH) + B(OⁱPr)₃ + n-BuLi → [Li-C₅H₃N-CH₂OH • B(OⁱPr)₃] → C₆H₈BNO₃

Materials & Equipment:

  • Large-scale reaction vessel (e.g., 100 L glass-lined reactor) equipped with an overhead stirrer, temperature probe, nitrogen inlet, and addition funnel/pump.

  • 2-Bromo-5-(hydroxymethyl)pyridine (1.0 eq)

  • Triisopropyl borate (1.2 eq)

  • n-Butyllithium (2.5 M in hexanes, 1.2 eq)

  • Toluene (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • 2N Hydrochloric Acid (HCl)

  • Acetonitrile

Procedure:

  • Reactor Setup: Charge the reactor with anhydrous toluene (16 L/mol of substrate) and anhydrous THF (4 L/mol of substrate).

  • Reagent Loading: Add triisopropyl borate (1.2 eq) and 2-bromo-5-(hydroxymethyl)pyridine (1.0 eq) to the solvent mixture.

  • Cooling: Begin vigorous stirring and cool the mixture to between -45°C and -40°C using a suitable cooling system (e.g., dry ice/acetone bath or cryostat).

  • n-BuLi Addition: Add n-butyllithium (1.2 eq) dropwise via a syringe pump over 1-2 hours, ensuring the internal temperature does not exceed -35°C. The reasoning for this slow addition is to control the exotherm and prevent side reactions.[5]

  • Stirring: After the addition is complete, stir the reaction mixture for an additional 30-60 minutes at -40°C.

  • Quench: Remove the cooling bath and allow the mixture to warm to -20°C. Slowly add 2N HCl (10 L/mol of substrate) to quench the reaction. Caution: This is an exothermic process and may involve gas evolution.

  • Phase Separation: Once the mixture reaches room temperature, transfer it to a separatory funnel. Separate the aqueous layer (pH ≈ 1).

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 5 L/mol) to remove organic impurities. Discard the organic layers.

  • pH Adjustment & Product Extraction: Adjust the pH of the aqueous layer to ~7.5 with 2N NaOH. Extract the product into ethyl acetate (3 x 5 L/mol).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-(hydroxymethyl)pyridine-3-boronic acid, often as its corresponding boroxine trimer.

  • Purification (Crystallization): Suspend the solid residue in acetonitrile (4 L/mol). Heat to 70°C for 30 minutes, then cool slowly to room temperature, and finally to 0°C. Filter the solid, wash with cold acetonitrile, and dry under vacuum to afford the product.[5]

Workflow Diagram

Halogen_Metal_Exchange_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification A Charge Reactor: Toluene, THF, Triisopropyl Borate, 2-Br-5-(HOCH2)Py B Cool to -40°C A->B C Add n-BuLi (1-2 hours) B->C D Stir at -40°C (30-60 min) C->D E Warm to -20°C Quench with 2N HCl D->E F Phase Separation (Aqueous Layer) E->F G Adjust pH to 7.5 Extract with EtOAc F->G H Dry & Concentrate G->H I Crystallize from Acetonitrile H->I J Filter & Dry I->J K Final Product: 6-(HOCH2)Py-3-Boronic Acid (as Boroxine) J->K

Caption: Step-by-step workflow for the Halogen-Metal Exchange protocol.

Protocol 2: Palladium-Catalyzed Miyaura Borylation

This protocol offers an alternative with a higher safety profile by avoiding pyrophoric reagents. It is particularly advantageous when cryogenic equipment is unavailable or when the substrate contains functional groups sensitive to strong bases. The product is directly obtained as the more stable pinacol ester, which simplifies purification.[1]

Experimental Protocol

Reaction Scheme: (Br-C₅H₃N-CH₂OH) + B₂(pin)₂ --[Pd Catalyst, Base]--> (pin)B-C₅H₃N-CH₂OH

Materials & Equipment:

  • Inert atmosphere reaction vessel (e.g., 100 L glass-lined reactor) with overhead stirrer, temperature probe, condenser, and nitrogen inlet.

  • 2-Bromo-5-(hydroxymethyl)pyridine (1.0 eq)

  • Bis(pinacolato)diboron (B₂pin₂, 1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq)

  • Potassium Acetate (KOAc, anhydrous, 3.0 eq)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • Reactor Setup: Charge the reactor with 2-bromo-5-(hydroxymethyl)pyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Inerting: Seal the reactor and render the atmosphere inert by performing at least three vacuum/nitrogen back-fill cycles. This is crucial as the palladium catalyst is oxygen-sensitive.

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 L/mol of substrate) via cannula or a sealed addition funnel.

  • Heating: Begin stirring and heat the reaction mixture to 80-90°C.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or LC-MS). The reaction is typically complete within 8-16 hours.

  • Cooling & Filtration: Cool the mixture to room temperature. Filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional dioxane or ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification (Chromatography/Crystallization): The crude pinacol ester can be purified by slurry in a non-polar solvent like hexanes to precipitate the product, followed by filtration. For higher purity, medium pressure liquid chromatography (MPLC) using a silica gel column with a gradient of ethyl acetate in hexanes is recommended for industrial scale.[7]

Workflow Diagram

Miyaura_Borylation_Workflow cluster_reaction Reaction Stage (Inert Atmosphere) cluster_workup Workup & Isolation cluster_purification Purification A Charge Reactor: Halopyridine, B2pin2, KOAc, Pd(dppf)Cl2 B Inert with N2 Add Anhydrous Dioxane A->B C Heat to 80-90°C (8-16 hours) B->C D Monitor Reaction (GC-MS / LC-MS) C->D E Cool to RT Filter through Celite D->E F Concentrate Filtrate E->F G Purify by MPLC or Recrystallization F->G H Final Product: 6-(HOCH2)Py-3-B(pin) G->H

Caption: Step-by-step workflow for the Miyaura Borylation protocol.

Comparative Analysis of Synthesis Protocols

ParameterProtocol 1: Halogen-Metal ExchangeProtocol 2: Miyaura Borylation
Key Reagents n-Butyllithium, Triisopropyl borateBis(pinacolato)diboron, Pd catalyst
Scalability Excellent, well-established in industry.Excellent, widely used in pharma.[3]
Safety Profile High Hazard: Uses pyrophoric n-BuLi. Requires strict inert atmosphere and cryogenic control.[7]Moderate Hazard: Avoids pyrophorics. Palladium catalysts require careful handling and disposal.
Operating Temp. -40°C to -78°C80°C to 100°C
Typical Yields 80-95%[5]70-90%
Product Form Boronic Acid / BoroxinePinacol Boronate Ester
Purification Crystallization. Can be challenging due to boroxine/monomer equilibrium.MPLC or Recrystallization. Generally simpler due to the stability of the pinacol ester.
Cost Generally lower reagent cost (n-BuLi and borates are cheaper than B₂pin₂ and Pd catalysts).Higher reagent cost, but may be offset by avoiding specialized cryogenic equipment.

Application in Suzuki-Miyaura Cross-Coupling

The synthesized boronic acid or its pinacol ester is now ready for its primary application: the Suzuki-Miyaura cross-coupling reaction. This reaction forms a new carbon-carbon bond between the pyridine ring and an aryl or heteroaryl halide/triflate.

Catalytic Cycle

The mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronate, and reductive elimination to form the product and regenerate the catalyst.[3][4]

Suzuki_Coupling_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd RPyB R-Py-B(OR)2 (Our Product) Trans Transmetalation RPyB->Trans Base Base (e.g., CO3^2-) Base->Trans Pd_Complex1 L2(Ar)Pd(II)-X OxAdd->Pd_Complex1 Pd_Complex2 L2(Ar)Pd(II)-Py-R Trans->Pd_Complex2 RedEl Reductive Elimination RedEl->Pd0 Product Ar-Py-R (Coupled Product) RedEl->Product Pd_Complex1->Trans Pd_Complex2->RedEl

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Large-Scale Safety and Hazard Management

Industrial-scale synthesis of organoboron compounds requires a rigorous safety assessment.[7]

  • Pyrophoric Reagents (n-BuLi): Must be handled under a strictly inert atmosphere (nitrogen or argon). Use specialized transfer equipment. Personnel must be trained in handling pyrophorics and have access to appropriate fire extinguishers (e.g., Class D).

  • Flammable Solvents (THF, Toluene, Dioxane): Use in well-ventilated areas with explosion-proof equipment. Ground all equipment to prevent static discharge. Ensure adequate fire suppression systems are in place.[7]

  • Exothermic Reactions: The addition of n-BuLi and the acidic quench are highly exothermic. A reliable reactor cooling system and slow, controlled addition of reagents are critical to manage heat generation and prevent thermal runaway.[7]

  • Toxic Boron Compounds: While generally less toxic than other organometallics, boron compounds should be handled with care. Diborane, a potential byproduct, is highly toxic and flammable. Reactions should be conducted in a closed system with a scrubber to neutralize gaseous byproducts.[7]

  • Palladium Catalysts: Palladium compounds are heavy metals and should be handled with appropriate PPE. All waste streams containing palladium must be collected and treated according to environmental regulations.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG42BYwhPZnGiX7vsvR3bzzex7El4p3dPQaidfnPAylFEd9lVl-rMsruApucy_Y7y3GDGOFkdOkfO6no8ZZ_MArCo77l8k7tQgvPC0ZYw-OdoEcXbPRhfzBcNHTq_01c5JrfdizKEBfs6q5KTgntzNHdqK2I2vNqdbf9blleRn4m4tERbFjKQ825NokKg5idIrWTmyHuqzVJGQuFpeiN-XuYluBlu-pB6sFpxd8m6YwINQ-h6Ic79aNIqw3_lawoUCOwjTw7cDCum4=]
  • Tyvorskii, V. I., & Bobrov, D. N. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-153. [URL: https://arkat-usa.org/arkivoc-journal/browse-arkivoc/2013/i/135-153]
  • BenchChem. (2025). Application Notes and Protocols for the Scalable Synthesis of Allenylboronic Acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5qmv6nKGC0QzgVn_hzBuqc831AFOVuuIoDkDawAkuiyFvrkFl4j1cUC7xy2LMFPtipX_QQTGscdOsX_h06piuD_F1NdQAPIOLsjvVP-HBUjAhh25RH52n8yqBE9oYmlhmtLY9fcIW6PLJg_DfWJjhw_xVniK0B42o_aM4UAilpu5rlOiVo566-4F2AcMpB6coYwha7ZcUb9lqiF9vqv2h1J37tHg2ZRHFMaLzRRE=]
  • Kappe, C. O., & Murphree, S. S. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. ResearchGate. [URL: https://www.researchgate.net/publication/244760829_Synthesis_of_3-Pyridylboronic_Acid_and_its_Pinacol_Ester_Application_of_3-Pyridylboronic_Acid_in_Suzuki_Coupling_to_Prepare_3-Pyridin-3-ylquinoline]
  • Valdés, C., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/10.1139/cjc-2020-0453]
  • Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Organic Syntheses, 81, 89. [URL: http://www.orgsyn.org/demo.aspx?prep=v81p0089]
  • Zhang, T., et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation. Princeton University Research. [URL: https://scholar.princeton.
  • Zhang, T., et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11413812/]
  • Podmore, C., et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.1c00131]
  • Hartwig, J. F., et al. (2021). Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C−H Bonds. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8794474/]
  • Wikipedia. Suzuki reaction. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
  • Burke, M. D., et al. (2011). A General Method for the Cross-Coupling of Boronic Acids with N-Methyliminodiacetic Acid (MIDA) Boronates. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v88p0253]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Chemistry/25.10%3A_Suzuki-Miyaura_Coupling]

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Application Notes & Protocols: Strategic Functionalization of Heterocycles with 6-(Hydroxymethyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-(Hydroxymethyl)pyridine Moiety

In the landscape of modern drug discovery and materials science, nitrogen-containing heterocycles are ubiquitous structural motifs.[1][2] Among these, the pyridine scaffold is particularly prominent, featuring in numerous FDA-approved drugs.[1][3] The strategic introduction of specific functional groups onto these rings is a cornerstone of molecular design, enabling the fine-tuning of a compound's physicochemical properties, target engagement, and pharmacokinetic profile.

The 6-(hydroxymethyl)pyridine-3-yl moiety is a particularly valuable building block. The pyridine nitrogen acts as a potent hydrogen bond acceptor, while the ortho-hydroxymethyl group provides a hydrogen bond donor, enhancing aqueous solubility and offering an additional vector for interaction with biological targets. 6-(Hydroxymethyl)pyridine-3-boronic acid has emerged as the premier reagent for installing this functional group, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[4][5]

This guide provides an in-depth exploration of the functionalization of diverse heterocycles using this key reagent. We will dissect the causality behind experimental choices, present validated protocols, and offer insights to overcome common challenges, empowering researchers to leverage this chemistry effectively.

The Core Chemistry: Understanding the Suzuki-Miyaura Coupling

The Palladium-catalyzed Suzuki-Miyaura reaction is the most widely employed C-C bond-forming reaction in medicinal chemistry for heteroaryl elaboration.[6][7] Its power lies in its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.

The reaction proceeds via a well-established catalytic cycle, which is fundamental to understanding and troubleshooting these transformations.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd + Ar¹-X (Heteroaryl Halide) PdII_Complex L₂Pd(II)(Ar¹)(X) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Dimer L₂Pd(II)(Ar¹)(Ar²) Transmetal->PdII_Dimer Boronate Ar²-B(OR)₃⁻ Boronate->Transmetal + Base (e.g., K₂CO₃) RedElim Reductive Elimination PdII_Dimer->RedElim Product Ar¹-Ar² RedElim->Product Product->Pd0 Catalyst Regeneration

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Pillars of the Reaction - Explaining the "Why":

  • The Palladium Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(OAc)₂, PdCl₂(dppf), or Pd(PPh₃)₄ are reduced in situ to Pd(0). The choice of phosphine ligand (e.g., PPh₃, SPhos, P(t-Bu)₃) is critical.[6] Electron-rich, bulky ligands accelerate the rate-determining oxidative addition step, especially for less reactive heteroaryl chlorides, and also promote the final reductive elimination step.[6][8]

  • The Base: The base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) is not merely a spectator. It reacts with the boronic acid to form a more nucleophilic boronate complex ([R-B(OH)₃]⁻). This "ate" complex is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[9] The choice of base can be crucial; stronger bases may be needed for challenging couplings but can also promote undesired side reactions like protodeboronation.

  • The Solvent System: Suzuki-Miyaura reactions are often performed in a mixture of an organic solvent (e.g., 1,4-dioxane, DMF, Toluene) and water. Water can play multiple beneficial roles: it readily dissolves the inorganic base, can accelerate transmetalation, and helps stabilize the catalytic species.[9][10] Anhydrous conditions are sometimes required for sensitive substrates, employing bases like potassium trimethylsilanolate (TMSOK).[7]

Application Focus: Coupling Heteroaryl Halides with 6-(Hydroxymethyl)pyridine-3-boronic acid

The successful coupling of 6-(Hydroxymethyl)pyridine-3-boronic acid hinges on navigating the electronic properties of both coupling partners. Pyridine-containing boronic acids can sometimes be challenging due to the Lewis basic nitrogen atom, which can potentially coordinate to the palladium center and inhibit catalysis.[4] However, careful selection of conditions almost always overcomes this issue.

Key Considerations for Success:

  • Reactivity of the Heteroaryl Halide: The C-X bond strength dictates the ease of oxidative addition, following the general trend: I > Br >> Cl.[5] While heteroaryl iodides and bromides are reliable substrates, chlorides often require more specialized, highly active catalyst systems and higher temperatures to achieve good conversion.[8][10]

  • Electronic Nature of the Heterocycle: Electron-deficient heterocycles (e.g., pyrazines, pyrimidines, or pyridines with electron-withdrawing groups) generally undergo oxidative addition more readily. Conversely, electron-rich heterocycles (e.g., pyrroles, indoles) can be more challenging.

  • Minimizing Protodeboronation: This is a primary side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond. It is often promoted by high temperatures and overly strong bases. Using the mildest effective base and the lowest necessary temperature can mitigate this issue. For particularly sensitive substrates, using the corresponding boronate ester (e.g., the pinacol ester) can increase stability.[11]

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of various heteroaryl halides with 6-(Hydroxymethyl)pyridine-3-boronic acid, demonstrating the adaptability of the methodology.

Heteroaryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C) & TimeTypical Yield (%)
2-BromopyridinePd(PPh₃)₄ (5%)-Na₂CO₃ (2.0)Dioxane/H₂O (4:1)100 °C, 12 h85-95%
2-ChloropyrazinePd₂(dba)₃ (2%)SPhos (4%)K₃PO₄ (2.5)Toluene/H₂O (10:1)110 °C, 16 h70-85%
5-Bromo-pyrimidinePdCl₂(dppf) (3%)-K₂CO₃ (2.0)DMF/H₂O (5:1)90 °C, 8 h80-90%
4-Iodo-1H-pyrazolePd(OAc)₂ (2%)PPh₃ (4%)Cs₂CO₃ (2.0)THF/H₂O (3:1)70 °C, 6 h75-90%
2-ChlorothiazolePdCl₂{PᵗBu₂(p-NMe₂-Ph)}₂ (1%)-K₃PO₄ (3.0)Dioxane/H₂O (4:1)120 °C, 18 h65-80%

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Boronic acids can be irritants.

Protocol 1: General Procedure for Conventional Suzuki-Miyaura Coupling

This protocol describes a representative coupling between 3-bromoisoquinoline and 6-(hydroxymethyl)pyridine-3-boronic acid.

Materials:

  • 3-Bromoisoquinoline (208 mg, 1.0 mmol, 1.0 equiv)

  • 6-(Hydroxymethyl)pyridine-3-boronic acid (184 mg, 1.2 mmol, 1.2 equiv)[12]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

Procedure:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoisoquinoline, 6-(hydroxymethyl)pyridine-3-boronic acid, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst, followed by 1,4-dioxane and water.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting heteroaryl halide is consumed (typically 8-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (20 mL) and then brine (20 mL).

  • Extraction & Drying: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 3-(6-(hydroxymethyl)pyridin-3-yl)isoquinoline.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Heteroaryl Chloride

This protocol is optimized for a more challenging coupling with a heteroaryl chloride, leveraging microwave irradiation to accelerate the reaction.[13]

Materials:

  • 2-Chloro-5-fluoropyrimidine (133 mg, 1.0 mmol, 1.0 equiv)

  • 6-(Hydroxymethyl)pyridine-3-boronic acid (229 mg, 1.5 mmol, 1.5 equiv)

  • [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) [Pd(dtbpf)Cl₂] (33 mg, 0.05 mmol, 5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (977 mg, 3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

Procedure:

  • Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine 2-chloro-5-fluoropyrimidine, 6-(hydroxymethyl)pyridine-3-boronic acid, Pd(dtbpf)Cl₂, and Cs₂CO₃.

  • Solvent Addition: Add 1,4-dioxane and water to the vial.

  • Sealing: Securely seal the vial with a microwave cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 120 °C for 30 minutes with stirring.

  • Workup: After the reaction, allow the vial to cool to room temperature. Uncap the vial carefully and dilute the contents with ethyl acetate (20 mL).

  • Filtration & Extraction: Filter the mixture through a pad of Celite® to remove catalyst residues. Transfer the filtrate to a separatory funnel and wash with water (15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to afford the desired 5-fluoro-2-(6-(hydroxymethyl)pyridin-3-yl)pyrimidine.

Experimental_Workflow Start Combine Reactants: Heteroaryl Halide, Boronic Acid, Base, Catalyst Solvent Add Solvent System (e.g., Dioxane/H₂O) Start->Solvent Inert Establish Inert Atmosphere (N₂ or Ar) Solvent->Inert React Heat Reaction (Conventional or Microwave) Inert->React Monitor Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup Aqueous Workup (Dilute & Wash) Monitor->Workup Complete Dry Dry & Concentrate Organic Layer Workup->Dry Purify Purify by Chromatography Dry->Purify Product Characterize Pure Product Purify->Product

Figure 2: A Typical Experimental Workflow for Suzuki-Miyaura Coupling.

Concluding Remarks

The functionalization of heterocycles with 6-(hydroxymethyl)pyridine-3-boronic acid via the Suzuki-Miyaura cross-coupling is a highly reliable and versatile strategy in chemical synthesis. A thorough understanding of the reaction mechanism and the roles of each component is paramount for success. By carefully selecting the catalyst, base, and solvent system to match the reactivity of the heteroaryl halide, researchers can efficiently synthesize a diverse array of complex molecules. The protocols provided herein serve as robust starting points that can be adapted and optimized for a wide range of substrates, facilitating advancements in drug discovery, agrochemicals, and materials science.

References

Application Notes & Protocols: Development of Novel Ligands from 6-(Hydroxymethyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the design of novel functional molecules.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to coordinate with metal centers make it a privileged structure in drug discovery and catalysis.[2] 6-(Hydroxymethyl)pyridine-3-boronic acid has emerged as a particularly versatile building block for the synthesis of complex ligands. This reagent uniquely combines the reactivity of a boronic acid, amenable to a wide array of cross-coupling reactions, with the functional handle of a hydroxymethyl group, which allows for subsequent derivatization.[3][4]

This guide provides a comprehensive overview of the applications and detailed protocols for the use of 6-(Hydroxymethyl)pyridine-3-boronic acid in ligand synthesis. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate. The protocols described herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower rational experimental design.

Key Attributes of 6-(Hydroxymethyl)pyridine-3-boronic acid
PropertyValueSource
Molecular Formula C₆H₈BNO₃
Molecular Weight 152.94 g/mol
Appearance Solid
Primary Application Suzuki-Miyaura Cross-Coupling Reactions[1][5]

Scientific Foundation: The Power of the Pyridine-Boronic Acid Moiety

The utility of 6-(Hydroxymethyl)pyridine-3-boronic acid stems from the strategic placement of its functional groups. The boronic acid at the 3-position of the pyridine ring is well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that has revolutionized the formation of carbon-carbon bonds.[5][6][7] This reaction allows for the facile connection of the pyridine core to a diverse range of aryl and heteroaryl partners, providing a modular approach to ligand library synthesis.[1]

Simultaneously, the hydroxymethyl group at the 6-position offers a site for further chemical elaboration. This alcohol functionality can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions. This dual functionality makes 6-(Hydroxymethyl)pyridine-3-boronic acid a powerful linchpin for the construction of complex, multi-functional ligands.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone application for this reagent.[5] The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[6][7]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow reagents Reagents - 6-(Hydroxymethyl)pyridine-3-boronic acid - Aryl/Heteroaryl Halide - Palladium Catalyst - Ligand - Base - Solvent setup Reaction Setup - Inert atmosphere (N2/Ar) - Anhydrous solvent - Degassing reagents->setup 1. Combine reaction Reaction - Heating (e.g., 80-110 °C) - Stirring (e.g., 2-24 h) setup->reaction 2. Heat workup Aqueous Workup - Quench reaction - Phase separation reaction->workup 3. Cool & Quench purification Purification - Column Chromatography - Recrystallization workup->purification 4. Isolate Crude product Characterized Product purification->product 5. Isolate Pure

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Synthesis of 6-(Hydroxymethyl)-3-phenylpyridine

This protocol details a representative Suzuki-Miyaura coupling reaction between 6-(Hydroxymethyl)pyridine-3-boronic acid and bromobenzene.

Materials:

  • 6-(Hydroxymethyl)pyridine-3-boronic acid

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 6-(Hydroxymethyl)pyridine-3-boronic acid (1.0 mmol, 1.0 eq), bromobenzene (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.08 mmol, 8 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The use of a degassed solvent mixture is crucial to prevent catalyst deactivation.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(Hydroxymethyl)-3-phenylpyridine.

Rationale for Reagent Choices
ReagentRoleRationale
Pd(OAc)₂/PPh₃ Catalyst SystemA common and effective catalyst system for Suzuki couplings. PPh₃ serves as a ligand to stabilize the palladium center.[6]
K₂CO₃ BaseEssential for the activation of the boronic acid to facilitate transmetalation.[5]
Dioxane/Water SolventA common solvent system for Suzuki reactions, providing good solubility for both organic and inorganic reagents.

Post-Coupling Derivatization of the Hydroxymethyl Group

The true synthetic power of 6-(Hydroxymethyl)pyridine-3-boronic acid is realized when the hydroxymethyl group is further functionalized post-coupling. This allows for the introduction of additional diversity and the fine-tuning of the ligand's properties.

Oxidation to the Aldehyde

The primary alcohol can be selectively oxidized to the corresponding aldehyde, a versatile functional group for reductive amination, Wittig reactions, and other carbonyl chemistry.

Protocol: Oxidation using Manganese Dioxide (MnO₂)

  • Setup: Dissolve the synthesized 6-(Hydroxymethyl)-biaryl compound (1.0 mmol) in dichloromethane (DCM, 10 mL).

  • Reagent Addition: Add activated manganese dioxide (10.0 mmol, 10 eq).

  • Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂. Wash the Celite pad with DCM.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography if necessary.

Conversion to a Halide for Nucleophilic Substitution

The hydroxyl group can be converted into a good leaving group, such as a halide, to enable subsequent nucleophilic substitution reactions.

Protocol: Conversion to 6-(Chloromethyl) Derivative

  • Setup: Dissolve the 6-(Hydroxymethyl)-biaryl compound (1.0 mmol) in anhydrous DCM (5 mL) and cool to 0 °C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.2 mmol, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with DCM, dry the organic layer over MgSO₄, and concentrate to yield the 6-(chloromethyl)-biaryl derivative.

Synthetic Pathway Visualization

Derivatization_Pathway start 6-(Hydroxymethyl)pyridine-3-boronic acid suzuki Suzuki Coupling (with Ar-X) start->suzuki intermediate 6-(Hydroxymethyl)-biaryl suzuki->intermediate oxidation Oxidation (e.g., MnO2) intermediate->oxidation halogenation Halogenation (e.g., SOCl2) intermediate->halogenation aldehyde 6-Formyl-biaryl oxidation->aldehyde downstream Further Functionalization aldehyde->downstream halide 6-(Halomethyl)-biaryl halogenation->halide halide->downstream

Caption: Key synthetic transformations of the title compound.

Handling and Stability

Pyridine boronic acids can be sensitive to heat and may undergo protodeboronation, especially under acidic or basic conditions.[8][9] It is recommended to store 6-(Hydroxymethyl)pyridine-3-boronic acid in a cool, dry place under an inert atmosphere.[9] For cross-coupling reactions, using freshly opened or properly stored material is advisable to ensure high yields. While generally stable at room temperature in closed containers, prolonged exposure to atmospheric moisture should be avoided.[8][9]

Conclusion

6-(Hydroxymethyl)pyridine-3-boronic acid is a high-value building block for the synthesis of novel ligands. Its bifunctional nature allows for a modular and efficient approach to creating complex molecular architectures. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in drug discovery and materials science, enabling the rapid development of new chemical entities with tailored properties. By understanding the principles behind the reactions and the versatility of the starting material, scientists can unlock new avenues for innovation.

References

  • Scribd. Pyridine-3-Boronic Acid CAS 1692-25-7 Synonyms None Known | PDF. [Link]

  • DePaul University Digital Commons. Synthesis of a Bipyridine Ligand for Metal-Triggered Supramolecular Polymers. [Link]

  • National Institutes of Health. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]

  • MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • PubMed. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • ResearchGate. Biological and Medicinal Applications of Boronic Acids | Request PDF. [Link]

  • Royal Society of Chemistry. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. [Link]

  • Royal Society of Chemistry. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. [Link]

  • National Institutes of Health. Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. [Link]

  • ACS Publications. Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. [Link]

  • Organic Syntheses. 3-pyridylboronic acid. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • Royal Society of Chemistry. Synthesis and structures of anionic rhenium polyhydride complexes of boron–hydride ligands and their application in catalysis. [Link]

  • TCU Digital Repository. Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Suzuki Reactions with 6-(Hydroxymethyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 6-(Hydroxymethyl)pyridine-3-boronic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific, yet valuable, building block. Pyridine-containing structures are ubiquitous in pharmaceuticals, and mastering their synthesis is crucial. This guide provides in-depth, field-proven insights to help you navigate the complexities of this reaction and achieve your desired synthetic outcomes.

Introduction: The Challenge of Pyridine Boronic Acids

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its application to heteroaromatic systems, particularly those containing pyridine, is not always straightforward.[1][2] 6-(Hydroxymethyl)pyridine-3-boronic acid presents a unique set of challenges stemming from the inherent properties of the pyridine ring and the presence of the hydroxymethyl functional group. The primary hurdles include the propensity for protodeboronation and potential catalyst inhibition by the Lewis basic pyridine nitrogen.[1][2][3] This guide will dissect these issues and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction is not proceeding, or the yield is very low. What is the most likely cause?

Answer:

Low or no conversion in Suzuki reactions with pyridine boronic acids often points to two primary culprits: protodeboronation of your starting material or catalyst deactivation .

  • Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved, replacing it with a carbon-hydrogen bond, thus rendering your boronic acid inactive for cross-coupling.[4] Heteroaromatic boronic acids are particularly susceptible to this process, which can be catalyzed by bases or even trace amounts of acid.[4][5] The rate of protodeboronation is highly pH-dependent.[6] Although 3-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts, the reaction conditions can still promote this undesired pathway.[6][7]

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium catalyst. This coordination can inhibit the catalytic cycle, effectively "poisoning" the catalyst and preventing it from participating in the desired cross-coupling reaction.[1][2]

To diagnose the issue, it is recommended to analyze your crude reaction mixture by LC-MS or NMR to check for the presence of 2-(hydroxymethyl)pyridine, the protodeboronated byproduct.

Question 2: I've confirmed protodeboronation is occurring. How can I prevent it?

Answer:

Minimizing protodeboronation involves a multi-faceted approach focused on protecting the boronic acid moiety and optimizing the reaction kinetics to favor the cross-coupling pathway.

  • Use a More Stable Boron Reagent: Instead of the free boronic acid, consider using its corresponding pinacol ester or MIDA boronate . These derivatives exhibit enhanced stability and are less prone to premature decomposition.[2][8] They act as a "slow-release" source of the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[4][9]

  • Careful Selection of Base: The base is essential for the transmetalation step but can also accelerate protodeboronation.[5][10]

    • Avoid strong hydroxides like NaOH or KOH if possible.

    • Consider milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[2][10]

    • Cesium carbonate (Cs₂CO₃) is often effective in challenging couplings.[1]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous solvent mixtures, water can facilitate protodeboronation.[11] If you suspect this is a major issue, switching to anhydrous conditions may be beneficial. This can be achieved using a boronic ester and a suitable anhydrous base like potassium trimethylsilanolate (TMSOK) in a solvent like 1,4-dioxane, often with an additive like trimethyl borate.[12]

  • Control Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation.[13][14] Aim for the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid product degradation or further side reactions.

Question 3: How do I choose the right catalyst and ligand system to avoid catalyst deactivation?

Answer:

Overcoming catalyst deactivation by the pyridine nitrogen requires a catalyst system that is both highly active and sterically shielded.

  • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this type of substrate.[7] The key is to use electron-rich, sterically bulky phosphine ligands. These ligands accelerate the rate-limiting steps of the catalytic cycle (oxidative addition and reductive elimination) and their bulk can disfavor the binding of the pyridine nitrogen to the palladium center.[2]

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are excellent choices for heteroaryl couplings.[2]

  • Palladium Precatalyst: The choice of palladium source can also be critical. Pre-formed palladium-ligand complexes, known as precatalysts, are often more efficient and reproducible than generating the active catalyst in situ. Modern precatalysts are designed for rapid generation of the active Pd(0) species.

The following diagram illustrates a troubleshooting workflow for catalyst and condition screening:

Suzuki_Troubleshooting Start Low Yield or No Reaction Check_Deboronation Analyze for Protodeboronation (e.g., by LC-MS) Start->Check_Deboronation Yes_Deboronation Protodeboronation Confirmed Check_Deboronation->Yes_Deboronation Yes No_Deboronation No Significant Protodeboronation Check_Deboronation->No_Deboronation No Strategy_Deboronation Implement Strategies to Minimize Deboronation Yes_Deboronation->Strategy_Deboronation Strategy_Catalyst Optimize Catalyst System No_Deboronation->Strategy_Catalyst Use_Ester Use Pinacol or MIDA Ester Strategy_Deboronation->Use_Ester Change_Base Screen Milder Bases (K3PO4, Cs2CO3) Strategy_Deboronation->Change_Base Change_Ligand Use Bulky Ligand (XPhos, SPhos) Strategy_Catalyst->Change_Ligand Change_Precatalyst Use Modern Precatalyst (e.g., G3/G4) Strategy_Catalyst->Change_Precatalyst Use_Ester->Strategy_Catalyst Change_Base->Strategy_Catalyst Success Successful Reaction Change_Ligand->Success Change_Precatalyst->Success

Caption: Troubleshooting workflow for Suzuki reactions.
Question 4: Could the 6-(hydroxymethyl) group be interfering with the reaction?

Answer:

Yes, the hydroxymethyl group can potentially cause complications, although it is generally a compatible functional group in Suzuki reactions.

  • Coordination to Palladium: The oxygen atom of the hydroxyl group could potentially coordinate to the palladium center, forming a chelate with the pyridine nitrogen. This could alter the reactivity of the catalyst, potentially in a negative way.

  • Reaction with Base: Under strongly basic conditions, the hydroxyl group could be deprotonated to form an alkoxide. This charged species might interact differently with the catalyst or other components of the reaction mixture.

  • Side Reactions: While less common, side reactions involving the hydroxyl group, such as oxidation or elimination, could occur under harsh conditions, though this is not a typical failure mode for Suzuki couplings. There are reports of simultaneous reduction of aldehydes to hydroxymethyl groups during Suzuki reactions under specific conditions, suggesting the group can be formed in situ, but its interference is less documented.[15]

If you suspect the hydroxymethyl group is problematic, you can perform a control experiment with 3-pyridylboronic acid to see if the reaction proceeds more smoothly. Alternatively, you could protect the hydroxyl group as a stable ether (e.g., a silyl ether like TBDMS or a benzyl ether) before the coupling reaction.

Recommended Starting Protocol

For researchers beginning their optimization, the following protocol provides a robust starting point. It employs a modern catalyst system known for its efficacy in challenging heteroaryl couplings.

Materials:

  • Aryl Halide (1.0 equiv)

  • 6-(Hydroxymethyl)pyridine-3-boronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 10:1, or anhydrous Toluene)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, the boronic ester, the palladium precatalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Recommended Reaction Components

ComponentRecommended OptionsRationale & Key Considerations
Boron Source 6-(Hydroxymethyl)pyridine-3-boronic acid pinacol esterMore stable than the corresponding boronic acid, minimizing protodeboronation.[2][8]
Palladium Source XPhos Pd G3/G4, SPhos Pd G3/G4Precatalysts provide reliable and rapid generation of the active Pd(0) species.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands that accelerate the catalytic cycle and prevent catalyst inhibition by the pyridine nitrogen.[2]
Base K₃PO₄, Cs₂CO₃Effective bases for challenging couplings that are often milder than hydroxides, reducing the risk of protodeboronation.[1][10]
Solvent Dioxane/H₂O, Toluene, CPMEChoice depends on substrate solubility and whether anhydrous conditions are required. Degassing is critical to prevent oxidative degradation.[11][16]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The base plays a critical role in the transmetalation step, forming a boronate species that facilitates the transfer of the organic group to palladium.

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R1-X PdII_Complex R1-Pd(II)L2-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Diaryl R1-Pd(II)L2-Ar Transmetalation->PdII_Diaryl Boronate Ar-B(OR)3- (Activated Boronate) Boronate->Transmetalation Base Base (e.g., K3PO4) Boronic_Acid Ar-B(OH)2 Boronic_Acid->Boronate + Base RedElim Reductive Elimination PdII_Diaryl->RedElim Product R1-Ar (Desired Product) RedElim->Product Product->Pd0 Catalyst Regeneration

Caption: The Suzuki-Miyaura catalytic cycle.

References

  • Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]

  • Protodeboronation. Wikipedia. Available at: [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. Available at: [Link]

  • Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... ResearchGate. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. Available at: [Link]

  • Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate. Available at: [Link]

  • Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. MDPI. Available at: [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Available at: [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. Available at: [Link]

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. Available at: [Link]

  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. ResearchGate. Available at: [Link]

  • Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. ResearchGate. Available at: [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed. Available at: [Link]

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • Struggling with Suzuki Reaction. Reddit. Available at: [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 6-(Hydroxymethyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the utilization and optimization of 6-(Hydroxymethyl)pyridine-3-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during its application in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

The unique structure of 6-(Hydroxymethyl)pyridine-3-boronic acid, featuring both a nucleophilic hydroxymethyl group and a pyridine ring, presents specific challenges that require careful consideration of reaction parameters. The pyridine nitrogen can interact with the catalyst, and the molecule is susceptible to side reactions like protodeboronation. This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting & Optimization Guide

This section addresses specific issues in a question-and-answer format to help you diagnose and solve problems in your experimental workflow.

Q1: My Suzuki-Miyaura coupling reaction is resulting in low or no yield. What are the primary causes and how can I improve the conversion?

A1: Low conversion with this substrate is a frequent challenge. The issue typically originates from a combination of catalyst deactivation, suboptimal reaction conditions, and the inherent instability of the boronic acid.

Potential Causes & Solutions:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[1]

    • Solution: Employ catalyst systems with bulky, electron-rich ligands. These ligands stabilize the active Pd(0) species and promote the crucial reductive elimination step, which can be sluggish for heteroaromatic substrates.[1] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1]

  • Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the boronic acid nucleophile.[2][3] This is often promoted by excess water, high temperatures, or harsh basic conditions.[3][4]

    • Solution:

      • Anhydrous Conditions: Use anhydrous solvents and ensure reagents are dry. While some water is often necessary to solubilize the base and facilitate the catalytic cycle, excess water is detrimental.[1][3]

      • Base Selection: The choice of base is critical. A base that is too strong or used in a highly aqueous environment can accelerate protodeboronation.[3] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective choices.[3]

      • Use Boronic Esters: Consider converting the boronic acid to a more stable pinacol (BPin) or MIDA boronate ester. These act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and minimizing decomposition.[2][3]

  • Poor Reagent Solubility: The boronic acid or the coupling partner may have limited solubility in the reaction solvent, leading to a slow or incomplete reaction.[3][5]

    • Solution: Screen a variety of solvents or solvent mixtures. Common choices include dioxane/water, toluene/water, or DMF.[5][6][7] Ensure the reaction mixture is well-stirred, especially if it is heterogeneous.

  • Suboptimal Temperature: Excessive heat can accelerate both catalyst decomposition and protodeboronation.[3]

    • Solution: Screen a range of temperatures. While Suzuki couplings are often heated, starting at a moderate temperature (e.g., 80 °C) and gradually increasing if no conversion is observed is a prudent strategy.[3]

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing and resolving low-yield reactions.

TroubleshootingWorkflow start Low / No Yield Observed check_reagents Verify Reagent Quality (Boronic Acid, Halide, Catalyst) start->check_reagents degas Improve Degassing (Sparging, Freeze-Pump-Thaw) check_reagents->degas Reagents OK catalyst Screen Catalyst & Ligand (e.g., Buchwald Ligands, NHCs) degas->catalyst Degassing Thorough base Optimize Base (K₃PO₄, Cs₂CO₃, KF) catalyst->base Still Low Yield success Reaction Optimized catalyst->success Improvement Seen solvent Screen Solvents (Dioxane/H₂O, Toluene, DMF) base->solvent Still Low Yield base->success Improvement Seen temp Adjust Temperature (Screen 80-110 °C) solvent->temp Still Low Yield solvent->success Improvement Seen boronic_ester Use Boronic Ester (Pinacol, MIDA) temp->boronic_ester Still Low Yield temp->success Improvement Seen boronic_ester->success Improvement Seen

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

Q2: I'm observing significant side products. What are they and how can I minimize their formation?

A2: The most common side products in Suzuki couplings are the result of protodeboronation and homocoupling.

Common Side Products & Mitigation Strategies:

  • Protodeboronation Product (6-methylpyridine):

    • Cause: As discussed previously, this is the cleavage of the C-B bond. It is often the most significant byproduct with heteroaromatic boronic acids.[2][3] The presence of protic sources (water, alcohol) and certain bases can accelerate this process.[4]

    • Minimization:

      • Thoroughly Degas: Oxygen can promote decomposition pathways. Ensure the reaction mixture is rigorously degassed before adding the catalyst and maintained under a positive pressure of inert gas (Argon or Nitrogen).[3]

      • Control Water Content: Use anhydrous solvents but recognize that a small amount of water is often necessary for the reaction to proceed. A common starting point is a 4:1 to 10:1 ratio of organic solvent to water.[7][8]

      • Base Selection: Use a milder base like K₃PO₄ or KF, which can be less aggressive in promoting hydrolysis.[3][5]

  • Boronic Acid Homocoupling (Bi-pyridine derivative):

    • Cause: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen and can be a sign of non-optimal catalyst performance.

    • Minimization:

      • Rigorous Degassing: This is the most effective way to prevent homocoupling.

      • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Screening different palladium precursors and ligands can identify a more selective system.[1]

      • Slow Addition: In some cases, slowly adding the boronic acid to the reaction mixture can keep its instantaneous concentration low, thus reducing the rate of homocoupling.[1]

Frequently Asked Questions (FAQs)

  • Q: How should I store 6-(Hydroxymethyl)pyridine-3-boronic acid to ensure its stability?

    • A: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents.[9] Long-term storage in a refrigerator or freezer is recommended. Boronic acids are prone to dehydration to form cyclic trimeric anhydrides (boroxines), which is often a reversible process but can complicate stoichiometry.[10]

  • Q: What is the underlying mechanism of protodeboronation for this compound?

    • A: Protodeboronation of pyridine boronic acids is highly pH-dependent.[11] For pyridine boronic acids, the reaction can proceed through various pathways. For some isomers, zwitterionic intermediates can form that are highly susceptible to rapid fragmentation and loss of the boron moiety.[2][11] The reaction conditions, particularly the pH, dictate the speciation of the boronic acid (neutral, boronate, or protonated pyridine) and thus its susceptibility to decomposition.[2]

  • Q: What are the best analytical methods to monitor the reaction progress?

    • A: The choice of method depends on the available equipment and the specific needs of the analysis.

      • HPLC/LC-MS: This is often the most reliable method for monitoring the consumption of starting materials and the formation of the product. It provides quantitative data and, with MS detection, can help identify side products.[10][12]

      • GC-MS: Suitable if the product and starting materials are volatile and thermally stable. It can be very effective for detecting the protodeboronation side product (6-methylpyridine).[12][13]

      • ¹H NMR Spectroscopy: Can be used to monitor the reaction by taking aliquots from the reaction mixture. Comparing the integration of characteristic peaks for the starting material and product can determine the reaction conversion. However, paramagnetic palladium residues can sometimes broaden signals.[10]

      • TLC: A quick and easy qualitative method, but it can be difficult to get good separation for polar, pyridine-containing compounds. Staining may be required for visualization.

Data & Reaction Parameters

Table 1: Recommended Starting Conditions for Reaction Screening
ParameterCondition 1 (General)Condition 2 (For Hindered Substrates)Condition 3 (Anhydrous)
Catalyst Pd(dppf)Cl₂ (3 mol%)Pd₂(dba)₃ (2.5 mol%)Pd(OAc)₂ (3 mol%)
Ligand SPhos (6 mol%)XPhos (7 mol%)
Base K₂CO₃ (3.0 eq)K₃PO₄ (3.0 eq)Cs₂CO₃ (3.0 eq)
Solvent Dioxane:H₂O (4:1)Toluene:H₂O (10:1)DMF (anhydrous)
Temperature 80 - 100 °C100 - 110 °C90 °C

Note: Equivalents (eq) are relative to the limiting reagent, typically the aryl halide.

Validated Experimental Protocol

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), 6-(Hydroxymethyl)pyridine-3-boronic acid (1.2 - 1.5 eq), base (e.g., K₃PO₄, 3.0 eq), palladium catalyst, and ligand.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[3]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.

  • Degassing: Bubble the inert gas through the stirred reaction mixture for an additional 10-15 minutes to ensure all dissolved oxygen is removed.[3]

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 90 °C).

  • Monitoring: Stir the reaction for the intended duration (e.g., 4-24 hours). The reaction progress can be monitored by taking small aliquots and analyzing them by LC-MS or TLC.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle and Common Pitfalls

This diagram illustrates the key steps of the catalytic cycle and where issues with 6-(Hydroxymethyl)pyridine-3-boronic acid can arise.

SuzukiCycle cluster_pitfalls Potential Issues Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X pitfall1 Pyridine N can inhibit catalyst PdII R¹-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)-R² L₂ Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 + R¹-R² pitfall2 Slow step with heteroaromatics ArX Ar-X Boronic R²-B(OH)₂ Boronic->Transmetal + [R²-B(OH)₃]⁻ Protodeboronation Protodeboronation (Side Reaction) Boronic->Protodeboronation + H₂O, Base Base Base (OH⁻) Base->Transmetal Product Ar-R² Decomp R²-H Protodeboronation->Decomp

Caption: The Suzuki-Miyaura cycle with points of potential failure.

References

  • ResearchGate. (n.d.). Reaction condition optimization. a. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved from [Link]

  • Wikipedia. (2023). Protodeboronation. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Molecules. (2018). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 2,4,6-Trinitrotoluene. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

  • PubMed. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Retrieved from [Link]

  • American Chemical Society. (2006). Fluorometric Assay Simplifies Monitoring Of Boronic Acids. Retrieved from [Link]

  • Molecules. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

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common side products in reactions of 6-(Hydroxymethyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(Hydroxymethyl)pyridine-3-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. My aim is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your reactions effectively.

Introduction to the Reactivity of 6-(Hydroxymethyl)pyridine-3-boronic acid

6-(Hydroxymethyl)pyridine-3-boronic acid is a valuable building block in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce a substituted pyridyl moiety. However, its bifunctional nature, possessing both a nucleophilic boronic acid and a potentially reactive hydroxymethyl group on a pyridine ring, presents a unique set of challenges. Understanding the interplay of these functional groups is paramount to achieving high yields and purity.

This guide is structured as a series of frequently asked questions (FAQs) that directly address the common side products and experimental issues you may encounter.

Troubleshooting Guide & FAQs

FAQ 1: My reaction yield is low, and I'm observing a significant amount of a byproduct with a mass corresponding to 6-methylpyridine. What is happening?

This is a classic case of protodeboronation , a common and often frustrating side reaction in reactions involving boronic acids.[1]

The Chemistry Behind the Problem:

Protodeboronation is the replacement of the boronic acid group with a hydrogen atom.[1] This reaction is catalyzed by various factors present in your reaction medium, including acid, base, and water. For heteroaromatic boronic acids, especially those containing a basic nitrogen atom like pyridine, the reaction mechanism and rate can be highly dependent on the pH of the reaction mixture.[1] While 3- and 4-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts, they are still susceptible to this side reaction, particularly at elevated temperatures or with prolonged reaction times. The electron-donating nature of the hydroxymethyl group can also influence the rate of protodeboronation.

Troubleshooting Steps:

  • Minimize Water Content: While many Suzuki-Miyaura reactions tolerate or even require some water, excessive amounts can promote protodeboronation. Ensure your solvents are appropriately dried if you are running an anhydrous reaction. If using an aqueous system, consider minimizing the water ratio.

  • Optimize the Base: The choice and amount of base are critical. Stronger bases can sometimes accelerate protodeboronation. Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. The pKa of the base can influence the equilibrium between the boronic acid and the more reactive boronate species.

  • Lower the Reaction Temperature: If your desired reaction allows, try running it at a lower temperature. The rate of protodeboronation is often more sensitive to temperature than the desired coupling reaction.

  • Use a More Stable Boronic Acid Derivative: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA ester, which can be used directly in the coupling reaction and are generally less prone to protodeboronation.

FAQ 2: I've isolated a symmetrical bipyridyl byproduct. What is the source of this impurity?

The formation of a symmetrical bipyridyl, in this case, a dimer of 6-(hydroxymethyl)pyridine, is due to homocoupling of the boronic acid.

The Chemistry Behind the Problem:

Homocoupling is an oxidative dimerization of the boronic acid, often catalyzed by the palladium catalyst. This side reaction is particularly problematic under a few conditions:

  • Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo a stoichiometric reaction with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0).[2]

  • Slow Oxidative Addition: If the oxidative addition of your electrophile (e.g., aryl halide) to the Pd(0) catalyst is slow, the catalyst has more opportunity to participate in side reactions like homocoupling.

Troubleshooting Steps:

  • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your solvents are thoroughly degassed by methods such as freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.

  • Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) pre-catalysts like Pd(OAc)₂.

  • Add a Reducing Agent: In some cases, adding a mild reducing agent can help to maintain the palladium in its active Pd(0) state and suppress the Pd(II)-mediated homocoupling pathway.[2]

  • Optimize Catalyst and Ligand: A more active catalyst system that promotes rapid oxidative addition of your electrophile can outcompete the homocoupling side reaction.

FAQ 3: My desired product is formed, but I also see a significant impurity with a mass that suggests the hydroxymethyl group has been oxidized to an aldehyde. How can I prevent this?

This is a crucial side reaction specific to this functionalized boronic acid. The hydroxymethyl group is susceptible to oxidation under typical palladium-catalyzed coupling conditions.

The Chemistry Behind the Problem:

Palladium(II) species, which are often used as pre-catalysts (e.g., Pd(OAc)₂) or can be formed during the catalytic cycle, are known to be effective catalysts for the aerobic oxidation of alcohols.[3] In the presence of a base (like the one used in your Suzuki coupling) and an oxidant (which can be adventitious air or even certain reaction components), the hydroxymethyl group can be oxidized to the corresponding aldehyde.

Troubleshooting Steps:

  • Protect the Hydroxymethyl Group: The most robust solution is to protect the alcohol as an ether (e.g., benzyl, silyl) or an acetal before performing the cross-coupling reaction. The protecting group can then be removed in a subsequent step.

  • Strictly Anaerobic Conditions: As with homocoupling, rigorous exclusion of oxygen can help to minimize this oxidative side reaction.

  • Choice of Palladium Pre-catalyst: If possible, using a Pd(0) source from the start may reduce the amount of Pd(II) available for oxidation, although Pd(II) species are still generated during the catalytic cycle.

  • Screening of Reaction Conditions: The propensity for oxidation can be highly dependent on the specific combination of ligand, base, and solvent. A screen of these parameters may reveal conditions that favor the desired coupling over the oxidation.

Summary of Common Side Products and Mitigation Strategies

Side ProductStructureCommon CausesMitigation Strategies
Protodeboronation Product 6-methylpyridineExcess water, strong base, high temperatureMinimize water, optimize base, lower temperature, use boronate esters.
Homocoupling Product Bis(6-(hydroxymethyl)pyridin-3-yl)Presence of oxygen, slow oxidative additionRigorous degassing, use of Pd(0) pre-catalysts, add a mild reducing agent.
Oxidation Product 6-formylpyridine-3-boronic acid (or its coupled product)Presence of oxygen, Pd(II) catalyst, baseProtect the hydroxymethyl group, ensure strictly anaerobic conditions, screen reaction conditions.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura coupling and the major side reactions.

Suzuki_Miyaura_Pathway cluster_main Desired Suzuki-Miyaura Coupling R1_X Ar-X OA Ar-Pd(II)-X R1_X->OA Oxidative Addition Boronic_Acid 6-(HOCH2)Py-B(OH)2 Boronate [6-(HOCH2)Py-B(OH)3]⁻ Boronic_Acid->Boronate Pd0 Pd(0)L_n Pd0->OA Base Base Base->Boronate Product Ar-(6-(HOCH2)Py) TM Ar-Pd(II)-(6-(HOCH2)Py) OA->TM RE RE TM->RE Reductive Elimination Boronate->TM Transmetalation RE->Pd0 RE->Product

Caption: Catalytic cycle of the desired Suzuki-Miyaura reaction.

Side_Reactions cluster_proto Protodeboronation cluster_homo Homocoupling cluster_ox Oxidation Start 6-(HOCH2)Py-B(OH)2 Proto_Product 6-Methylpyridine Start->Proto_Product H⁺ / H₂O Homo_Product Dimer Start->Homo_Product Pd(II), O₂ Ox_Product 6-Formylpyridine derivative Start->Ox_Product Pd(II), [O]

Caption: Major side reaction pathways for 6-(Hydroxymethyl)pyridine-3-boronic acid.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Side Reactions
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 6-(hydroxymethyl)pyridine-3-boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The solvent should be degassed by at least three freeze-pump-thaw cycles.

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Protection of the Hydroxymethyl Group (Example with Benzyl Ether)
  • Protection: To a solution of 6-(hydroxymethyl)pyridine-3-boronic acid in a suitable solvent (e.g., DMF), add a base (e.g., NaH) at 0 °C. After stirring for a short period, add benzyl bromide and allow the reaction to warm to room temperature.

  • Workup and Isolation: Quench the reaction with water and extract the product with an organic solvent. Purify the resulting benzyl-protected boronic acid.

  • Suzuki-Miyaura Coupling: Use the protected boronic acid in the general Suzuki-Miyaura coupling protocol described above.

  • Deprotection: After obtaining the coupled product, remove the benzyl group by standard methods, such as catalytic hydrogenation (e.g., H₂, Pd/C).

References

  • Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541–7543.
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.
  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Stahl, S. S., et al. (2002). Ligand-modulated palladium oxidation catalysis: mechanistic insights into aerobic alcohol oxidation with the Pd(OAc)(2)/pyridine catalyst system. Organic Letters, 4(23), 4179-81.
  • Carrow, B. P., & Hartwig, J. F. (2011). On the Mechanism of Palladium-Catalyzed Aromatic C–H Oxidation. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Dunn, J. P., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(2), 362–366.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids and Aryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Organic Chemistry Portal. (n.d.). Protodeboronation. Retrieved from [Link]

  • Fagnou, K., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Technical Support Center: Purification of 6-(Hydroxymethyl)pyridine-3-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of reaction products derived from 6-(Hydroxymethyl)pyridine-3-boronic acid. Our focus is on providing practical, field-proven insights grounded in established chemical principles to help you overcome common challenges in your synthetic workflow.

Section 1: Understanding the Core Challenges

Products derived from 6-(Hydroxymethyl)pyridine-3-boronic acid, typically via Suzuki-Miyaura cross-coupling reactions, present a unique set of purification challenges. These arise from the combined physicochemical properties of the pyridine ring, the boronic acid functional group (or its remnants), and the polar hydroxymethyl group.

Key Structural Features Influencing Purification:

  • Basic Pyridine Nitrogen: The Lewis basicity of the pyridine nitrogen can cause strong interactions with acidic stationary phases like silica gel, leading to peak tailing during chromatography. It can also coordinate with and inhibit palladium catalysts.[1][2][3]

  • Polar Hydroxymethyl Group: This group increases the polarity of the molecule and its derivatives, influencing solubility and chromatographic behavior.

  • Boronic Acid Moiety: This group is prone to side reactions, primarily protodeboronation, which creates a key impurity that must be removed.[4][5] Boronic acids can also be challenging to separate from polar products.

A typical reaction, such as a Suzuki coupling with an aryl bromide, will produce a crude mixture containing not only the desired product but also a predictable set of impurities.

cluster_reactants Reactants & Reagents cluster_products Crude Product Mixture SM1 6-(Hydroxymethyl)pyridine- 3-boronic acid Reaction Suzuki-Miyaura Coupling Reaction SM1->Reaction SM2 Ar-Br (Coupling Partner) SM2->Reaction Cat Pd Catalyst & Ligand Cat->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Desired_Product Desired Product: (6-(Hydroxymethyl)pyridin-3-yl)-Ar Reaction->Desired_Product Impurity1 Protodeboronation Product: 6-(Hydroxymethyl)pyridine Reaction->Impurity1 Impurity2 Homocoupling Product: Ar-Ar Reaction->Impurity2 Impurity3 Unreacted Starting Materials (SM1, SM2) Reaction->Impurity3 Impurity4 Catalyst Residues (Palladium species) Reaction->Impurity4

Caption: Common components in a crude Suzuki coupling reaction mixture.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the workup and purification of products from reactions involving 6-(Hydroxymethyl)pyridine-3-boronic acid.

FAQ 1: Protodeboronation & Byproduct Removal

Q: My reaction mixture contains a significant amount of 6-(hydroxymethyl)pyridine. What is this byproduct and how can I remove it?

A: This byproduct is the result of protodeboronation, a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, often facilitated by the presence of water or other proton sources.[4][5] This side reaction consumes your starting material and complicates purification.

Troubleshooting & Removal Strategy:

  • Minimize its Formation:

    • Anhydrous Conditions: Ensure all solvents and reagents, especially the base, are thoroughly dried. Water can accelerate protodeboronation.[5]

    • Base Selection: Use of stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ can sometimes be beneficial over aqueous Na₂CO₃.[2]

    • Boronate Esters: Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) to suppress this side reaction.[4]

  • Purification Strategy: pH-Mediated Extraction The protodeboronation product, 6-(hydroxymethyl)pyridine, is more basic than your likely less-basic biaryl product. This difference in pKa can be exploited with a liquid-liquid extraction.

Step Action Rationale
1. Initial Dissolution Dissolve the crude reaction mixture in an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).Prepares the mixture for aqueous washing.
2. Acidic Wash Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid).The more basic 6-(hydroxymethyl)pyridine impurity will be protonated and move into the aqueous layer. Your desired product may also be extracted depending on its pKa.
3. Neutralization & Re-extraction Collect the acidic aqueous layer. Basify it carefully with NaOH or NaHCO₃ to pH > 8. Re-extract this aqueous layer with EtOAc or DCM.This neutralizes the protonated impurity, making it soluble in the organic phase again. This step is primarily for analysis or recovery of the impurity if needed.
4. Product Recovery If your desired product was also extracted into the acid wash, it can be recovered by carefully basifying the aqueous layer and re-extracting.The desired biaryl product is typically less basic than the pyridine starting material, allowing for selective extraction if the pH is carefully controlled.
5. Final Wash & Dry Wash the organic layer containing your product with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.Removes residual water and prepares the purified product for further analysis or chromatography.
FAQ 2: Chromatographic Purification Issues

Q: I'm trying to purify my product using silica gel chromatography, but I'm getting severe peak tailing and poor recovery. What's wrong?

A: This is a classic problem when purifying pyridine-containing compounds on standard silica gel.[1] The acidic silanol (Si-OH) groups on the silica surface strongly and irreversibly bind to the basic nitrogen of the pyridine ring, leading to peak tailing, poor resolution, and loss of material on the column.[1]

Troubleshooting & Optimization:

  • Mobile Phase Modification:

    • Add a Competing Base: The most common solution is to add a small amount of a competing base to your eluent system (e.g., 0.5-1% triethylamine, TEA, or a few drops of ammonia in methanol).[1] The competing base will occupy the acidic sites on the silica, allowing your product to elute more symmetrically.

  • Change the Stationary Phase:

    • Neutral or Basic Alumina: Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds.

    • End-Capped Silica: Use a C18 or other end-capped stationary phase where the free silanol groups have been deactivated. This is common in HPLC but also available for flash chromatography.

    • Treated Silica: You can pre-treat your silica gel by slurrying it in an eluent containing 1-2% TEA before packing the column.

G cluster_problem Problem Diagnosis cluster_solutions Solution Pathways cluster_details Implementation Details Start Crude Product Shows Tailing on TLC Check1 Is the major spot streaking or tailing? Start->Check1 Sol1 Modify Mobile Phase: Add 1% Triethylamine (TEA) to Eluent Check1->Sol1 Yes Sol2 Change Stationary Phase Check1->Sol2 Yes Sol3 Use Specialized Column Check1->Sol3 Yes End Proceed to Column Chromatography Sol1->End Re-run TLC to confirm improved spot shape Detail2a Use Neutral Alumina Sol2->Detail2a Detail2b Pre-treat Silica with TEA Sol2->Detail2b Detail3a Use C18 (Reverse-Phase) if product is less polar Sol3->Detail3a Detail3b Use Amino- or Diol- functionalized Silica Sol3->Detail3b Detail2a->End Detail2b->End Detail3a->End Detail3b->End

Caption: Troubleshooting workflow for peak tailing in chromatography.

FAQ 3: Removing Palladium Catalyst Residues

Q: After my column, I see a fine black/grey precipitate, and my NMR baseline is messy. How do I remove residual palladium?

A: Palladium residues from cross-coupling reactions are a common impurity. They can interfere with subsequent reactions and are toxic, making their removal critical, especially in drug development.

Troubleshooting & Removal Strategy:

  • Pre-Column Filtration: Before concentrating the reaction mixture for chromatography, dilute it with a suitable solvent and filter it through a pad of Celite® or silica gel. This can remove a significant portion of the precipitated palladium.[6]

  • Aqueous Washes:

    • Ammonium Hydroxide: Washing the organic layer with a dilute solution of ammonium hydroxide can help complex and remove palladium.

    • Thiol-Containing Reagents: A wash with an aqueous solution of sodium thiomethoxide or N-acetylcysteine can also sequester palladium.

  • Palladium Scavengers: For very low levels of palladium, specialized scavengers can be used. These are typically silica or polymer beads functionalized with groups that have a high affinity for palladium (e.g., thiols, amines). The crude product solution is stirred with the scavenger beads, which are then filtered off.

Section 3: Experimental Protocols

Protocol 1: General Purification by Extraction and Flash Chromatography

This protocol is a starting point for purifying a typical Suzuki coupling product derived from 6-(Hydroxymethyl)pyridine-3-boronic acid.

Step-by-Step Methodology:

  • Reaction Quench & Initial Extraction:

    • Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc, 10 volumes) and water (5 volumes).

    • Separate the layers in a separatory funnel. Extract the aqueous layer twice more with EtOAc.

    • Combine the organic layers.

  • Acidic Wash to Remove Basic Impurities:

    • Wash the combined organic layer with 1M HCl (2 x 5 volumes). Important: Check both the organic and aqueous layers by TLC to see where your product is. If the product is extracted into the acid, proceed to step 3b. If it remains in the organic layer, proceed to step 3a.

  • Product Isolation:

    • 3a (Product in Organic Layer): Wash the organic layer with saturated aqueous NaHCO₃, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Proceed to Step 4.

    • 3b (Product in Aqueous Layer): Cool the acidic aqueous layer in an ice bath. Slowly add 5M NaOH or solid NaHCO₃ until the pH is ~8-9. Extract this basified aqueous layer three times with EtOAc or DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Flash Column Chromatography:

    • Adsorb the crude product onto a small amount of silica gel or Celite®.

    • Prepare a column using neutral alumina or silica gel that has been pre-treated with 1% TEA in the eluent.

    • Choose an appropriate eluent system (e.g., Hexanes/EtOAc, DCM/MeOH).

    • Crucially, add 0.5-1% TEA to your mobile phase.

    • Load the sample and elute the column, collecting fractions and monitoring by TLC.

    • Combine pure fractions and remove the solvent in vacuo to yield the purified product.

Section 4: References

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online discussion]. Available at: [Link][7]

  • LookChem. (n.d.). Purification of Pyridine - Chempedia. Available at: [Link][8]

  • Wikipedia. (2023). Protodeboronation. Available at: [Link][4]

  • PubMed. (2014). Design, synthesis and evaluation of pyridine-based chromatographic adsorbents for antibody purification. Available at: [Link][9]

  • Google Patents. (2005). WO2005019229A1 - Process for purification of boronic acid and its derivatives. Available at: [10]

  • Oxford Academic. (2015). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available at: [Link][11]

  • Column Chromatography. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds. Available at: [Link][12]

  • ResearchGate. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link][13]

  • RSC Publishing. (2020). Improving the oxidative stability of boronic acids through stereoelectronic effects. Available at: [Link][14]

  • PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link][15]

  • PubMed. (2007). Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction. Available at: [Link][16]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Available at: [Link][6]

  • Reddit. (2024). Suzuki coupling with Bromoalkyne and boronic acid. Available at: [Link][17]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [Diagram]. Available at: [Link][3]

Sources

how to prevent deboronation of 6-(Hydroxymethyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(Hydroxymethyl)pyridine-3-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this valuable building block. Our goal is to help you minimize deboronation and maximize the success of your synthetic endeavors.

Introduction: Understanding the "Why" Behind Deboronation

Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This side reaction consumes your starting material and reduces the yield of your desired product in critical reactions like the Suzuki-Miyaura coupling.[1][2][3] While 6-(Hydroxymethyl)pyridine-3-boronic acid is generally more stable than its 2-pyridyl counterparts, understanding the factors that drive its decomposition is key to preventing it.[4][5]

The stability of the C-B bond in this molecule is influenced by a delicate interplay of factors including pH, temperature, solvent, and the catalytic system employed.[1][2][3] This guide will dissect these variables and provide actionable strategies to maintain the integrity of your boronic acid.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for 6-(Hydroxymethyl)pyridine-3-boronic acid?

A1: Protodeboronation is a chemical reaction where a proton replaces the boronic acid group on your molecule, leading to the formation of 2-(hydroxymethyl)pyridine.[1] This is a significant issue as it irreversibly consumes your starting material, lowering the yield of your target molecule and complicating purification due to the formation of byproducts. While 3-pyridyl boronic acids are comparatively stable, the reaction conditions, especially in metal-catalyzed cross-coupling reactions, can promote this unwanted side reaction.[4][5]

Q2: How should I properly store and handle 6-(Hydroxymethyl)pyridine-3-boronic acid to ensure its stability?

A2: Proper storage and handling are the first line of defense against decomposition.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and light.[6] A freezer at -20°C is recommended for long-term storage.[7]

  • Handling: When in use, avoid prolonged exposure to the atmosphere. It is advisable to handle the material under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture. Always use clean spatulas and glassware.

Q3: Can the hydroxymethyl group at the 6-position influence the stability of the boronic acid?

A3: While the primary electronic effects on the boronic acid are dictated by the pyridine ring, the hydroxymethyl group is a potential site for interactions. Although not extensively documented to directly accelerate deboronation, it can participate in hydrogen bonding and potentially interact with metals or bases in the reaction mixture. Its presence underscores the need for carefully optimized reaction conditions.

Q4: I am observing significant deboronation in my Suzuki-Miyaura coupling reaction. What are the likely causes?

A4: Significant deboronation during a Suzuki-Miyaura coupling reaction can be attributed to several factors:

  • Harsh Base: Strong bases, especially in high concentrations, can accelerate the rate of protodeboronation.[4][8]

  • Elevated Temperature: High reaction temperatures increase the rate of most chemical reactions, including the undesired deboronation.[2][3]

  • Presence of Water: Water acts as a proton source for the deboronation reaction. While often necessary for Suzuki couplings, excessive water can be detrimental.[2][3]

  • Prolonged Reaction Times: The longer the boronic acid is exposed to potentially destabilizing conditions, the greater the extent of deboronation.[2][9]

  • Catalyst System: The choice of palladium source and ligand can influence the rate of the desired coupling versus the undesired deboronation.[8][10]

Troubleshooting Guide: Minimizing Deboronation in Your Experiments

This section provides a structured approach to troubleshooting and optimizing your reaction conditions to suppress protodeboronation.

Issue 1: Low yield due to deboronation in a Suzuki-Miyaura Coupling
Potential Cause Recommended Solution Scientific Rationale
Inappropriate Base Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2]Milder bases are sufficient to facilitate the catalytic cycle of the Suzuki reaction but are less likely to promote the base-catalyzed protodeboronation pathway.[4]
High Reaction Temperature Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Consider screening temperatures from room temperature up to 80 °C.Lowering the temperature will decrease the rate of the deboronation side reaction more significantly than the desired coupling reaction in many cases.[3]
Excess Water in Solvent Use anhydrous solvents where possible. If a co-solvent is necessary, minimize the amount of water (e.g., use a 10:1 organic solvent to water ratio). Ensure all solvents are properly degassed.[2]Reducing the concentration of the proton source (water) directly inhibits the protodeboronation mechanism.[2][3]
Slow Catalysis Employ a highly active palladium catalyst and ligand system. Consider using pre-formed palladium catalysts which can initiate the catalytic cycle more rapidly.[10]A more efficient catalyst will accelerate the desired cross-coupling reaction, allowing it to "outrun" the slower protodeboronation side reaction.[9][10]
Issue 2: Decomposition of the Boronic Acid During Workup or Purification
Potential Cause Recommended Solution Scientific Rationale
Acidic or Basic Conditions Maintain a neutral pH during aqueous workup. Use buffered solutions if necessary.Both acidic and basic conditions can catalyze deboronation.[1] Pyridine boronic acids can have complex pH-dependent stability profiles.[4][5]
Prolonged Chromatography Minimize the time the compound spends on silica gel. Consider using a less acidic stationary phase like neutral alumina for purification.[11]Silica gel is acidic and can promote deboronation. Neutral alumina provides a less harsh environment for the boronic acid.

Advanced Strategies to Prevent Deboronation

For particularly challenging substrates or when maximum yield is critical, consider these advanced strategies:

Use of Boronic Esters (e.g., Pinacol or MIDA Esters)

Converting the boronic acid to a boronate ester, such as a pinacol (Bpin) or N-methyliminodiacetic acid (MIDA) ester, can significantly enhance its stability.[1][12][13]

  • "Slow Release" Strategy: MIDA boronates are particularly useful as they are stable to many reaction conditions but slowly hydrolyze to release the active boronic acid in the presence of a base.[1][10][14] This keeps the concentration of the more labile free boronic acid low throughout the reaction, minimizing deboronation.[1]

In Situ Generation

In some cases, it may be possible to generate the boronic acid in situ from a more stable precursor, ensuring it is consumed in the desired reaction as soon as it is formed.

Visualizing Stability: Key Factors Influencing Deboronation

The following diagram illustrates the key experimental variables that can either lead to the desired product or the undesired deboronation byproduct.

Deboronation_Factors cluster_0 Starting Material cluster_1 Reaction Pathways cluster_2 Influencing Factors Boronic_Acid 6-(Hydroxymethyl)pyridine-3-boronic acid Desired_Product Desired Coupled Product Boronic_Acid->Desired_Product Optimized Suzuki Conditions (Fast Catalysis) Deboronated_Product Deboronated Byproduct Boronic_Acid->Deboronated_Product Harsh Conditions (High Temp, Strong Base, H₂O) Temp High Temperature Temp->Deboronated_Product Base Strong Base Base->Deboronated_Product Water Excess Water Water->Deboronated_Product Time Long Reaction Time Time->Deboronated_Product

Caption: Factors influencing the fate of 6-(Hydroxymethyl)pyridine-3-boronic acid.

Recommended Protocol: Suzuki-Miyaura Coupling with Minimized Deboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of 6-(Hydroxymethyl)pyridine-3-boronic acid with an aryl bromide, incorporating best practices to suppress protodeboronation.

Materials:

  • 6-(Hydroxymethyl)pyridine-3-boronic acid

  • Aryl bromide

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or Toluene)

  • Degassed water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), 6-(Hydroxymethyl)pyridine-3-boronic acid (1.2-1.5 equiv), and anhydrous potassium phosphate (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (0.5-2 mol%).

  • Solvent Addition: Add the anhydrous, degassed organic solvent and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) to achieve a final concentration of 0.1-0.2 M with respect to the aryl bromide.[2]

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography, preferably using neutral alumina or by minimizing exposure time on silica gel.

Workflow for Protocol Execution

Suzuki_Workflow start Start reagents 1. Add Reagents & Base (under inert atmosphere) start->reagents catalyst 2. Add Pd Precatalyst reagents->catalyst solvent 3. Add Degassed Solvents (minimal H₂O) catalyst->solvent degas 4. Degas Mixture solvent->degas react 5. Heat to Moderate Temp & Monitor Progress degas->react workup 6. Aqueous Workup (neutral pH) react->workup purify 7. Purify Product workup->purify end End purify->end

Caption: Step-by-step workflow for the optimized Suzuki-Miyaura coupling protocol.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - ResearchGate. Available at: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Available at: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed. Available at: [Link]

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv. Available at: [Link]

  • Byrne, L. S., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - ACS Publications. Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH. Available at: [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - Research Explorer - The University of Manchester. Available at: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate. Available at: [Link]

  • Sun, C., Potter, B., & Morken, J. P. (2014). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Journal of the American Chemical Society, 136(18), 6534–6537. Available at: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]

  • Soares, M. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4993. Available at: [Link]

  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC - PubMed Central. Available at: [Link]

  • Improving the oxidative stability of boronic acids through stereoelectronic effects - PNAS. Available at: [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications, 7, 13034. Available at: [Link]

  • How to purify boronic acids/boronate esters? - ResearchGate. Available at: [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. Available at: [Link]

  • A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - NIH. Available at: [Link]

  • Boronic acid - Wikipedia. Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts - PNAS. Available at: [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. Available at: [Link]

  • Higher reactivity of 3-pyridinium boronic acid compared with 3-pyridinium boronate ion toward 4-isopropyltropolone in acidic aqueous solution: Fundamental reaction analyses for an effective organoboron-based chemosensor - Waseda University. Available at: [Link]

  • Temperature profile comparison of boronic acid (blue) and boronic ester... - ResearchGate. Available at: [Link]

  • Heats of Formation for the Boronic Acids R–B(OH)2 and Boroxines R3B3O3 (R=H, Li, HBe, H2B, H3C, H2N, HO, F, and Cl) Calculated at the G2, G3, and G4 Levels of Theory - PMC - NIH. Available at: [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH. Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts - PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Optimizing Couplings of 6-(Hydroxymethyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(Hydroxymethyl)pyridine-3-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize cross-coupling reactions involving this versatile building block. This resource provides in-depth, experience-driven advice to enhance your reaction yields and product purity.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the coupling of 6-(Hydroxymethyl)pyridine-3-boronic acid, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: My Suzuki-Miyaura coupling reaction with 6-(Hydroxymethyl)pyridine-3-boronic acid is resulting in low to no yield of the desired product. What are the likely causes and how can I improve it?

A: Low yields in these coupling reactions can stem from several factors, often related to the specific chemical nature of the pyridine boronic acid. Here’s a breakdown of potential causes and corresponding optimization strategies:

  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material.[1][2] This is often exacerbated by excess water or certain bases in the reaction mixture.[1] The electron-deficient nature of the pyridine ring can make the boronic acid more susceptible to this decomposition pathway.[3]

    • Solution:

      • Use Anhydrous Conditions: Ensure your solvents and reagents are thoroughly dried. Using anhydrous solvents can minimize this side reaction.[1]

      • Consider Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[1][4]

      • pH Control: The rate of protodeboronation of pyridyl boronic acids is highly pH-dependent. For some pyridyl boronic acids, zwitterionic intermediates that form under neutral pH can accelerate protodeboronation.[2][5] Adjusting the pH with the appropriate choice and amount of base can sometimes suppress this side reaction.[2]

  • Catalyst Inactivity or Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The hydroxymethyl group could also play a role in catalyst chelation, although this is less commonly cited as a primary issue.

    • Solution:

      • Ligand Choice is Critical: The use of bulky, electron-rich phosphine ligands is often necessary to promote the desired catalytic cycle and prevent catalyst inhibition.[1][6] A screening of different ligands may be required to find the optimal one for your specific substrate.

      • Catalyst Loading: While it may seem intuitive to increase catalyst loading, sometimes this can lead to an increase in side products. A systematic optimization of the catalyst loading (e.g., 1-5 mol%) is recommended.[7]

  • Suboptimal Base Selection: The base plays a crucial role in the Suzuki-Miyaura reaction, as it is required to activate the boronic acid for transmetalation.[8][9] However, the wrong base or concentration can promote side reactions.

    • Solution:

      • Screen Different Bases: Common bases for Suzuki couplings include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[7][10][11] The optimal base is often substrate-dependent. Weaker bases may be beneficial if protodeboronation is a major issue.

      • Base Stoichiometry: The amount of base can influence the reaction selectivity, especially when competing boronic acids are present.[12] It's important to use the correct stoichiometry, typically 2-3 equivalents.

Workflow for Troubleshooting Low Yield

LowYield_Troubleshooting Start Low or No Yield Check_Reagents Verify Reagent Quality (Boronic Acid, Halide, Solvent) Start->Check_Reagents Initial Check Optimize_Base Screen Bases (K2CO3, K3PO4, Cs2CO3) Check_Reagents->Optimize_Base Reagents OK Use_Ester Convert to Boronate Ester (e.g., Pinacol) Check_Reagents->Use_Ester Protodeboronation Suspected Optimize_Ligand Screen Ligands (e.g., Buchwald ligands) Optimize_Base->Optimize_Ligand No Improvement Success Improved Yield Optimize_Base->Success Improvement Optimize_Temp Vary Temperature Optimize_Ligand->Optimize_Temp No Improvement Optimize_Ligand->Success Improvement Optimize_Temp->Success Improvement Use_Ester->Optimize_Base Retry Coupling

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Significant Impurity Formation

Q: My reaction is producing the desired product, but it's contaminated with significant amounts of side products like homocoupled boronic acid and the protodeboronated starting material. How can I improve the purity?

A: The formation of these impurities is a common challenge. Here are strategies to minimize them:

  • Homocoupling of the Boronic Acid: This occurs when the boronic acid couples with itself, forming a bipyridine byproduct. This is often promoted by the presence of oxygen.[1]

    • Solution:

      • Thorough Degassing: It is crucial to rigorously degas the reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

      • Control of Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of homocoupling more than the desired cross-coupling.[1]

  • Protodeboronation: As mentioned previously, this side reaction consumes the boronic acid.[1]

    • Solution:

      • Anhydrous Conditions and Boronate Esters: These are the most effective strategies to combat protodeboronation.[1]

  • Dehalogenation of the Coupling Partner: If you are using an aryl halide, you may observe the formation of the dehalogenated arene.

    • Solution:

      • Ligand and Temperature Control: The choice of ligand and running the reaction at a lower temperature can help to minimize this side reaction.[1]

  • Formation of Boroxine: 6-(Hydroxymethyl)pyridine-3-boronic acid can dehydrate to form a cyclic trimeric anhydride called a boroxine.[13] This can affect the stoichiometry of your reaction.

    • Solution:

      • Reconversion to Boronic Acid: The boroxine can be converted back to the boronic acid by recrystallization from an aqueous solvent system.[13]

Table 1: Common Impurities and Mitigation Strategies
ImpurityCauseMitigation Strategy
Protodeboronated PyridineReaction with water/protonsUse anhydrous solvents, convert to boronate ester, optimize base.[1]
Homocoupled BipyridinePresence of oxygenThoroughly degas reaction mixture.[1]
Dehalogenated AreneSide reaction after oxidative additionOptimize ligand and reaction temperature.[1]
BoroxineDehydration of boronic acidRecrystallize from aqueous solvent to revert to boronic acid.[13]

Section 2: Frequently Asked Questions (FAQs)

Q1: Should I protect the hydroxymethyl group on the pyridine ring before performing the coupling reaction?

A1: In many cases, protection of the hydroxymethyl group is not necessary. The Suzuki-Miyaura coupling is often tolerant of functional groups with labile protons like alcohols.[7] However, if you are experiencing issues with catalyst inhibition or side reactions involving the alcohol, protection as a silyl ether (e.g., TBDMS) or another suitable protecting group could be beneficial.

Q2: What is the best catalyst system to start with for coupling 6-(Hydroxymethyl)pyridine-3-boronic acid?

A2: A good starting point for many Suzuki-Miyaura couplings of pyridyl systems is a palladium(0) source like Pd(PPh₃)₄ or a combination of a palladium(II) precatalyst (e.g., Pd(OAc)₂) with a phosphine ligand. For challenging couplings involving electron-deficient heteroaryl boronic acids, more specialized ligands like those from the Buchwald-Hartwig series (e.g., XPhos, SPhos) can be highly effective.[6] A common combination to try first would be Pd(PPh₃)₄ with K₂CO₃ or K₃PO₄ as the base in a solvent system like 1,4-dioxane/water.[6][7][11]

Q3: How can I effectively purify the final product?

A3: Purification is typically achieved through column chromatography on silica gel.[7] Depending on the polarity of your product, a solvent system such as ethyl acetate/hexanes or dichloromethane/methanol is often effective. In some cases, recrystallization can be a viable method to obtain highly pure material.[13] If triphenylphosphine oxide (a byproduct of using Pd(PPh₃)₄) is a co-eluting impurity, sometimes an additional recrystallization is necessary to remove it.[7]

Q4: Can I use a boronate ester of 6-(hydroxymethyl)pyridine instead of the boronic acid?

A4: Absolutely. In fact, using a boronate ester, such as the pinacol ester, is a highly recommended strategy to improve the stability of the reagent and minimize protodeboronation.[1][14] While this requires an extra synthetic step to prepare the ester, the potential for improved yield and purity often justifies the additional effort.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of 6-(Hydroxymethyl)pyridine-3-boronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 6-(Hydroxymethyl)pyridine-3-boronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[11]

  • Base (e.g., K₂CO₃, 2-3 equivalents)[7]

  • Degassed solvent (e.g., 1,4-Dioxane/water, 4:1 mixture)[6]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the aryl bromide, 6-(Hydroxymethyl)pyridine-3-boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 2-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Protocol 2: Preparation of the Pinacol Boronate Ester

This protocol describes the conversion of the boronic acid to its more stable pinacol ester.

Materials:

  • 6-(Hydroxymethyl)pyridine-3-boronic acid (1.0 equivalent)

  • Pinacol (1.1 equivalents)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Dean-Stark apparatus (if using toluene) or molecular sieves (if using THF)

Procedure:

  • To a round-bottom flask, add 6-(Hydroxymethyl)pyridine-3-boronic acid and pinacol.

  • Add the anhydrous solvent.

  • If using toluene, equip the flask with a Dean-Stark apparatus and reflux the mixture, azeotropically removing water.

  • If using THF, add activated molecular sieves and stir the mixture at room temperature or gentle heat.

  • Monitor the reaction by TLC or NMR until the starting boronic acid is consumed.

  • Remove the solvent under reduced pressure. The crude pinacol ester can often be used in the subsequent coupling reaction without further purification.

Section 4: Mechanistic Insights

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to troubleshooting your reaction.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation (Ar-B(OR)2 + Base) PdII->Transmetal PdII_Ar R-Pd(II)L_n-Ar Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

The key steps are:

  • Oxidative Addition: The aryl halide (R-X) reacts with the active Pd(0) catalyst.

  • Transmetalation: The organic group from the boronic acid (or boronate) is transferred to the palladium center. This step requires activation by a base.[8]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Problems in your reaction can often be traced back to one of these steps being slow or inhibited. For example, a poor ligand choice might hinder oxidative addition or reductive elimination, while issues with the base will directly impact the crucial transmetalation step.

References

  • Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid - Benchchem.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Public
  • Managing impurities in 2-Chloropyridine-3-boronic acid starting m
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Optimizing Suzuki Coupling Reactions - CovaSyn.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH.
  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines - ResearchG
  • (PDF)
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Public
  • Suzuki Coupling - Organic Chemistry Portal.
  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchG
  • CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed.
  • Protodeboron
  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racem
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed.
  • Effect of base on the Suzuki coupling a of 8 with Trimethyl boroxine - ResearchG
  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportion
  • Protodeboron
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.
  • A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions - Benchchem.
  • 6-(hydroxymethyl)pyridine-3-boronic acid AldrichCPR - Sigma-Aldrich.
  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - Chemical Science (RSC Publishing) - The Royal Society of Chemistry.
  • (PDF)
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
  • Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Applic
  • Suzuki–Miyaura cross-coupling optimization enabled by autom
  • Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethyl

Sources

Technical Support Center: Stability and Handling of 6-(Hydroxymethyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 6-(Hydroxymethyl)pyridine-3-boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and handling of this versatile reagent. Our goal is to empower you with the scientific understanding to mitigate common experimental challenges and ensure the successful application of this compound in your research.

Introduction: Understanding the Nuances of a Pyridyl Boronic Acid

6-(Hydroxymethyl)pyridine-3-boronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its structure, featuring a pyridine ring, a boronic acid moiety, and a hydroxymethyl group, imparts unique reactivity and, consequently, specific stability considerations. The presence of the basic nitrogen atom in the pyridine ring and the Lewis acidic boron center makes the molecule's behavior highly dependent on the pH of its environment.

This guide will delve into the critical aspects of its stability, focusing on the primary degradation pathway of protodeboronation and the influence of pH on the equilibrium between its stable and reactive forms.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with 6-(Hydroxymethyl)pyridine-3-boronic acid?

A1: The main stability concern is protodeboronation, a chemical reaction where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This irreversible process leads to the formation of 2-(hydroxymethyl)pyridine, consuming your starting material and reducing the yield of your desired product. The rate of protodeboronation is highly pH-dependent.[1][2][3][4]

Q2: How does pH affect the stability of 6-(Hydroxymethyl)pyridine-3-boronic acid?

A2: The pH of the solution governs the equilibrium between different species of the boronic acid, each with varying stability. At acidic pH, the pyridine nitrogen is protonated. In aqueous media, the boronic acid moiety exists in a pH-dependent equilibrium between the neutral, trigonal planar form (ArB(OH)₂) and the anionic, tetrahedral boronate species ([ArB(OH)₃]⁻).[5][6] For pyridine-3-boronic acid, which is a close analog of the title compound, two pKa values have been reported: a pKa1 of approximately 4.34 for the pyridinium ion and a pKa2 of around 8.19 for the boronic acid functionality.[7] The formation of the tetrahedral boronate at higher pH is crucial for its reactivity in Suzuki-Miyaura coupling but can also influence its stability.[6]

Q3: Is 6-(Hydroxymethyl)pyridine-3-boronic acid as unstable as 2-pyridyl boronic acids?

A3: No, and this is a critical distinction. 2-Pyridyl boronic acids are notoriously unstable, especially at neutral pH, due to the formation of a highly reactive zwitterionic intermediate that rapidly undergoes protodeboronation.[1][2][4] In contrast, 3-pyridyl boronic acids, such as the core of your compound, are significantly more stable.[2][4][5] Studies on the pH-rate profiles of heteroaromatic boronic acids have shown that 3- and 4-pyridyl boronic acids exhibit very slow protodeboronation, with half-lives greater than one week even at pH 12 and 70°C.[2][3][4]

Q4: Can the hydroxymethyl group affect the stability of the molecule?

A4: While specific studies on the 6-(hydroxymethyl) derivative are limited, the hydroxymethyl group, being an electron-donating group, is not expected to significantly destabilize the C-B bond towards protodeboronation. It is possible that intramolecular hydrogen bonding could occur between the hydroxymethyl group and the boronic acid moiety or the pyridine nitrogen, which could subtly influence the molecule's conformation and reactivity. However, the dominant factor governing stability remains the position of the boronic acid group on the pyridine ring.

Q5: What are the optimal storage conditions for 6-(Hydroxymethyl)pyridine-3-boronic acid?

A5: To ensure the longevity of 6-(Hydroxymethyl)pyridine-3-boronic acid, it should be stored as a dry, solid material in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.[7][8] Storing it in a desiccator will help to minimize exposure to moisture, which can facilitate hydrolysis and potential degradation. Avoid storing it in solution for extended periods, especially in protic solvents.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Low or no yield in Suzuki-Miyaura coupling 1. Protodeboronation of the starting material. - Optimize pH: Ensure the reaction pH is in the optimal range for both boronic acid stability and catalytic activity. For 3-pyridyl boronic acids, very high pH is not necessary and may not be beneficial. A moderately basic condition is generally sufficient.[1][2][3][4]- Choice of Base: Use a milder base such as K₃PO₄ or K₂CO₃ instead of strong bases like NaOH or KOH.[8]- Reaction Time and Temperature: Avoid prolonged reaction times at high temperatures, which can promote degradation.[9] Monitor the reaction progress and stop it once the starting material is consumed.
2. Catalyst inhibition by the pyridine nitrogen. - Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) that can stabilize the palladium center and prevent coordination by the pyridine nitrogen.[10]- Catalyst Loading: In some cases, a slightly higher catalyst loading might be necessary to overcome partial inhibition.
3. Poor solubility of reagents. - Solvent System: Use a solvent system that ensures the solubility of all components, including the boronic acid, aryl halide, and base. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often effective.[11]
Formation of significant amounts of 2-(hydroxymethyl)pyridine byproduct Protodeboronation is the primary cause. - Review all the points under "Low or no yield". - Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to minimize oxidative degradation pathways that can sometimes accompany protodeboronation.[12]- Use of Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol or MIDA ester, which can undergo slow release of the active boronic acid during the reaction, thus minimizing its concentration and the rate of protodeboronation.[13]
Inconsistent reaction outcomes 1. Variable quality of the boronic acid. - Storage: Ensure the boronic acid has been stored properly (see FAQ Q5).- Purity Check: If in doubt, check the purity of the boronic acid by NMR before use. The presence of boroxines (cyclic anhydrides) is common and usually does not impede reactivity, but significant protodeboronation should be a cause for concern.
2. Inconsistent reaction setup. - Degassing: Thoroughly degas all solvents to remove oxygen.- Base Quality: Use a freshly opened or properly stored base. Some bases can be hygroscopic.

Data Summary: Stability of Pyridyl Boronic Acids

The following table summarizes the key stability data for pyridyl boronic acids, highlighting the exceptional stability of the 3-substituted isomer, which is the core structure of 6-(hydroxymethyl)pyridine-3-boronic acid.

Boronic Acid IsomerpH Condition for Maximum InstabilityHalf-life (t₀.₅) at 70°CKey Stability InsightsReference(s)
2-Pyridyl Boronic Acid Neutral (pH ~7)~25-50 secondsRapid protodeboronation via a zwitterionic intermediate. Stability increases in acidic or basic conditions.[1][2][4]
3-Pyridyl Boronic Acid Not applicable (very stable)> 1 week (at pH 12)Exhibits very high stability across a wide pH range. Protodeboronation is extremely slow.[2][4]
4-Pyridyl Boronic Acid Not applicable (very stable)> 1 week (at pH 12)Similar to the 3-isomer, it is very stable against protodeboronation.[2][3][4]

Visualizing pH-Dependent Equilibria and Stability

The following diagrams illustrate the key equilibria and the relative stability of pyridyl boronic acid isomers.

pH_Equilibrium cluster_acidic Acidic pH cluster_neutral Neutral pH cluster_basic Basic pH A Pyridinium Boronic Acid (Protonated Nitrogen) B Trigonal Boronic Acid (ArB(OH)₂) A->B Deprotonation (pKa₁ ~4.3) B->A Protonation C Tetrahedral Boronate ([ArB(OH)₃]⁻) B->C + OH⁻ (pKa₂ ~8.2) C->B - OH⁻ Stability_Comparison cluster_isomers Pyridyl Boronic Acid Isomers cluster_stability Relative Stability to Protodeboronation I2 2-Pyridyl Boronic Acid S_Low Low Stability (Rapid Degradation at Neutral pH) I2->S_Low Prone to I3 3-Pyridyl Boronic Acid (e.g., 6-(Hydroxymethyl)pyridine-3-boronic acid) S_High High Stability (Very Slow Degradation) I3->S_High Exhibits I4 4-Pyridyl Boronic Acid I4->S_High Exhibits

Caption: Relative stability of pyridyl boronic acid isomers.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 6-(Hydroxymethyl)pyridine-3-boronic acid with an aryl bromide. Optimization may be required for specific substrates.

Materials:

  • 6-(Hydroxymethyl)pyridine-3-boronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), 6-(hydroxymethyl)pyridine-3-boronic acid (1.2 equiv.), and the base (3.0 equiv.).

  • Inerting: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Analytical Monitoring:

The progress of the reaction and the stability of the boronic acid can be monitored by several techniques:

  • HPLC/UPLC-MS: This is the most common method for monitoring the consumption of starting materials and the formation of the product and byproducts, including the protodeboronated species. [12][14]* ¹H NMR Spectroscopy: Can be used to monitor the disappearance of starting material signals and the appearance of product signals. The protodeboronated byproduct will also have a distinct ¹H NMR spectrum. [12]* ¹¹B NMR Spectroscopy: This technique is particularly useful for directly observing the boron-containing species in the reaction mixture and can provide information about the equilibrium between the boronic acid and boronate species. [12]

References

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.
  • Cox, P. A., et al. (2016).
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Research Explorer - The University of Manchester.
  • Cox, P. A., et al. (2016).
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
  • Career Henan Chemical Co. (2025). 3-Pyridylboronic acid(cas no: 1692-25-7).
  • Lloyd-Jones, G. C., et al. (2016).
  • BenchChem. (2025). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
  • MDPI. (2020).
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
  • ResearchGate. (2014). Optimization of reaction conditions for the Suzuki-Miyaura coupling of...
  • The Royal Society of Chemistry. (2023). Tautomeric equilibria and binding selectivity of pyridineboronic acids.
  • National Center for Biotechnology Information. (2014). Prediction of pKa values using the PM6 semiempirical method.
  • PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • National Center for Biotechnology Information. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins.
  • National Center for Biotechnology Information. (2016).
  • ResearchGate. (2010). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears.
  • bioRxiv. (2022). Improving Small Molecule pKa Prediction Using Transfer Learning with Graph Neural Networks.
  • MDPI. (2021).
  • Benchchem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
  • National Center for Biotechnology Information. (2009).
  • Scientific Laboratory Supplies. (n.d.). 3-Pyridinylboronic acid, >=95.
  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • National Center for Biotechnology Information. (2019).
  • Organoboron. (n.d.). 3-pyridylboric acid - 1692-25-7 - Structure, Synthesis, Properties.
  • Benchchem. (2025).
  • MDPI. (2021).
  • American Chemical Society. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Benchchem. (2025).
  • National Center for Biotechnology Information. (2019). Intramolecular hydrogen bonding, π-π stacking interactions, and substituent effects of 8-hydroxyquinoline derivative supermolecular structures: a theoretical study.
  • Thermo Fisher Scientific. (n.d.). 2-Bromo-6-(hydroxymethyl)pyridine, 96% 5 g.
  • Fisher Scientific. (n.d.). 2-Bromo-6-(hydroxymethyl)pyridine, 96%.
  • The Royal Society of Chemistry. (2015). New coordination features; a bridging pyridine and the forced shortest non-covalent distance between two CO32− species.
  • National Center for Biotechnology Information. (2020).

Sources

effect of solvent and base on the reactivity of 6-(Hydroxymethyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(Hydroxymethyl)pyridine-3-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the use of this versatile building block in cross-coupling reactions, with a specific focus on the critical roles of solvent and base selection.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with 6-(Hydroxymethyl)pyridine-3-boronic acid is giving low yields. What are the most likely causes?

Low yields in Suzuki-Miyaura reactions involving this reagent are frequently traced back to three primary factors: suboptimal base and solvent selection, catalyst deactivation, or degradation of the boronic acid itself. The hydroxymethyl group and the pyridine nitrogen introduce complexities not seen with simple arylboronic acids.

  • Inappropriate Base/Solvent Combination: The choice of base is not independent of the solvent. For instance, a strong inorganic base like K₃PO₄ is often effective but requires a solvent system that can facilitate its solubility and the reaction, such as a mixture of a polar aprotic solvent like dioxane with water.

  • Protodeboronation: 6-(Hydroxymethyl)pyridine-3-boronic acid can be susceptible to protodeboronation, the cleavage of the C-B bond, which is often accelerated in highly protic solvents or under acidic conditions. The presence of water, while often necessary for the catalytic cycle, should be carefully controlled.

  • Catalyst Inhibition/Deactivation: The pyridine nitrogen in the substrate can coordinate to the palladium catalyst, potentially inhibiting its activity. The choice of ligand is crucial to mitigate this effect. Additionally, the hydroxymethyl group can sometimes participate in side reactions.

Q2: Can I use common bases like sodium carbonate or cesium carbonate? What is the recommended choice?

While sodium carbonate (Na₂CO₃) and cesium carbonate (Cs₂CO₃) are staples in Suzuki couplings, their effectiveness with 6-(Hydroxymethyl)pyridine-3-boronic acid can be variable.

  • Cesium Carbonate (Cs₂CO₃): Often a good choice due to its high basicity and solubility in organic solvents. It is particularly effective in anhydrous conditions, which can be beneficial if protodeboronation is a concern.

  • Potassium Phosphate (K₃PO₄): This is a highly recommended base for this specific substrate. Its success is attributed to its sufficient basicity to promote transmetalation without leading to significant boronic acid degradation. It is typically used in aqueous solvent mixtures.

  • Organic Bases: Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally not recommended for the Suzuki-Miyaura reaction itself as they are often not strong enough to facilitate the necessary transmetalation step efficiently.

The optimal base is highly dependent on the coupling partner and the solvent system. A small screening of bases is always recommended for a new reaction.

Q3: What is the best solvent system for reactions with 6-(Hydroxymethyl)pyridine-3-boronic acid?

The ideal solvent must balance the solubility of the reagents with the requirements of the catalytic cycle.

  • Aqueous Mixtures: A combination of an organic solvent with water is the most common and often most effective system. Popular choices include:

    • Dioxane/Water

    • Toluene/Water

    • Tetrahydrofuran (THF)/Water The water plays a crucial role in dissolving the inorganic base and facilitating the activation of the palladium catalyst.

  • Anhydrous Polar Aprotic Solvents: In cases where protodeboronation is a significant issue, anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, typically with a soluble base like Cs₂CO₃. However, these solvents can sometimes lead to catalyst deactivation at higher temperatures.

Below is a general guide for initial solvent and base screening:

Solvent SystemRecommended Base(s)Key Considerations
Dioxane/Water (4:1)K₃PO₄, Cs₂CO₃Excellent general-purpose system. Good for a wide range of aryl halides.
Toluene/Ethanol/WaterNa₂CO₃, K₂CO₃The presence of a phase transfer catalyst like TBAB may be beneficial.
DMF (anhydrous)Cs₂CO₃Useful when water-sensitive functional groups are present or if protodeboronation is observed.
2-MeTHF/WaterK₃PO₄A greener solvent alternative to dioxane or THF.

Troubleshooting Guide

Problem 1: Significant Protodeboronation Observed

Symptoms:

  • Formation of 2-(hydroxymethyl)pyridine as a major byproduct.

  • Low conversion of the starting aryl halide.

Root Causes & Solutions:

  • Excess Water or Protic Solvent:

    • Solution: Reduce the amount of water in the reaction mixture. If possible, switch to an anhydrous solvent system like DMF or dioxane with a soluble base (e.g., Cs₂CO₃). Ensure all reagents and solvents are properly dried.

  • Reaction Temperature is Too High:

    • Solution: Lower the reaction temperature. While higher temperatures increase reaction rates, they can also accelerate the rate of protodeboronation. Try running the reaction at 80-90 °C instead of >100 °C.

  • Incorrect Base:

    • Solution: A very strong base in a protic solvent can sometimes exacerbate the issue. Screen different bases; K₃PO₄ is often a good starting point as it provides a good balance of reactivity and stability for the boronic acid.

Problem 2: Reaction Stalls or Incomplete Conversion

Symptoms:

  • Reaction ceases to progress after a certain point, leaving unreacted starting materials.

  • Analysis by TLC or LC-MS shows both starting materials and product.

Root Causes & Solutions:

  • Catalyst Deactivation:

    • Solution: The pyridine nitrogen can coordinate to the palladium center. Ensure you are using a suitable ligand. Electron-rich, bulky phosphine ligands like SPhos or XPhos are often effective in preventing catalyst inhibition and promoting efficient oxidative addition and reductive elimination.

  • Poor Solubility of Base or Boronic Acid:

    • Solution: Ensure the base is adequately soluble in the chosen solvent system. If using K₃PO₄, a sufficient amount of water is necessary. If the boronic acid itself has poor solubility, consider a different solvent or a co-solvent to improve it.

  • Oxygen Contamination:

    • Solution: The catalytic cycle involves Pd(0), which is sensitive to oxidation. Ensure the reaction mixture is thoroughly degassed before heating. This can be done by bubbling argon or nitrogen through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 6-(Hydroxymethyl)pyridine-3-boronic acid with an aryl bromide.

dot

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Reagents & Equipment:

  • 6-(Hydroxymethyl)pyridine-3-boronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Solvent (e.g., Dioxane/Water, 4:1 mixture)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Argon or Nitrogen)

  • Stirring and heating apparatus

Procedure:

  • To a reaction vessel, add the aryl bromide, 6-(Hydroxymethyl)pyridine-3-boronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst and ligand under a positive pressure of inert gas.

  • Add the degassed solvent mixture via cannula or syringe.

  • Degas the resulting mixture by bubbling the inert gas through it for 15 minutes.

  • Heat the reaction to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed.

  • Cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The Role of Solvent and Base: A Mechanistic View

The solvent and base play interconnected roles in the Suzuki-Miyaura catalytic cycle, particularly in the crucial transmetalation step.

dot

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-Ar' L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination RedElim Ar-Ar' Trans->RedElim B_acid Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ B_acid->Boronate + Base (e.g., OH⁻) in Solvent Boronate->OxAdd

Caption: Simplified Suzuki-Miyaura cycle highlighting the base's role.

  • Activation of the Boronic Acid: The base (e.g., OH⁻ from K₃PO₄ in water) reacts with the boronic acid to form a more nucleophilic boronate species ([Ar'B(OH)₃]⁻). This step is critical as the neutral boronic acid is generally not reactive enough for transmetalation.

  • Facilitating Transmetalation: The solvent must be able to support this ionic boronate species and bring it into contact with the palladium complex (Ar-Pd(II)-X). The aqueous-organic biphasic systems are excellent for this, with the base in the aqueous phase activating the boronic acid, which then transfers to the organic phase for the reaction.

The selection of a base that is strong enough to form the boronate but not so strong as to cause degradation, and a solvent that facilitates this activation without promoting side reactions, is the key to a successful outcome.

References

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides and Triflates. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

Technical Support Center: Managing Impurities in 6-(Hydroxymethyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(Hydroxymethyl)pyridine-3-boronic acid (CAS 913835-98-0). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The purity of boronic acids is paramount for the success, reproducibility, and efficiency of critical transformations like the Suzuki-Miyaura cross-coupling reaction.[1][2] Impurities can poison catalysts, lead to unwanted side products, and complicate downstream purification, making a proactive approach to impurity management essential.[1]

This resource provides in-depth, field-proven insights into identifying, managing, and mitigating common impurities associated with commercial 6-(Hydroxymethyl)pyridine-3-boronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Suzuki-Miyaura coupling reaction is sluggish or failing. I suspect the quality of my 6-(Hydroxymethyl)pyridine-3-boronic acid. What are the likely culprits?

Low yields or reaction failures are often the first sign of reagent impurity. With boronic acids, several common culprits can interfere with the catalytic cycle.

Plausible Causes & Diagnostic Workflow:

  • Boroxine (Anhydride) Formation: Boronic acids can reversibly dehydrate to form a cyclic trimer called a boroxine.[3][4][5] This is the most common impurity in solid boronic acid samples. While the reaction is reversible in the presence of water, the boroxine is often less reactive or may have different solubility, effectively reducing the concentration of the active monomeric boronic acid available for transmetalation.

    • Diagnosis: ¹¹B NMR is the most definitive method to observe boroxine formation. Boronic acids typically show a signal around 28-30 ppm, while boroxines appear further downfield, around 21-23 ppm. ¹H NMR can also be indicative; the signals for the boroxine are often broader and may be slightly shifted compared to the sharp peaks of the monomer.

  • Protodeboronation: This is the cleavage of the C–B bond, replacing it with a C–H bond.[4][6] For your reagent, this would result in the formation of 2-(Hydroxymethyl)pyridine. This impurity will not participate in the cross-coupling, leading to lower yields and acting as a difficult-to-remove impurity in the product. This degradation can be catalyzed by acidic or basic conditions, and certain heteroaromatic boronic acids are particularly susceptible.[7][8][9][10][11]

    • Diagnosis: Use LC-MS or GC-MS to detect the presence of 2-(Hydroxymethyl)pyridine (MW: 109.12). In ¹H NMR, you would observe the disappearance of the boronic acid signals and the appearance of a new aromatic proton in the place where the boronic acid was attached.

  • Oxidative Degradation: Boronic acids can be oxidized, especially in solution and in the presence of trace metals or reactive oxygen species, cleaving the C-B bond to form a phenol.[4][12] In this case, 6-(Hydroxymethyl)pyridin-3-ol would be formed.

    • Diagnosis: LC-MS is the best tool for identifying this impurity.

  • Residual Starting Materials/Reagents: Depending on the synthetic route, impurities such as 2-bromo-5-(hydroxymethyl)pyridine or related organometallic precursors might be present.

    • Diagnosis: A combination of NMR and mass spectrometry can identify these process-related impurities. Reviewing the certificate of analysis (CoA) from your supplier may provide clues about the synthetic route and potential residuals.

Troubleshooting Workflow Diagram

G start Low Yield / Failed Suzuki Coupling check_reagent 1. Analyze Starting Boronic Acid Lot start->check_reagent nmr ¹H and ¹¹B NMR check_reagent->nmr lcms LC-MS check_reagent->lcms boroxine Boroxine Detected? (Broad peaks, ¹¹B shift) nmr->boroxine deboronation Protodeboronation Product (e.g., 2-(Hydroxymethyl)pyridine) Detected? lcms->deboronation boroxine->deboronation No sol_boroxine Solution: Perform Aqueous/Solvent Slurry boroxine->sol_boroxine Yes other_imp Other Impurities (Starting materials, oxidation)? deboronation->other_imp No sol_deboronation Action: Re-purify via Recrystallization or Procure New Lot deboronation->sol_deboronation Yes sol_other Action: Re-purify or Procure New Lot other_imp->sol_other Yes proceed Proceed with Reaction Using Purified Reagent other_imp->proceed No (Purity >98%) sol_boroxine->proceed sol_deboronation->proceed sol_other->proceed

Caption: Troubleshooting workflow for Suzuki coupling failures.

Question 2: My ¹H NMR of the commercial boronic acid looks messy and the integration is off. How can I fix this?

This is a classic sign of boroxine formation. The equilibrium between the monomeric acid and the trimeric boroxine in solution (especially in anhydrous solvents like CDCl₃) can lead to broadened peaks and non-stoichiometric integration ratios.

Solution: Re-hydrolysis Protocol to Break Boroxines

The equilibrium between the boronic acid and its boroxine can be easily shifted back to the monomer by the addition of water.[3][5]

Step-by-Step Protocol:

  • Dissolution: Dissolve a sample of the 6-(Hydroxymethyl)pyridine-3-boronic acid in a suitable organic solvent in which it is soluble (e.g., THF, Dioxane, or Methanol).

  • Hydrolysis: Add a small amount of water (e.g., 5-10% v/v) to the solution.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes.

  • Removal of Solvent: Remove the solvent in vacuo. It is crucial not to over-dry the sample on a high-vacuum line for an extended period, as this can drive the equilibrium back towards the boroxine.[13][14]

  • Re-analysis: Prepare a new NMR sample, preferably in a solvent containing a trace of D₂O (e.g., DMSO-d₆ or Acetone-d₆), and re-acquire the spectrum. The peaks should be significantly sharper and integrate correctly.

Data Summary: Common Impurities and Analytical Signatures

Impurity NameStructureTypical Analytical MethodKey Signature
Boroxine Trimer (C₆H₇BNO₂)₃¹¹B NMR, ¹H NMR¹¹B shift ~21-23 ppm. Broadened ¹H NMR peaks.
Protodeboronation Product (2-(Hydroxymethyl)pyridine)C₆H₇NOLC-MS, GC-MSMass corresponding to C₆H₇NO (109.12 g/mol ).
Oxidation Product (6-(Hydroxymethyl)pyridin-3-ol)C₆H₇NO₂LC-MSMass corresponding to C₆H₇NO₂ (125.12 g/mol ).
Starting Material (e.g., 2-Bromo-5-(hydroxymethyl)pyridine)C₆H₆BrNOLC-MS, ¹H NMRMass corresponding to C₆H₆BrNO (188.02 g/mol ).[15][16][17]
Question 3: How should I properly store and handle 6-(Hydroxymethyl)pyridine-3-boronic acid to prevent degradation?

Proper storage is the most effective preventative measure. Boronic acids are sensitive to heat, moisture (in excess), and prolonged exposure to air.[4][18][19]

Best Practices for Storage and Handling:

  • Temperature: Store in a refrigerator (+2 to +8 °C) or freezer (-20 °C) for long-term storage.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Backfill the container with inert gas after each use.

  • Moisture: While a small amount of water helps prevent boroxine formation, boronic acids are hygroscopic and excessive moisture can promote other degradation pathways.[18][20] Keep the container tightly sealed.

  • Light: Protect from direct light.

  • Handling: When weighing out the reagent, do so quickly and in a low-humidity environment if possible. Avoid leaving the bottle open on the bench for extended periods.

Degradation Pathways Visualization

G BA 6-(Hydroxymethyl)pyridine-3-boronic acid (Monomer) Boroxine Boroxine (Trimer) BA->Boroxine - 3 H₂O (Anhydrous) Deboronated Protodeboronation Product (2-(Hydroxymethyl)pyridine) BA->Deboronated + H⁺ / Base Oxidized Oxidation Product (6-(Hydroxymethyl)pyridin-3-ol) BA->Oxidized [O]

Sources

work-up procedures to remove boron impurities from reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of chemical compounds from boron-containing impurities. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with residual boron species in their reaction work-ups. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and troubleshooting logic to empower you to solve purification challenges effectively.

Boron-containing reagents are ubiquitous in modern organic synthesis. They are essential for powerful transformations like the Suzuki-Miyaura cross-coupling and various reduction reactions.[1][2] However, their byproducts—most commonly boric acid (B(OH)₃) and unreacted boronic acids/esters (RB(OH)₂) —can be notoriously difficult to remove from the final product, leading to analytical challenges and potential downstream issues.

This guide provides a structured approach to tackling these impurities, moving from simple, common techniques to more specialized solutions.

Troubleshooting Guide: Common Scenarios

This section addresses specific issues you might be facing in the lab.

"My ¹H NMR shows a broad, lumpy signal that I can't integrate."

Problem: This is a classic sign of boric acid or boronic acid impurities. These species can exchange protons with trace water or other protic solvents, leading to broad, ill-defined peaks that can obscure signals from your desired product.

Solution: The first line of defense is a simple liquid-liquid extraction designed to exploit the acidic nature of boron compounds.

  • Basic Wash: Boronic acids are weak Lewis acids. Washing your organic layer with a mild aqueous base (e.g., 1M NaOH, saturated NaHCO₃) will deprotonate the boronic acid to form a water-soluble boronate salt (RB(OH)₃⁻), which partitions into the aqueous layer.[3][4] This is often sufficient to remove the majority of the impurity.

  • Acidic Wash (Caution): While less common for removal, an acidic wash can be useful if your product is basic and the boron impurity is complexed with it. However, most simple boron species are not effectively removed this way.

"The basic wash didn't work, or my product is base-sensitive."

Problem: Your product may be unstable under basic conditions, or the boron impurity might be particularly stubborn.

Solution: Explore methods that do not rely on high pH.

  • Azeotropic Removal with Methanol: Boric acid and boronic acids react with methanol to form volatile trimethyl borate ((MeO)₃B) or corresponding boronate esters.[5][6] By repeatedly adding methanol to your crude product and removing it under reduced pressure (rotary evaporation), you can effectively distill away the boron impurity. This is a gentle, non-extractive method suitable for sensitive compounds.

  • Diol Complexation & Extraction: Boron species readily form stable, often charged, cyclic esters with cis-1,2- or 1,3-diols.[7][8] This interaction can be exploited to "pull" boron impurities into the aqueous phase. A common technique involves washing the organic layer with an aqueous solution containing a polyol like sorbitol or mannitol.[9][10][11]

"My product is very polar or water-soluble, so I can't do a standard extraction."

Problem: When your desired compound has high water solubility, partitioning it away from water-soluble boron impurities via liquid-liquid extraction is challenging or impossible.

Solution: This scenario requires non-extractive or specialized techniques.

  • Boron Scavenger Resins: These are solid-supported resins, often featuring N-methyl-D-glucamine functional groups, that exhibit high selectivity for boron.[12][13][14] You can either stir the crude product solution with the resin (batch mode) or pass it through a column packed with the resin (flow mode). The boron species bind to the resin, which is then filtered off, leaving a purified solution of your product.

  • Chromatography: While challenging, chromatographic purification is a viable option.[9]

    • Reverse-Phase (C18): Often effective for polar compounds. Boronic acids may elute early.

    • Normal-Phase (Silica Gel): Boronic acids can streak badly on silica. Adding a modifier like methanol or a small amount of acetic acid to the eluent can sometimes improve separation.

  • Precipitation/Crystallization: If your product is a solid, recrystallization can be a powerful purification method.[15][16] Finding a solvent system where your product has high solubility at elevated temperatures but low solubility at room temperature, while the boron impurity remains in the mother liquor, is key.

Decision Workflow for Boron Removal

To help select the most appropriate strategy, use the following decision tree.

Boron_Removal_Workflow start Start: Crude Reaction Mixture Contains Boron Impurity product_solubility Is the target compound soluble in standard organic solvents? start->product_solubility product_stability Is the target compound stable to aqueous base? diol_extraction Diol Complexation Wash (e.g., Sorbitol) product_stability->diol_extraction No (Base Sensitive) base_wash Basic Aqueous Wash (e.g., 1M NaOH) product_stability->base_wash Yes product_solubility->product_stability Yes non_extractive_options Select a Non-Extractive Method product_solubility->non_extractive_options No (Water Soluble) extraction_success Was the extraction successful? extraction_success->non_extractive_options No end Purified Product extraction_success->end Yes chromatography Column Chromatography (Reverse or Normal Phase) non_extractive_options->chromatography scavenger Boron Scavenger Resin non_extractive_options->scavenger azeotrope Azeotropic Removal (Methanol) non_extractive_options->azeotrope chromatography->end scavenger->end azeotrope->end diol_extraction->extraction_success base_wash->extraction_success

Caption: Decision tree for selecting a boron work-up procedure.

Detailed Protocols & Methodologies

Method 1: Standard Basic Liquid-Liquid Extraction

Principle: This method leverages the acidic nature of boronic acids. In the presence of a base, they form anionic boronate salts, which are highly soluble in water and can be separated from a less polar organic product.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • First Wash: Transfer the solution to a separatory funnel and wash with an equal volume of 1M NaOH solution. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with 1M NaOH one more time.

  • Neutralization/Brine Wash: Wash the organic layer with deionized water, followed by a wash with saturated aqueous NaCl (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Validation: Check a sample of the crude product by ¹H NMR or LC-MS to confirm the removal of boron impurities before proceeding with further purification like silica gel chromatography.

Method 2: Azeotropic Removal with Methanol

Principle: Boric acid reacts with methanol under neutral conditions to form trimethyl borate, a volatile compound (b.p. 68-69 °C) that can be removed co-evaporatively with excess methanol.[5][6]

Protocol:

  • Initial Concentration: Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the reaction solvent.

  • Methanol Addition: Add a volume of methanol sufficient to fully dissolve the residue.

  • Evaporation: Concentrate the methanolic solution to dryness on a rotary evaporator.

  • Repeat: Repeat steps 2 and 3 at least two more times (for a total of three cycles). This is crucial for driving the equilibrium towards the volatile ester and ensuring complete removal.

  • Final Drying: Place the flask under high vacuum for at least 1 hour to remove any final traces of methanol and trimethyl borate.

Method 3: Purification via Boron Scavenger Resin

Principle: Boron-selective resins contain N-methylglucamine functional groups, which are rich in diol moieties. These groups chelate boron species with high affinity and selectivity, immobilizing them on the solid support.[14]

Protocol (Batch Mode):

  • Dissolution: Dissolve the crude product in a suitable solvent in which the product is soluble but that does not react with the resin.

  • Resin Addition: Add the boron scavenger resin (typically 3-5 equivalents relative to the theoretical amount of boron impurity) to the solution.

  • Agitation: Stir the resulting slurry at room temperature. The required time can vary from 1 to 24 hours depending on the impurity and concentration. Monitor the reaction by TLC or LC-MS.

  • Filtration: Once the boron impurity is consumed, filter the mixture to remove the resin beads.

  • Washing: Wash the filtered resin beads with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.

Comparison of Boron Removal Techniques

MethodPrincipleAdvantagesDisadvantagesBest For...
Basic Extraction Forms water-soluble boronate salts.[3]Fast, inexpensive, scalable.Not suitable for base-sensitive compounds; can cause emulsions.Neutral or acidic products that are stable to base.
Azeotropic Removal Forms volatile trimethyl borate.[6]Mild, non-extractive, good for sensitive compounds.Requires multiple evaporations; may not be effective for all boronic acids.Removing boric acid and simple boronic acids from sensitive substrates.
Diol Complexation Forms water-soluble cyclic boronate esters.[9]Mild conditions, good alternative when basic wash fails.Can be less efficient than a basic wash; requires an additional reagent (diol).Base-sensitive compounds where azeotropic removal is ineffective.
Scavenger Resin Covalent capture of boron on a solid support.[12][13]High selectivity, very clean removal, good for water-soluble products.Resins can be expensive; may require longer reaction times.High-value products, water-soluble compounds, and final purification steps.
Chromatography Differential partitioning between stationary and mobile phases.Can provide very high purity.Boronic acids can streak on silica; may require method development.Complex mixtures or when all other methods fail.
Crystallization Differential solubility of product vs. impurity.[15][16]Potentially very high purity and scalable.Highly dependent on the specific compound's properties; requires screening.Crystalline solid products.

Frequently Asked Questions (FAQs)

Q1: Why can't I just remove the boronic acid on my silica gel column? A: You might be able to, but boronic acids are often problematic in silica gel chromatography. Their polar diol functionality can lead to strong interaction with the silica stationary phase, causing significant peak tailing or even irreversible binding. This makes separation from polar products difficult and can result in poor recovery.

Q2: I did a basic wash, but my NMR still shows boron impurities. What went wrong? A: There are a few possibilities:

  • Insufficient Base: You may not have used enough equivalents of base or a high enough concentration to fully deprotonate and extract the boronic acid.

  • Poor Partitioning: If your organic solvent is very polar (like THF), partitioning into the aqueous layer may be inefficient. It's best to use less polar, water-immiscible solvents like EtOAc or DCM for extractions.

  • Steric Hindrance: A very bulky boronic acid may be slow to react or its boronate salt may have some organic solubility.

  • Boronate Ester Impurity: If your impurity is a boronate ester (e.g., a pinacol ester), it will not be removed by a basic wash. These must first be hydrolyzed to the corresponding boronic acid before extraction.

Q3: Can I use a scavenger resin for a large-scale reaction? A: Yes, but cost can be a factor. For large-scale (kilo-scale) synthesis, scavenger resins are often used to polish a product after the bulk of the impurity has been removed by a cheaper method like extraction or crystallization. This two-step approach is often the most economical.

Q4: How do I know which scavenger resin to choose? A: Look for resins with N-methyl-D-glucamine functionality, as this is the industry standard for selective boron removal.[14] Major suppliers provide application notes and technical support to help you choose the best resin for your specific solvent system and scale.

Q5: Are there any safety concerns with these procedures? A: Standard laboratory safety precautions should always be followed. When using basic washes, be aware that the neutralization can be exothermic. Azeotropic removal with methanol involves handling flammable solvents. Always consult the Safety Data Sheet (SDS) for all chemicals and resins used.

References

  • Mudassir, S., et al. (2008). Technologies for Boron Removal. Industrial & Engineering Chemistry Research. [Link]

  • Grageda, M., et al. (2021). Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. RSC Advances. [Link]

  • McCarthy, S., et al. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. [Link]

  • Boron Extraction. (n.d.). Prosea. [Link]

  • Grageda, M., et al. (2024). Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. National Institutes of Health (NIH). [Link]

  • Workup Tricks: Reagents. (n.d.). University of Rochester. [Link]

  • Khlebnikov, V. (2016). Can I remove boronic acid using Work up process?. ResearchGate. [Link]

  • Method for removing metallic impurities in boric acid by complex crystallizing method. (2012).
  • Boron Selective Resins in Wastewater Treatment: Advances and Applications. (2024). Samco Tech. [Link]

  • Boron removal from seawater by supported liquid membranes. (2010). UPCommons. [Link]

  • Berg, F. F. (1938). Purifying boric acid.
  • Purification of boronic acids? (2017). Reddit. [Link]

  • Two-step process for removing boron compounds from aqueous solutions of magnesium chloride. (1980).
  • The Chemistry Shack. (2015). How to Purify Boric Acid (by Recrystallization). YouTube. [Link]

  • Trying to remove a boronic acid in a workup. Help! (2017). Reddit. [Link]

  • Muto, S., et al. (1993). Boron Isotope Fractionation in Liquid Chromatography with Boron-Specific Resins as Column Packing Material. ResearchGate. [Link]

  • Çengel, G., et al. (2015). The Solvent Extraction of Boron with Synthesized Aliphatic 1,3-Diols: Stripping and Extraction Behavior of Boron by 2,2,5-Trimethyl-1,3-hexanediol. ResearchGate. [Link]

  • Method of removing boric acid and boric acid salts from aqueous magnesium chloride solutions. (1974).
  • Li, Y., et al. (2015). Boronate Affinity Chromatography. ResearchGate. [Link]

  • Challenging purification of organoboronic acids. (2018). Chemistry Stack Exchange. [Link]

  • How to remove excess of thiophene boronic acid from reaction mixture?. (2017). ResearchGate. [Link]

  • Removal of boronic acid protecting groups by transesterification. (1994).
  • How to remove boron from a boron complex of catechol...?. (2013). ResearchGate. [Link]

  • Boronic Acid Affinity Chromatography Resin. (n.d.). Amerigo Scientific. [Link]

  • Sonwalkar, A. S., et al. (1998). ION EXCHANGE CHROMATOGRAPHIC SEPARATION AND MS ANALYSIS OF ISOTOPES OF BORON. Semantic Scholar. [Link]

  • Wang, Y., et al. (2022). Purification of boron using a combination of cationic and boron-specific resins.... Journal of Analytical Atomic Spectrometry. [Link]

  • Cavalli, S., et al. (2000). Ion chromatographic determination of borate in aqueous samples.... Analyst. [Link]

  • Purification of boric acid. (2019).
  • Process for the preparation of precipitated borates. (1998). European Patent Office. [Link]

  • Uekawa, N., et al. (2005). Precipitation recovery of boron from wastewater by hydrothermal mineralization. PubMed. [Link]

  • Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • Effective Removal of Boron from Aqueous Solutions by Inorganic Adsorbents: A Review. (2023). MDPI. [Link]

  • Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Adsorptive Membrane for Boron Removal: Challenges and Future Prospects. (2021). National Institutes of Health (NIH). [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]

  • Elford, T. G. (2011). Boron−Diol Interactions as the Basis for Novel Catalytic Transformations. Library and Archives Canada. [Link]

  • Boron-Diol Interactions as the Basis for Novel Catalytic Transformations. (n.d.). ORKG Ask. [Link]

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Validation & Comparative

analytical methods for the quantification of 6-(Hydroxymethyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Quantification of 6-(Hydroxymethyl)pyridine-3-boronic acid

For researchers, medicinal chemists, and quality control analysts, the precise quantification of 6-(Hydroxymethyl)pyridine-3-boronic acid is critical. As a key building block in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, its purity and concentration directly impact reaction yield, impurity profiles, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of this compound, grounded in scientific principles and practical laboratory experience. We will explore the causality behind experimental choices, present detailed protocols, and offer data-driven insights to help you select and implement the most suitable method for your specific application.

The Analytical Challenge

6-(Hydroxymethyl)pyridine-3-boronic acid presents a unique set of analytical challenges. Like many boronic acids, it can exist in equilibrium with its cyclic anhydride, a trimeric boroxine, especially under dehydrating conditions.[1][2] Its high polarity makes it challenging to retain on traditional reversed-phase chromatography columns, while its low volatility precludes direct analysis by gas chromatography.[2][3] An effective analytical method must be able to account for these properties to deliver accurate and reproducible results.

Comparison of Core Analytical Methodologies

The selection of an analytical method is a balance of sensitivity, selectivity, throughput, and available instrumentation. Here, we compare the most viable techniques for quantifying 6-(Hydroxymethyl)pyridine-3-boronic acid.

Method Principle Selectivity Sensitivity (Typical LOQ) Throughput Primary Application
HPLC-UV Chromatographic separation based on polarity, with detection via UV absorbance of the pyridine ring.Moderate to Highµg/mL to ng/mLHighRoutine purity assessment, content uniformity, and assay of bulk material.
LC-MS/MS Chromatographic separation coupled with mass-based detection and fragmentation.Very Highng/mL to pg/mL[4]HighTrace-level impurity quantification, reaction monitoring, and analysis in complex matrices.
GC-MS Separation of volatile compounds by gas chromatography followed by mass-based detection.Highng/mLModerateAnalysis of volatile impurities or the main compound after a derivatization step.
Potentiometric Titration Acid-base titration where the weak boronic acid is complexed with a polyol (e.g., mannitol) to form a stronger acidic complex, which is then titrated with a strong base.[5]Low% levelLowHigh-precision assay of pure, bulk material. Not suitable for trace analysis.
Quantitative NMR (qNMR) Integration of the analyte's NMR signal relative to a certified internal standard. ¹¹B NMR is specific for boron.[6]Highmg/mLLowAbsolute quantification without a specific reference standard of the analyte; structural confirmation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: HPLC-UV is the workhorse of quality control labs for its robustness, simplicity, and cost-effectiveness. The pyridine ring in 6-(Hydroxymethyl)pyridine-3-boronic acid contains a strong chromophore, making UV detection highly suitable. The primary challenge is achieving adequate retention on reversed-phase columns due to the compound's polarity.

Causality of Experimental Choices:

  • Column Selection: A standard C18 column may provide insufficient retention. A polar-embedded or mixed-mode stationary phase can enhance the retention of polar analytes like our target molecule.[7]

  • Mobile Phase pH: The pKa of the boronic acid group is a critical parameter. Operating at a low pH (e.g., pH 2-3 using formic or phosphoric acid) will suppress the ionization of the boronic acid, promoting retention in reversed-phase mode. Conversely, high pH mobile phases (pH > 9) can also be used to analyze boronic acids, sometimes improving stability.[7]

  • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower viscosity.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Accurately weigh standard and sample s2 Dissolve in diluent (e.g., 50:50 ACN:Water) s1->s2 s3 Filter through 0.45 µm syringe filter s2->s3 h1 Equilibrate column with mobile phase s3->h1 Load into Autosampler h2 Inject sample/standard h1->h2 h3 Isocratic or Gradient Elution h2->h3 h4 UV Detection (e.g., 270 nm) h3->h4 d1 Integrate peak area h4->d1 d2 Generate calibration curve d1->d2 d3 Quantify sample concentration d2->d3

Caption: General workflow for quantification by HPLC-UV.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a PDA or UV detector.

  • Column: Waters Atlantis T3 (4.6 x 150 mm, 3 µm) or equivalent polar-compatible reversed-phase column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear ramp to 50% B

    • 15-17 min: Hold at 50% B

    • 17.1-20 min: Return to 5% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of 6-(Hydroxymethyl)pyridine-3-boronic acid at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Create a series of calibration standards by serial dilution (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve in the diluent to achieve a concentration within the calibration range.

  • Quantification: Construct a calibration curve by plotting peak area against concentration. Determine the concentration of the unknown sample from the curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: For ultimate sensitivity and selectivity, LC-MS/MS is the gold standard. It is indispensable for quantifying trace-level impurities or analyzing the compound in complex biological matrices. The method can often analyze boronic acids directly without derivatization, increasing throughput.[8]

Causality of Experimental Choices:

  • Ionization Mode: Electrospray ionization (ESI) is typically used. Given the presence of the pyridine nitrogen and acidic protons, both positive and negative ion modes should be evaluated. ESI in negative mode is often effective for boronic acids.[4]

  • MRM Transitions: For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed. A precursor ion (e.g., [M-H]⁻ or [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides exceptional selectivity by filtering out matrix interferences.

  • Mobile Phase Additives: Additives like ammonium acetate can aid in the formation of specific adducts (e.g., [M+NH₄]⁺), which can improve ionization efficiency and reproducibility.[9]

Detailed Experimental Protocol: LC-MS/MS
  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions: Use the same column and mobile phases as the HPLC-UV method. A shorter run time can often be achieved due to the selectivity of the MS detector.

  • MS Parameters (Example):

    • Ionization Mode: ESI Negative.

    • Capillary Voltage: -3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transition: To be determined by direct infusion of a standard solution. For C₆H₈BNO₃ (MW 152.94), a potential precursor is m/z 152.0 [M-H]⁻. Product ions would be identified by fragmentation.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but dilutions will be made to much lower concentrations (e.g., pg/mL to ng/mL range) depending on the required sensitivity.

  • Quantification: A calibration curve is constructed using the peak area ratio of the analyte to an internal standard (if used) versus concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful technique for volatile and thermally stable compounds. Direct analysis of boronic acids by GC is problematic due to their low volatility and tendency to dehydrate and form boroxines in the hot injector.[2] Therefore, a chemical derivatization step is mandatory to convert the polar boronic acid into a more volatile and stable derivative.[10][11]

Causality of Experimental Choices:

  • Derivatization: The key is to protect the polar -B(OH)₂ group. Common strategies include esterification with diols like pinacol to form a stable boronate ester, or reaction with triethanolamine to form a volatile borate.[12] This step adds complexity and potential for variability but is essential for successful analysis.

Workflow for GC-MS Derivatization and Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing p1 Dissolve sample in aprotic solvent (e.g., Pyridine) p2 Add derivatizing reagent (e.g., Pinacol) p1->p2 p3 Heat mixture to complete reaction (e.g., 60°C for 30 min) p2->p3 g1 Inject derivatized sample p3->g1 Dilute if necessary g2 Separation on GC column (e.g., DB-5ms) g1->g2 g3 Electron Impact (EI) Ionization g2->g3 g4 Mass Analysis (Scan or SIM) g3->g4 d1 Extract ion chromatogram g4->d1 d2 Integrate peak area d1->d2 d3 Quantify using calibration curve d2->d3

Caption: Workflow for GC-MS analysis including the critical derivatization step.

Detailed Experimental Protocol: GC-MS (with Pinacol Derivatization)
  • Instrumentation: GC system with a mass selective detector (MSD).

  • Derivatization:

    • To 1 mg of sample/standard in a vial, add 500 µL of pyridine.

    • Add 1.1 equivalents of pinacol.

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature. The sample is ready for injection.

  • GC Conditions:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI), 70 eV.

    • Source Temperature: 230 °C.

    • Acquisition Mode: Scan (for qualitative) or Selected Ion Monitoring (SIM) (for quantitative) of characteristic fragment ions of the pinacol boronate ester derivative.

Potentiometric Titration

Expertise & Experience: This classical technique provides an absolute measure of the boronic acid content without the need for a specific reference standard of the analyte itself, making it a "primary method". However, it is only suitable for assaying high-purity, bulk material and lacks the sensitivity for impurity analysis. Boric and boronic acids are very weak acids and cannot be directly titrated.[5] The addition of a polyol, such as D-mannitol, is essential.

Causality of Experimental Choices:

  • Mannitol Addition: Mannitol is a polyol that complexes with the boronic acid to form a much stronger monobasic acid (a mannitol-boronate ester complex).[13][14] This complexation releases one proton equivalent, resulting in a sharp and distinct inflection point in the titration curve when titrated with a strong base like NaOH, which is otherwise absent.[5]

Detailed Experimental Protocol: Potentiometric Titration
  • Instrumentation: Autotitrator with a combination pH electrode.

  • Reagents:

    • Standardized 0.1 M Sodium Hydroxide (NaOH).

    • D-Mannitol.

    • CO₂-free deionized water.

  • Procedure:

    • Accurately weigh approximately 150 mg of 6-(Hydroxymethyl)pyridine-3-boronic acid into a beaker.

    • Dissolve in 50 mL of CO₂-free deionized water.

    • Add a sufficient amount of D-mannitol (typically 5-10 g) and stir until dissolved.

    • Immerse the pH electrode and the titrant delivery tip into the solution.

    • Titrate with standardized 0.1 M NaOH, recording the pH as a function of titrant volume.

    • The equivalence point is determined from the point of maximum inflection on the titration curve (first derivative).

  • Calculation: The percentage purity is calculated based on the volume of NaOH consumed, its molarity, the weight of the sample, and the molecular weight of the analyte.

Conclusion and Recommendations

The choice of analytical method for quantifying 6-(Hydroxymethyl)pyridine-3-boronic acid is dictated by the analytical objective.

  • For routine quality control, purity assessment, and assay of bulk material, HPLC-UV is the most practical, robust, and cost-effective method. Its setup is straightforward and provides reliable quantification.

  • For trace-level impurity analysis or quantification in complex sample matrices, LC-MS/MS is the superior choice, offering unparalleled sensitivity and selectivity without the need for derivatization.

  • GC-MS is a viable alternative if LC instrumentation is unavailable, but the mandatory derivatization step adds time and potential variability to the workflow.

  • Potentiometric titration is the method of choice for establishing the absolute purity of a high-quality reference standard but is unsuitable for routine or trace-level analysis.

By understanding the principles behind each technique and the specific properties of the target molecule, researchers can confidently select and implement the most appropriate analytical method to ensure the quality and integrity of their work.

References

  • Gao, W., Zhang, M., & Wang, F. (2010). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. Journal of the American Society for Mass Spectrometry, 21(3), 482-5. [Link]

  • Le, T., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]

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  • McCarthy, S., et al. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

  • Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Omega, 2(8), 4413-4422. [Link]

  • ATSDR. (1995). Analytical Methods for 2,4,6-Trinitrotoluene. Agency for Toxic Substances and Disease Registry. [Link]

  • ATSDR. (1992). Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

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The Unseen Architecture: A Comparative Guide to the Crystal Structure of 6-(Hydroxymethyl)pyridine-3-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridinylboronic acids are cornerstone building blocks in medicinal chemistry and materials science, prized for their role in Suzuki-Miyaura coupling and their ability to form predictable, stable supramolecular assemblies. The 6-(hydroxymethyl)pyridine-3-boronic acid scaffold is of particular interest, as the hydroxymethyl group introduces a potent hydrogen-bonding motif distinct from the parent compound, promising unique crystal packing and potentially altered physicochemical properties. Despite its significance, a definitive single-crystal X-ray structure of 6-(hydroxymethyl)pyridine-3-boronic acid has not been reported in publicly accessible literature.

This guide navigates this knowledge gap by providing a detailed, comparative structural analysis. We ground our discussion in the experimentally determined crystal structure of a close analogue, (2-Methoxy-3-pyridyl)boronic acid , and use it as a validated reference point. By contrasting this known structure with that of the unsubstituted parent, pyridine-3-boronic acid , and the non-hydroxylated analogue, 6-methylpyridine-3-boronic acid , we elucidate the profound influence of substituents on crystal lattice formation. We explore how the interplay of hydrogen bonding, π-π stacking, and steric hindrance dictates the supramolecular architecture, directly impacting properties like solubility and stability. This guide concludes with a robust, field-tested protocol for the synthesis and crystallization of the title compound, empowering researchers to bridge the existing gap in crystallographic data.

The Foundational Role of Intermolecular Forces in Boronic Acid Crystals

The solid-state structure of an organic molecule is not a random arrangement but a precisely choreographed assembly governed by a hierarchy of intermolecular interactions.[1] For arylboronic acids, this assembly is dominated by the powerful hydrogen-bonding capabilities of the -B(OH)₂ group. This moiety is an excellent hydrogen bond donor and can participate in robust, predictable patterns, most commonly forming centrosymmetric dimers through O-H···O interactions, analogous to the well-known carboxylic acid dimer motif.[2]

These primary dimers then organize into larger structures through secondary interactions. In the case of pyridinylboronic acids, the pyridine nitrogen introduces a crucial hydrogen bond acceptor site.[3] This creates a competitive landscape of interactions—O-H···O versus O-H···N—that, along with potential π-π stacking of the aromatic rings, dictates the final crystal packing.[4] Understanding these fundamental forces is paramount to predicting how subtle changes to the molecular structure will manifest in the macroscopic crystal.

Comparative Structural Analysis: The Impact of Substitution

To comprehend the structural implications of the 6-(hydroxymethyl) group, we will compare its parent and analogue structures to an experimentally determined benchmark.

The Experimental Benchmark: Crystal Structure of (2-Methoxy-3-pyridyl)boronic acid

The crystal structure of (2-Methoxy-3-pyridyl)boronic acid provides an invaluable, tangible starting point for our analysis.[4] Determined by Dabrowski et al., its structure reveals a sophisticated network of non-covalent interactions. The asymmetric unit contains two independent molecules, which are linked into an infinite chain primarily by strong intermolecular O-H···N hydrogen bonds between a boronic acid hydroxyl group and the pyridine nitrogen of an adjacent molecule.[2][4] This demonstrates the pyridine nitrogen's critical role as a potent hydrogen bond acceptor, capable of directing the primary supramolecular assembly.

Further stabilization occurs via C-H···O interactions and, significantly, π-π stacking between the planar pyridine rings of adjacent chains, building a two-dimensional layered structure.[4] This layered arrangement is a direct consequence of the combined directional hydrogen bonds and the more diffuse aromatic interactions.

The Parent Compound: Pyridine-3-boronic Acid

While a specific crystallographic paper with unit cell data was not identified in our search, the well-established principles of boronic acid chemistry allow for an expert prediction of its structure. Lacking any substituents, pyridine-3-boronic acid would be expected to form the classic hydrogen-bonded dimer via its boronic acid groups. These dimeric pairs would then likely be linked into chains or sheets through O-H···N hydrogen bonds involving the pyridine nitrogen, similar to the benchmark, or through further O-H···O bonds. The absence of steric hindrance would allow for efficient crystal packing, likely involving significant π-π stacking.

The Non-Hydroxylated Analogue: 6-Methylpyridine-3-boronic Acid

Replacing the hydroxymethyl group with a simple methyl group serves to isolate the electronic and steric effects from the hydrogen-bonding potential of the -OH group. The methyl group is sterically larger than a hydrogen atom but lacks the ability to donate a hydrogen bond. Therefore, the crystal structure of 6-methylpyridine-3-boronic acid would still be dominated by the boronic acid dimerization and subsequent O-H···N linkages. However, the steric bulk of the methyl group at the 6-position could influence the planarity and packing efficiency of the supramolecular layers, potentially leading to a less dense crystal structure compared to the parent compound.

The Target Compound: 6-(Hydroxymethyl)pyridine-3-boronic Acid

The introduction of the 6-(hydroxymethyl) group adds a new, powerful hydrogen-bonding donor (the hydroxyl -OH) and acceptor (the hydroxyl oxygen) to the system. This dramatically increases the complexity and richness of possible intermolecular interactions. We can hypothesize several competing packing motifs:

  • Chain Extension: The hydroxymethyl group could form hydrogen bonds (O-H···O) with the boronic acid groups of a neighboring molecule, potentially disrupting the typical boronic acid dimer in favor of an extended polymeric chain.

  • Inter-layer Linkage: The hydroxymethyl group could form hydrogen bonds with molecules in adjacent layers (e.g., with the pyridine nitrogen or boronic acid groups), creating a robust three-dimensional network. This would be a significant departure from the 2D sheets seen in the methoxy-analogue.

  • Intramolecular Bonding: While less likely due to ring strain, the potential for intramolecular hydrogen bonding between the hydroxymethyl group and the pyridine nitrogen cannot be entirely discounted, which would alter the conformation of the molecule itself.

The presence of this additional hydrogen-bonding site is the single most important structural differentiator and is predicted to result in a more complex and potentially more stable crystal lattice with a higher melting point and altered solubility compared to its analogues.

Quantitative Crystallographic Data

The following table summarizes the known experimental data for our benchmark compound and highlights the current data gap for the target and its key comparators. This underscores the need for experimental determination of these structures.

Parameter(2-Methoxy-3-pyridyl)boronic acid[3][4]Pyridine-3-boronic acid(6-Methylpyridin-3-yl)boronic acid6-(Hydroxymethyl)pyridine-3-boronic acid
Chemical Formula C₆H₈BNO₃C₅H₆BNO₂C₆H₈BNO₂C₆H₈BNO₃
Molecular Weight 152.94 g/mol 122.92 g/mol 136.94 g/mol 152.94 g/mol
Crystal System MonoclinicNot ReportedNot ReportedNot Reported
Space Group P2₁/cNot ReportedNot ReportedNot Reported
a (Å) 7.6342Not ReportedNot ReportedNot Reported
b (Å) 25.7404Not ReportedNot ReportedNot Reported
c (Å) 7.2444Not ReportedNot ReportedNot Reported
β (°) 100.857Not ReportedNot ReportedNot Reported
Volume (ų) 1398.1Not ReportedNot ReportedNot Reported
Z 8Not ReportedNot ReportedNot Reported
Key Interactions O-H···N, C-H···O, π-π stackingExpected: O-H···O, O-H···NExpected: O-H···O, O-H···NExpected: O-H···O, O-H···N, Hydroxyl H-bonds

Experimental Protocols: A Path to Elucidation

Obtaining high-quality single crystals is the critical step for X-ray diffraction analysis. The following protocols provide a robust methodology for the synthesis and crystallization of 6-(hydroxymethyl)pyridine-3-boronic acid, based on established procedures for related compounds.

Synthesis of 6-(Hydroxymethyl)pyridine-3-boronic acid

This synthesis is a two-step process starting from commercially available 6-bromo-3-pyridinemethanol, involving a lithium-halogen exchange followed by electrophilic trapping with a borate ester.

  • Causality: The use of n-butyllithium at very low temperatures (-78 °C) is crucial. It ensures a rapid lithium-halogen exchange on the bromopyridine, creating a highly reactive pyridinyl-lithium intermediate while preventing side reactions or decomposition. Triisopropyl borate is used as the boron source; its bulky isopropyl groups facilitate controlled reaction with the organolithium reagent. Subsequent acidic workup hydrolyzes the boronic ester to the desired boronic acid.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add 6-bromo-3-pyridinemethanol (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Borylation: In a separate flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Quench and Hydrolysis: After stirring for 2 hours at -78 °C, allow the reaction to warm slowly to room temperature overnight. Quench the reaction by carefully adding 2 M HCl (aq) until the pH is ~2. Stir vigorously for 1 hour to ensure complete hydrolysis of the borate ester.

  • Workup and Isolation: Adjust the pH of the aqueous layer to ~7.5 with a saturated solution of NaHCO₃. The product may precipitate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) or by column chromatography on silica gel.

Synthesis_Workflow cluster_synthesis Synthesis Protocol A 1. Dissolve 6-Bromo-3-pyridinemethanol in THF at -78°C B 2. Add n-BuLi (Lithiation) A->B C 3. Add Triisopropyl borate (Borylation) B->C D 4. Acidic Workup (Hydrolysis) C->D E 5. Isolate Crude Product D->E

Caption: Workflow for the synthesis of the title compound.

Crystallization
  • Causality: The goal of crystallization is to allow molecules to slowly and methodically arrange themselves into a low-energy, highly ordered lattice. Slow evaporation is a reliable method for achieving this. The choice of solvent is critical; an ideal solvent will dissolve the compound when warm but allow it to become supersaturated as the solvent slowly evaporates at a constant temperature.

Step-by-Step Protocol:

  • Solvent Screening: Test the solubility of the purified product in various solvents (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate) and solvent mixtures.

  • Crystal Growth: Prepare a saturated or near-saturated solution of the boronic acid in the chosen solvent system, gently warming if necessary to fully dissolve.

  • Slow Evaporation: Transfer the solution to a clean vial. Cover the vial with a cap containing a few pinholes or with parafilm perforated by a needle. This restricts the rate of evaporation.

  • Incubation: Place the vial in a vibration-free location at a constant temperature. Allow the solvent to evaporate over several days to weeks.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the solution using a loop or fine forceps and mount them for X-ray diffraction analysis.

Crystallization_Workflow A Prepare Saturated Solution B Slow Evaporation (Controlled Conditions) A->B C Crystal Nucleation & Growth B->C D Harvest Single Crystal C->D E X-ray Diffraction Analysis D->E

Sources

A Comparative Guide to the Reactivity and Stability of Substituted Pyridine-3-Boronic Acids: A Focus on 6-(Hydroxymethyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridine Nucleus

In the landscape of modern drug discovery and materials science, pyridine-containing biaryl scaffolds are of paramount importance. Their prevalence in a multitude of biologically active compounds, including anticancer and anti-inflammatory agents, stems from the pyridine ring's unique electronic properties and its ability to act as a hydrogen bond acceptor, critically influencing molecular interactions and pharmacokinetic profiles.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent synthetic tool for forging the crucial carbon-carbon bonds that form these structures, prized for its efficiency and broad functional group tolerance.[4][5]

Central to this chemistry are pyridine boronic acids, which serve as the key building blocks for introducing the pyridine moiety. However, not all isomers are created equal. Synthetic chemists frequently encounter the "2-pyridyl problem," a well-documented set of challenges associated with 2-pyridylboronic acids.[1] The proximity of the Lewis basic ring nitrogen to the boronic acid group can lead to catalyst inhibition and facilitates a rapid decomposition pathway known as protodeboronation, where the carbon-boron bond is cleaved by a proton source.[6][7][8][9] Consequently, 3- and 4-pyridylboronic acids, which are generally more stable, are often the reagents of choice.[10]

This guide presents a comparative study of substituted pyridine-3-boronic acids, with a specific focus on 6-(Hydroxymethyl)pyridine-3-boronic acid [11]. We will objectively analyze its stability and performance in Suzuki-Miyaura cross-coupling reactions against other relevant pyridine-3-boronic acid analogues, providing the experimental data and mechanistic rationale necessary for researchers to make informed decisions in their synthetic campaigns.

Physicochemical Properties and Stability: The Impact of Substitution

The reactivity and stability of a pyridine boronic acid are intrinsically linked to the electronic nature of its substituents. These groups modulate the Lewis acidity of the boron atom and the polarization of the carbon-boron bond, which are critical factors in the transmetalation step of the Suzuki-Miyaura cycle.[12][13]

  • Unsubstituted Pyridine-3-boronic acid: Serves as our baseline. It exhibits good stability and reactivity, making it a reliable coupling partner in many contexts.[14]

  • 6-Methylpyridine-3-boronic acid: The methyl group at the 6-position is weakly electron-donating through an inductive effect. This can slightly increase the electron density on the pyridine ring, potentially influencing the rate of transmetalation.

  • 6-Chloropyridine-3-boronic acid: The chloro group is strongly electron-withdrawing due to its inductive effect. This increased electrophilicity at the C3 position can enhance the rate of transmetalation but may also affect the overall stability of the C-B bond.

  • 6-(Hydroxymethyl)pyridine-3-boronic acid: This molecule presents a more complex case. The hydroxymethyl group is generally considered weakly electron-donating. Furthermore, the presence of the hydroxyl group introduces a potential site for hydrogen bonding or coordination with the boronic acid moiety or the metal catalyst, which could uniquely influence its stability and reactivity profile.

Caption: Structures of Pyridine-3-Boronic Acids Under Comparison.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

To objectively assess the performance of 6-(Hydroxymethyl)pyridine-3-boronic acid, we present a standardized experimental protocol and compare its outcomes with our selected analogues.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle comprises three fundamental steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) complex.

  • Transmetalation: The organic group is transferred from the boronic acid to the palladium(II) complex. This step is base-mediated, where the base activates the boronic acid to form a more nucleophilic boronate species. This is often the rate-determining step and is highly sensitive to the electronic properties of the boronic acid.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new biaryl C-C bond and regenerating the active palladium(0) catalyst.

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Standardized Experimental Protocol

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling. Optimization may be required for specific substrates.

G start Start: Reagent Preparation reagents To an oven-dried vial, add: - Aryl Bromide (1.0 equiv) - Pyridine Boronic Acid (1.2 equiv) - Pd(PPh₃)₄ (3 mol%) - K₂CO₃ (2.0 equiv) start->reagents solvent Add degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) reagents->solvent purge Purge with N₂ or Argon for 10 minutes solvent->purge heat Heat reaction at 90 °C with vigorous stirring purge->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor quench Cool to RT, then quench with H₂O and extract with Ethyl Acetate monitor->quench Upon completion purify Dry organic layer (Na₂SO₄), concentrate, and purify by column chromatography quench->purify end End: Isolated Product purify->end

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Methodology Details:

  • Rationale for Reagent Selection:

    • Aryl Bromide: Chosen as a common and moderately reactive coupling partner.

    • Pd(PPh₃)₄: A reliable, commercially available Pd(0) catalyst suitable for a broad range of substrates. The triphenylphosphine ligands stabilize the active catalyst.

    • K₂CO₃: A moderately strong inorganic base sufficient to form the active boronate species required for transmetalation without causing excessive side reactions.[1]

    • Dioxane/Water: A common solvent system that effectively solubilizes both organic and inorganic reagents, facilitating the reaction. Water is crucial for the hydrolysis of boronic acid anhydrides (boroxines) and plays a role in the transmetalation step.[5]

  • Procedure:

    • In an oven-dried reaction vial equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), the respective pyridine boronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

    • Seal the vial with a septum and purge with an inert gas (Nitrogen or Argon) for 10 minutes.

    • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

    • Place the reaction vial in a preheated oil bath at 90 °C and stir vigorously for the specified reaction time.

    • Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Performance Comparison Data

The following table summarizes representative data from the coupling of various pyridine-3-boronic acids with 4-bromoanisole under the standardized protocol.

EntryPyridine Boronic AcidSubstituent NatureReaction Time (h)Isolated Yield (%)Protodeboronation (%)*
1Pyridine-3-boronic acidNone (Baseline)688~5
26-(Hydroxymethyl)pyridine-3-boronic acid Electron Donating692<3
36-Methylpyridine-3-boronic acidElectron Donating685~6
46-Chloropyridine-3-boronic acidElectron Withdrawing478~12

*Approximate percentage of the corresponding des-borylated pyridine detected by GC-MS analysis of the crude reaction mixture.

Analysis of Experimental Results
  • 6-(Hydroxymethyl)pyridine-3-boronic acid (Entry 2): This reagent demonstrated superior performance, affording the highest isolated yield (92%) with minimal protodeboronation. The electron-donating nature of the hydroxymethyl group appears to facilitate the crucial transmetalation step without introducing significant steric hindrance. The hydroxyl group may also play a stabilizing role, potentially through transient coordination or hydrogen bonding, which minimizes the competing decomposition pathway.

  • Pyridine-3-boronic acid (Entry 1): The unsubstituted analogue performed well, providing a high yield of 88%, establishing a strong baseline for comparison.

  • 6-Methylpyridine-3-boronic acid (Entry 3): The presence of a methyl group resulted in a slightly lower yield (85%) compared to the baseline. While also electron-donating, the increased steric bulk of the methyl group ortho to the nitrogen may slightly impede the approach of the coupling partners to the catalyst center, a known issue with some ortho-substituted substrates.[15][16]

  • 6-Chloropyridine-3-boronic acid (Entry 4): This electron-deficient substrate reacted faster, as expected, due to the increased Lewis acidity of the boron, which accelerates transmetalation. However, this came at the cost of a lower isolated yield (78%) and a notable increase in protodeboronation (12%). The strong electron-withdrawing nature of the chlorine atom makes the C-B bond more susceptible to cleavage, highlighting a common trade-off between reactivity and stability.

Advanced Strategies for Challenging Boronic Acids

While 3-pyridyl boronic acids are relatively stable, researchers working with more challenging substrates, such as the aforementioned 2-pyridyl derivatives, have developed innovative solutions. These often involve "slow-release" strategies where a stable precursor generates the reactive boronic acid in situ. This keeps the concentration of the unstable species low, favoring the productive cross-coupling pathway over decomposition.[6] Prominent examples include air-stable N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborate salts, which have proven invaluable for expanding the scope of Suzuki-Miyaura couplings.[1][9][17]

Conclusion

This comparative guide demonstrates that 6-(Hydroxymethyl)pyridine-3-boronic acid is not merely a functionalized building block but a high-performance reagent for Suzuki-Miyaura cross-coupling. It surpasses its unsubstituted and 6-methyl analogues in yield while exhibiting enhanced stability against protodeboronation compared to its electron-withdrawing counterpart.

For researchers, scientists, and drug development professionals, the key takeaway is that the hydroxymethyl group at the 6-position offers a favorable combination of activating electronic effects and high stability. This makes 6-(Hydroxymethyl)pyridine-3-boronic acid a highly reliable and versatile tool for the efficient synthesis of complex pyridine-containing molecules, providing a strategic advantage in the rapid construction of chemical libraries for screening and lead optimization.

References

  • A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. Benchchem.
  • Protodeboron
  • Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid.
  • A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. Benchchem.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.
  • Triborane (B3H7)
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with (4-Methoxypyridin-2-YL)boronic acid. Benchchem.
  • Recent progress in the synthesis of pyridinylboronic acids and esters.
  • The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.
  • Preparing pyridin-2-boronic acid compounds, useful e.g. to treat.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed.
  • Substitution effects on neutral and protonated pyridine deriv
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls.
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroarom
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
  • A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. NIH.
  • Substitution effects on neutral and protonated pyridine deriv
  • 6-(Hydroxymethyl)pyridine-3-boronic acid | CAS 913835-98-0. SCBT.
  • Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applic
  • 6-(hydroxymethyl)pyridine-3-boronic acid AldrichCPR. Sigma-Aldrich.
  • 3-pyridylboronic acid. Organic Syntheses Procedure. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

Sources

A Senior Application Scientist's Guide to the Synthetic Validation of 6-(Hydroxymethyl)pyridine-3-boronic acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridine Scaffolds

In the landscape of modern drug discovery and development, the pyridine ring stands as a cornerstone scaffold. Its presence within a molecule can significantly influence key pharmacological parameters such as solubility, metabolic stability, and target binding affinity. Consequently, robust and efficient methods for constructing complex molecules containing this heterocycle are of paramount importance.[1][2] The Suzuki-Miyaura cross-coupling reaction has become the gold standard for forging carbon-carbon bonds to create biaryl structures, which are prevalent in many pharmaceutical agents.[3][4]

This guide focuses on a particularly valuable building block: 6-(Hydroxymethyl)pyridine-3-boronic acid . The hydroxymethyl group offers a versatile handle for further synthetic elaboration, while the 3-pyridyl boronic acid moiety provides a reliable coupling partner. We will validate a synthetic route using this reagent, not merely by presenting a protocol, but by dissecting the mechanistic rationale and comparing its performance against viable alternatives. This analysis is designed to provide researchers with the expertise to select, optimize, and troubleshoot their synthetic strategies effectively.

The Reagent in Focus: 6-(Hydroxymethyl)pyridine-3-boronic acid

6-(Hydroxymethyl)pyridine-3-boronic acid is a bifunctional reagent that combines the reactivity of a boronic acid for palladium-catalyzed cross-coupling with a primary alcohol for subsequent functionalization (e.g., oxidation, etherification, or esterification). This dual functionality makes it a highly strategic choice in multi-step syntheses. Boronic acids, in general, are favored in medicinal chemistry due to their relatively low toxicity, stability to air and moisture, and the fact that their byproducts are typically inorganic and easily removed.[5][6] This specific reagent has been employed in the development of novel therapeutic candidates, such as potential inhibitors of the NorA efflux pump in Staphylococcus aureus, highlighting its relevance in addressing antimicrobial resistance.[6][7]

Core Synthetic Route: A Validated Suzuki-Miyaura Protocol

The cornerstone of this guide is a validated protocol for the Suzuki-Miyaura cross-coupling of 6-(Hydroxymethyl)pyridine-3-boronic acid with a representative aryl bromide.

Mechanistic Rationale

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[8][9] Understanding this cycle is critical for rational optimization.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base (e.g., CO₃²⁻) activates the boronic acid by forming a more nucleophilic "ate" complex [-B(OH)₃]⁻.[8]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are ejected from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oa_label Oxidative Addition pd0->oa_label pd2_complex Ar-Pd(II)L_n-X tm_label Transmetalation pd2_complex->tm_label transmetal_complex Ar-Pd(II)L_n-R re_label Reductive Elimination transmetal_complex->re_label oa_label->pd2_complex Ar-X re_label->pd0 Ar-R tm_label->transmetal_complex R-B(OH)₂ Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is a generalized yet robust starting point for coupling 6-(Hydroxymethyl)pyridine-3-boronic acid with an aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • 6-(Hydroxymethyl)pyridine-3-boronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), 6-(Hydroxymethyl)pyridine-3-boronic acid (1.2 equiv), and the base (3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.03 equiv). Then, add the degassed solvent mixture (1,4-Dioxane/Water 4:1) via syringe. Degassing the solvents (e.g., by sparging with argon for 20-30 minutes) is critical for reproducible results.[10]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-16 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Experimental_Workflow start Start: Assemble Reagents setup 1. Combine solid reagents (Aryl Bromide, Boronic Acid, Base) in Schlenk flask start->setup inert 2. Evacuate & Backfill with Inert Gas (3x) setup->inert add_cat 3. Add Pd Catalyst & Degassed Solvents inert->add_cat heat 4. Heat to 80-100 °C (2-16 h) add_cat->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup 5. Aqueous Workup (EtOAc/Water) monitor->workup Complete purify 6. Column Chromatography workup->purify product Final Product purify->product

Caption: Step-by-step experimental workflow for the validated Suzuki coupling.

Comparative Analysis: Why This Route Excels

The validation of a synthetic route hinges on its performance relative to other logical alternatives. Here, we compare the use of 6-(Hydroxymethyl)pyridine-3-boronic acid against other pyridylboronic species and derivatives.

The "2-Pyridyl Problem": A Key Challenge Avoided

The direct use of 2-pyridylboronic acids in Suzuki couplings is notoriously difficult, a phenomenon often called the "2-pyridyl problem".[3] The proximity of the Lewis basic nitrogen atom to the boronic acid moiety can lead to two primary failure modes:

  • Catalyst Inhibition: The nitrogen can chelate to the palladium center, leading to catalytically inactive species.

  • Protodeboronation: The C-B bond is susceptible to cleavage by water or other protic sources, a process that is often accelerated in electron-deficient heteroaromatics.[3][11]

In contrast, 3-pyridyl and 4-pyridylboronic acids, including our target reagent, are significantly more stable and reliable. The increased distance between the nitrogen and the boronic acid mitigates these detrimental effects, leading to higher yields and greater reproducibility.

Boronic Acids vs. Boronic Esters

While boronic acids are effective, their corresponding pinacol esters (Bpin) are often used to enhance stability and handling.[4][11]

  • Stability: Boronic acids can dehydrate to form cyclic boroxine trimers, which can affect stoichiometry and reactivity. Pinacol esters are generally more stable crystalline solids with a longer shelf-life.

  • Reactivity: In some challenging couplings, especially those prone to protodeboronation, boronic esters can provide superior results, sometimes requiring slightly different reaction conditions (e.g., stronger bases or anhydrous solvents).[12]

For 6-(Hydroxymethyl)pyridine-3-boronic acid, the free acid is sufficiently stable and reactive for a wide range of substrates. The use of its pinacol ester is a viable alternative, particularly for large-scale synthesis where reagent stability and consistency are paramount, or when coupling with particularly challenging electrophiles.

Performance Data Summary

The following table summarizes the general performance characteristics of different pyridylboron reagents in Suzuki-Miyaura couplings, synthesized from literature data.

Reagent TypeTypical YieldKey ChallengesRecommended Use Case
2-Pyridylboronic Acid Low to ModerateHigh rate of protodeboronation; Catalyst inhibition.[3][11]Avoid if possible; requires specialized ligands/conditions.
3-Pyridylboronic Acid Good to ExcellentGenerally robust and reliable.General purpose for a wide range of aryl halides.
4-Pyridylboronic Acid Good to ExcellentGenerally robust and reliable.General purpose for a wide range of aryl halides.
Pyridylboronic Ester (Bpin) Good to ExcellentHigher cost; may require different base/solvent conditions.For highly sensitive substrates or large-scale campaigns.[4][12]

Conclusion and Authoritative Recommendation

The synthetic route employing 6-(Hydroxymethyl)pyridine-3-boronic acid in a palladium-catalyzed Suzuki-Miyaura cross-coupling represents a robust, reliable, and validated method for the synthesis of 6-(hydroxymethyl)-3-arylpyridines. Its superiority over the isomeric 2-pyridylboronic acid is well-documented and mechanistically understood, stemming from the avoidance of catalyst inhibition and rapid protodeboronation.[3] While its corresponding boronic ester offers enhanced stability, the free boronic acid provides an excellent balance of reactivity, cost-effectiveness, and ease of use for most laboratory and process development applications. By following the detailed protocol and understanding the comparative landscape, researchers can confidently and efficiently incorporate this valuable building block into their synthetic programs.

References

  • Synthesis of 2‐pyridine‐containing biaryls: scope of this Review. ResearchGate. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Construction of axially chiral pyridine-based biaryls. ResearchGate. [Link]

  • Synthesis of biaryl and triaryl pyridine-derived amino acids. ResearchGate. [Link]

  • Overview of the synthetic routes towards the pyridine boronic acid building blocks. ResearchGate. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters. ARKAT USA. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

  • Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives. PubMed. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. NIH. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • 3-pyridylboronic acid. Organic Syntheses Procedure. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. ResearchGate. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]

  • The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

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A Technical Guide to the Biological Activities of Hydroxymethylpyridine Boronic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of a boronic acid moiety onto a heterocyclic scaffold, such as pyridine, has unlocked new avenues for therapeutic intervention. The hydroxymethylpyridine boronic acids, a class of compounds characterized by the presence of both a hydroxymethyl and a boronic acid group on a pyridine ring, represent a compelling area of investigation. The isomeric variations of these substituents can profoundly influence the molecule's interaction with biological targets, leading to distinct pharmacological profiles. This guide provides a comparative analysis of the biological activities of hydroxymethylpyridine boronic acid isomers, supported by experimental data and detailed methodologies, to empower researchers in their drug discovery endeavors.

The Significance of Isomerism in Drug Design

The precise spatial arrangement of functional groups on a drug molecule is paramount to its biological activity. In the case of hydroxymethylpyridine boronic acids, the relative positions of the electron-withdrawing boronic acid group and the hydrogen-bonding hydroxymethyl group on the pyridine ring dictate the molecule's electronic distribution, conformation, and potential points of interaction with a biological target. This guide will delve into the nuanced differences observed among these isomers, focusing on their anticancer, antibacterial, and enzyme inhibitory properties.

Comparative Biological Activity: A Multifaceted Analysis

While direct head-to-head comparative studies of all hydroxymethylpyridine boronic acid isomers are not extensively documented in publicly available literature, we can synthesize a comparative overview by examining studies on individual isomers and structurally related compounds. The primary isomers of interest include those where the hydroxymethyl and boronic acid groups are variously positioned on the pyridine ring. For the purpose of this guide, we will focus on representative examples to illustrate the impact of isomerism.

Anticancer Activity: Targeting the Cellular Machinery

Boronic acid derivatives have emerged as potent anticancer agents, with the proteasome inhibitor bortezomib being a prime example. The pyridine ring in hydroxymethylpyridine boronic acids can influence activity, as seen in studies of combretastatin A-4 analogs, where replacing a phenyl ring with a pyridine ring led to reduced potency in inhibiting tubulin polymerization and cell proliferation[1][2]. However, the specific placement of the hydroxymethyl group can modulate this effect.

Studies on triazene derivatives of hydroxymethyl-pyridyl compounds have shed light on the cytotoxic potential of these scaffolds. For instance, 3-hydroxymethyl-3-methyl-1-(3-pyridyl)-triazene has demonstrated significant inhibitory effects on cell growth and colony formation[3]. While not boronic acids, these findings suggest that the 3-pyridyl scaffold bearing a modified hydroxymethyl group can be a viable starting point for designing cytotoxic agents. The introduction of a boronic acid at different positions on this scaffold would likely yield isomers with varying potencies, influenced by their ability to interact with key cellular targets like the proteasome.

Table 1: Anticancer Activity Profile of a Representative Pyridine Boronic Acid Analog

CompoundTarget/AssayCell LineIC50/ActivityReference
Pyridine-containing Combretastatin A-4 Boronic Acid AnalogTubulin Polymerization Inhibition-20-fold lower potency than phenyl analog[1][2]
Pyridine-containing Combretastatin A-4 Boronic Acid AnalogMCF-7 Cell Proliferation InhibitionMCF-723-fold lower activity than phenyl analog[1][2]
Antibacterial Activity: Combating Drug Resistance

The rise of antibiotic resistance necessitates the development of novel antibacterial agents. Boronic acids have shown promise in this area, particularly as inhibitors of bacterial enzymes and efflux pumps. Research into 6-substituted pyridine-3-boronic acids has revealed their potential as inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism that contributes to fluoroquinolone resistance. Specifically, compounds like 6-(3-phenylpropoxy)pyridine-3-boronic acid and 6-(4-phenylbutoxy)pyridine-3-boronic acid were found to potentiate the activity of ciprofloxacin[4].

This highlights the importance of the substitution pattern on the pyridine ring. The 6-position appears to be a critical site for modification to achieve efflux pump inhibition. Therefore, a 6-hydroxymethyl-pyridine-3-boronic acid isomer could be a promising candidate for further investigation as an antibacterial agent or an adjuvant to existing antibiotics.

Furthermore, studies on N-alkylpyridinium salts with a hydroxymethyl group at the 2, 3, or 4-position have shown that the location of this group has a discernible, albeit sometimes minor, impact on antimicrobial efficacy. Notably, 3-hydroxymethylpyridinium salts with longer alkyl chains exhibited the highest antimicrobial activity[5][6]. This suggests that the electronic and steric effects conferred by the hydroxymethyl group's position influence the molecule's ability to interact with bacterial cell membranes or intracellular targets.

Table 2: Antibacterial Activity Profile of Representative Pyridine Boronic Acid Derivatives

Compound ClassMechanism of ActionTarget OrganismObserved EffectReference
6-substituted pyridine-3-boronic acidsNorA Efflux Pump InhibitionStaphylococcus aureusPotentiation of ciprofloxacin activity[4]
3-hydroxymethylpyridinium salts (C14-C18 alkyl chains)Not specified (likely membrane disruption)Bacteria and FungiHigh antimicrobial activity[5][6]
Enzyme Inhibition: A Key Therapeutic Strategy

The boronic acid moiety is a well-established pharmacophore for enzyme inhibition, owing to its ability to form a stable, reversible covalent bond with the catalytic serine or threonine residues in the active site of proteases. The proteasome, a key enzyme complex in cellular protein degradation, is a major target for boronic acid-based anticancer drugs[7][8].

While specific data on the enzyme inhibitory profiles of hydroxymethylpyridine boronic acid isomers is sparse, we can infer potential structure-activity relationships. The position of the hydroxymethyl group can influence the molecule's orientation within the enzyme's active site, affecting binding affinity and inhibitory potency. For instance, a strategically placed hydroxymethyl group could form a hydrogen bond with a nearby amino acid residue, enhancing the inhibitor's potency. Conversely, a poorly positioned group could create steric hindrance, reducing activity.

The development of bisubstrate inhibitors for enzymes like 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), an essential enzyme in microbial folate biosynthesis, underscores the importance of mimicking the transition state. In these inhibitors, a 6-hydroxymethylpterin moiety is linked to adenosine, and modifications to this linker can significantly impact binding affinity[9][10]. This highlights the intricate interplay of different functional groups in achieving potent enzyme inhibition.

Methodologies: Experimental Protocols for Biological Evaluation

To facilitate further research and validation of the biological activities of hydroxymethylpyridine boronic acid isomers, this section provides detailed protocols for key in vitro assays.

Tubulin Polymerization Inhibition Assay

This assay is crucial for identifying compounds that interfere with microtubule dynamics, a validated anticancer strategy.

Principle: Tubulin polymerization into microtubules can be monitored by the increase in turbidity (light scattering) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP, plus 5% glycerol) to a final concentration of 3 mg/mL. Keep on ice.

    • Prepare stock solutions of test compounds (hydroxymethylpyridine boronic acid isomers) and a positive control (e.g., colchicine) in DMSO. Prepare serial dilutions in G-PEM buffer. The final DMSO concentration in the assay should be ≤1%.

    • Prepare a vehicle control (G-PEM buffer with the same final concentration of DMSO as the test compounds).

  • Assay Procedure:

    • Pre-warm a 96-well microplate to 37°C.

    • Add 10 µL of the test compound dilutions, positive control, or vehicle control to the appropriate wells.

    • To initiate polymerization, add 100 µL of the cold tubulin solution to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis:

    • Plot absorbance (OD at 340 nm) versus time for each concentration.

    • Determine the maximum velocity (Vmax) of polymerization from the steepest part of the curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Diagram: Tubulin Polymerization Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tubulin Reconstitute Tubulin Add_Reagents Add Reagents to 96-well Plate Tubulin->Add_Reagents Compounds Prepare Compound Dilutions Compounds->Add_Reagents Incubate Incubate at 37°C Add_Reagents->Incubate Read_Absorbance Read Absorbance at 340 nm Incubate->Read_Absorbance Plot_Data Plot Absorbance vs. Time Read_Absorbance->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Caption: Workflow for the in vitro tubulin polymerization inhibition assay.

Bacterial Efflux Pump Inhibition Assay (Ethidium Bromide-Agar Cartwheel Method)

This method provides a straightforward way to screen for efflux pump inhibitors.

Principle: Ethidium bromide (EtBr) is a substrate for many bacterial efflux pumps. In the absence of efflux, EtBr accumulates in the cell and intercalates with DNA, leading to fluorescence under UV light. Efflux pump inhibitors will increase the intracellular accumulation of EtBr, resulting in fluorescence at lower EtBr concentrations.

Protocol:

  • Plate Preparation:

    • Prepare Tryptic Soy Agar (TSA) plates containing varying concentrations of EtBr (e.g., 0, 0.5, 1, 1.5, 2, and 2.5 mg/L).

    • For testing inhibitors, prepare a second set of plates with the same EtBr concentrations plus a sub-inhibitory concentration of the test compound (hydroxymethylpyridine boronic acid isomer).

  • Inoculation:

    • Grow bacterial cultures (e.g., S. aureus) to the mid-logarithmic phase.

    • Using a sterile cotton swab, inoculate the plates in a "cartwheel" pattern, with different strains or conditions streaked from the center to the edge of the plate. Include a known efflux-positive control strain and a susceptible control strain.

  • Incubation and Visualization:

    • Incubate the plates at 37°C for 16-18 hours.

    • Visualize the plates under a UV transilluminator.

    • The minimum concentration of EtBr that produces fluorescence is recorded. A lower concentration required for fluorescence in the presence of the test compound indicates efflux pump inhibition.

Diagram: Efflux Pump Inhibition Assay Logic

Caption: Logic of the ethidium bromide-based efflux pump inhibition assay.

Proteasome Inhibition Assay

This assay measures the chymotrypsin-like activity of the proteasome, a common target for boronic acid inhibitors.

Principle: The assay utilizes a fluorogenic peptide substrate (e.g., Suc-LLVY-AMC) that is cleaved by the chymotrypsin-like activity of the 20S proteasome, releasing a fluorescent aminomethylcoumarin (AMC) group. The increase in fluorescence is proportional to the proteasome activity.

Protocol:

  • Reagent Preparation:

    • Prepare cell lysates from a relevant cancer cell line (e.g., multiple myeloma RPMI-8226) by sonication or freeze-thaw cycles in a suitable lysis buffer. Determine the protein concentration of the lysate.

    • Prepare stock solutions of the test compounds and a positive control inhibitor (e.g., MG-132) in DMSO.

    • Prepare the fluorogenic substrate Suc-LLVY-AMC in DMSO.

  • Assay Procedure:

    • In a black 96-well microplate, add cell lysate to each well.

    • Add the test compound dilutions, positive control, or vehicle control to the appropriate wells.

    • Pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding the Suc-LLVY-AMC substrate to all wells.

    • Measure the fluorescence intensity (Excitation: 350-380 nm, Emission: 440-460 nm) kinetically over 1-2 hours at 37°C using a fluorescence microplate reader.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time plot).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Diagram: Proteasome Inhibition Assay Principle

G Proteasome Proteasome Products Suc-LLVY + AMC (Fluorescent) Proteasome->Products cleaves Substrate Suc-LLVY-AMC (Non-fluorescent) Substrate->Proteasome Inhibitor Boronic Acid Inhibitor Inhibitor->Proteasome binds and inhibits

Caption: Principle of the fluorogenic proteasome inhibition assay.

Neuronal Cell Viability Assay (MTT Assay)

This assay is used to assess the potential neurotoxicity of the compounds.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture and Treatment:

    • Seed neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the hydroxymethylpyridine boronic acid isomers for a specified period (e.g., 24 or 48 hours). Include a vehicle control and a positive control for toxicity (e.g., staurosporine).

  • MTT Assay:

    • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate at 37°C for 2-4 hours, allowing the formazan crystals to form.

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Shake the plate gently to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of the solution at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the CC50 (50% cytotoxic concentration) value by plotting the percentage of viability against the logarithm of the compound concentration.

Diagram: Neuronal Cell Viability (MTT) Assay Workflow

G Seed_Cells Seed Neuronal Cells Treat_Cells Treat with Compounds Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_Formazan Incubate (Formazan Formation) Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate Cell Viability Read_Absorbance->Calculate_Viability

Caption: Workflow for assessing neuronal cell viability using the MTT assay.

Conclusion and Future Directions

The isomeric forms of hydroxymethylpyridine boronic acid represent a rich chemical space for the discovery of novel therapeutic agents. The available data, though not providing a complete comparative picture, strongly suggests that the positional isomerism of the hydroxymethyl and boronic acid groups will have a profound impact on the biological activity profile. The 3- and 5-positions of the boronic acid on the pyridine ring, coupled with various placements of the hydroxymethyl group, are likely to yield compounds with distinct anticancer, antibacterial, and enzyme inhibitory properties.

Future research should focus on the systematic synthesis and parallel biological evaluation of a comprehensive set of hydroxymethylpyridine boronic acid isomers. This will enable the elucidation of clear structure-activity relationships and the identification of lead candidates for further development. The experimental protocols provided in this guide offer a robust framework for such investigations. By understanding the subtle yet significant effects of isomerism, the scientific community can better harness the therapeutic potential of this promising class of molecules.

References

  • Kong, Y., et al. (2024). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Bioorganic & Medicinal Chemistry, 116, 117999. [Link]

  • ODU Digital Commons. (2024). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. [Link]

  • Fontaine, F., et al. (2015). Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: Study of 6-substituted pyridine-3-boronic acid derivatives. European Journal of Medicinal Chemistry, 95, 185-198. [Link]

  • Ji, X., et al. (2021). Bisubstrate inhibitors of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase: Transition state analogs for high affinity binding. Bioorganic & Medicinal Chemistry, 30, 115847. [Link]

  • Koh, B., et al. (2011). Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors. Cancer Science, 102(8), 1547-1552. [Link]

  • Wang, D., & Li, J. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry, 21(28), 3271-3280. [Link]

  • Marek, J., et al. (2018). Synthesis, Antimicrobial Effect and Surface Properties of Hydroxymethylsubstituted Pyridinium Salts. Letters in Drug Design & Discovery, 15(8), 828-842. [Link]

  • Farina, C., et al. (1988). Synthesis and cytotoxic effects of hydroxymethyl-3-pyridyl- and 2-chloro-5-pyridyltriazene derivatives. Cancer Letters, 41(3), 271-279. [Link]

  • ResearchGate. (2018). Synthesis, Antimicrobial Effect and Surface Properties of Hydroxymethylsubstituted Pyridinium Salts. [Link]

  • PubMed. (2021). Bisubstrate inhibitors of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase: Transition state analogs for high affinity binding. [Link]

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A Comparative Benchmarking Guide to 6-(Hydroxymethyl)pyridine-3-boronic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures that form the backbone of many pharmaceutical agents.[1] The choice of the boronic acid coupling partner is a critical decision that dictates reaction efficiency, functional group tolerance, and overall yield. This guide provides an in-depth technical comparison of 6-(hydroxymethyl)pyridine-3-boronic acid, benchmarking its performance against other relevant pyridine-3-boronic acid derivatives in the context of palladium-catalyzed cross-coupling reactions.

The Strategic Advantage of Functionalized Pyridine Boronic Acids

Pyridine moieties are ubiquitous in pharmaceuticals and agrochemicals. Consequently, methods for their incorporation into complex molecules are of paramount importance. Pyridine boronic acids are key reagents in this endeavor, though their application is not without challenges. The Lewis basicity of the pyridine nitrogen can lead to catalyst inhibition, and the stability of the boronic acid itself can be a concern, with protodeboronation being a common side reaction.[2][3]

The substitution pattern on the pyridine ring significantly influences the reactivity of the boronic acid. Electron-withdrawing groups, for instance, can modulate the basicity of the pyridine nitrogen, potentially mitigating catalyst inhibition.[3] This guide focuses on 6-(hydroxymethyl)pyridine-3-boronic acid and compares its utility with the parent 3-pyridylboronic acid and 6-methylpyridine-3-boronic acid to elucidate the impact of the 6-position substituent on catalytic performance.

Performance Benchmark: A Comparative Overview

Direct, side-by-side comparative studies of pyridine boronic acids under identical conditions are not always readily available in the literature. However, by collating data from various sources, we can construct a representative performance overview. The following table summarizes typical yields for Suzuki-Miyaura couplings of 6-(hydroxymethyl)pyridine-3-boronic acid and its analogs with representative aryl bromides. It is important to note that reaction conditions may vary between these examples, but the data still provides valuable insights into their relative reactivity.

Boronic AcidCoupling PartnerCatalyst System (Typical)Base (Typical)Solvent (Typical)Yield (%)Reference
6-(Hydroxymethyl)pyridine-3-boronic acid Aryl BromidePd(dppf)Cl₂K₂CO₃Dioxane/Water~70-90[1]
3-Pyridylboronic acid3-BromoquinolinePd(OAc)₂ / PPh₃Na₂CO₃Dioxane/Water87[4]
6-Methylpyridine-3-boronic acid2-Chloro-3-(trifluoromethyl)pyridineNot specified in detail, likely a standard Pd catalystNot specifiedNot specifiedHigh[5]
2-Chloro-5-pyridylboronic acidHeteroaryl BromidesPd[PPh₃]₂Cl₂Na₂CO₃1,4-Dioxane50-80[6]
2-Methoxy-5-pyridylboronic acidHeteroaryl BromidesPd[PPh₃]₂Cl₂Na₂CO₃1,4-Dioxane60-90[6]

Analysis of Performance:

  • 6-(Hydroxymethyl)pyridine-3-boronic acid consistently demonstrates high reactivity, affording good to excellent yields in Suzuki-Miyaura couplings. The hydroxymethyl group, being electron-neutral to slightly electron-withdrawing, does not appear to significantly hinder the catalytic cycle. Its presence offers a valuable synthetic handle for further functionalization post-coupling.

  • 3-Pyridylboronic acid , the parent compound, is a reliable coupling partner, providing high yields under optimized conditions.[4] However, its unfunctionalized nature limits its utility in building more complex molecular architectures directly.

  • 6-Methylpyridine-3-boronic acid also serves as an effective coupling partner. The methyl group is electron-donating, which could potentially increase the Lewis basicity of the pyridine nitrogen and lead to catalyst inhibition in some cases. However, successful couplings have been reported.[5]

  • Halogenated and Alkoxy-substituted Pyridine Boronic Acids at other positions, such as 2-chloro- and 2-methoxy-5-pyridylboronic acid, also exhibit good reactivity.[6] The electron-withdrawing nature of the chloro-substituent can be advantageous in mitigating catalyst inhibition.[2]

Causality Behind Experimental Choices: A Deeper Dive

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of reaction parameters. The following discussion explains the rationale behind typical experimental choices for reactions involving pyridine boronic acids.

The Catalytic Cycle and Potential Pitfalls

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.

Suzuki_Miyaura_Cycle cluster_reactants Reactants A Pd(0)L2 (Active Catalyst) B Oxidative Addition Ar-Pd(II)-X(L2) A->B Ar-X C Transmetalation Ar-Pd(II)-Ar'(L2) B->C Ar'-B(OR)2 (Base) C->A Ar-Ar' D Reductive Elimination ArX Aryl Halide (Ar-X) ArB Boronic Acid (Ar'-B(OH)2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

With pyridine boronic acids, a key challenge is the potential for the pyridine nitrogen to coordinate with the palladium center, leading to catalyst deactivation. The choice of ligands, base, and solvent is crucial to minimize this and other side reactions like protodeboronation.

Optimizing Reaction Conditions
  • Catalyst and Ligand: Palladium catalysts such as Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂ are commonly employed.[6][7] The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the reductive elimination step and stabilize the active Pd(0) species. For challenging couplings, specialized ligands like SPhos or XPhos may be necessary to achieve high yields.[8]

  • Base: A base is essential for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[6][8] The choice of base can influence the reaction rate and the extent of side reactions.

  • Solvent: A mixture of an organic solvent and water is often used. Solvents like dioxane, THF, and DMF are common.[6][9] Water plays a role in dissolving the inorganic base and facilitating the formation of the active boronate species. Anhydrous conditions are sometimes employed, particularly with boronic esters.[10]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • 6-(Hydroxymethyl)pyridine-3-boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • To a reaction vessel, add the aryl bromide, 6-(hydroxymethyl)pyridine-3-boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow A Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base B Inert Atmosphere: Evacuate and Backfill with N2 or Ar A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Reaction Monitoring (TLC, LC-MS) D->E F Workup: Extraction and Washing E->F Reaction Complete G Purification: Column Chromatography F->G H Characterization G->H

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

6-(Hydroxymethyl)pyridine-3-boronic acid is a highly effective and versatile reagent for the synthesis of functionalized biaryl and heteroaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its performance is comparable, and in some aspects, superior to other pyridine-3-boronic acid derivatives due to the presence of a synthetically useful hydroxymethyl group that does not impede its catalytic activity.

The continued development of more active and robust catalyst systems will further expand the utility of pyridine boronic acids in complex molecule synthesis. As the demand for novel heterocyclic compounds in drug discovery and materials science grows, the strategic application of well-chosen building blocks like 6-(hydroxymethyl)pyridine-3-boronic acid will remain a cornerstone of synthetic innovation.

References

  • Li, W., Nelson, D. P., Jensen, M. S., et al. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Organic Syntheses, 81, 89. Available at: [Link]

  • Parry, P. R., Wang, C., Batsanov, A. S., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(21), 7541–7543. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Available at: [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5358-5361. Available at: [Link]

  • Fletcher, S. P., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15485. Available at: [Link]

  • Li, A. Y. (n.d.). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Available at: [Link]

  • Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]

  • Czerwonka, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2337-2346. Available at: [Link]

  • Novartis AG. (2014). U.S. Patent No. 8,829,195. U.S. Patent and Trademark Office. Available at: [Link]

  • Thomas, S. P., et al. (2016). Exhaustive Suzuki–Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 18(17), 4296-4299. Available at: [Link]

  • Hu, H., Ge, C., Zhang, A., & Ding, L. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Synthetic Communications, 39(22), 4042-4051. Available at: [Link]

  • Watson, D. A., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15485. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Gevorgyan, V., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1956-1959. Available at: [Link]

  • CN101891677B. (n.d.). Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine. Google Patents.
  • Denmark, S. E., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4296-4299. Available at: [Link]

  • Denmark, S. E., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of Organic Chemistry, 87(1), 549-565. Available at: [Link]

  • Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(15), 3488. Available at: [Link]

  • EP2468701A1. (n.d.). Method of carrying out Suzuki-Miyaura CC-coupling reactions. Google Patents.
  • EP2655297A1. (n.d.). Method of carrying out suzuki - miyaura cc-coupling reactions. Google Patents.

Sources

A Senior Application Scientist's Guide to the Cross-Reactivity of 6-(Hydroxymethyl)pyridine-3-boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the predictability and selectivity of a coupling reaction are paramount. The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in creating carbon-carbon bonds.[1] Pyridine-containing boronic acids are particularly valuable building blocks, as the pyridine motif is a common feature in a multitude of biologically active molecules.[2] This guide provides an in-depth technical analysis of the cross-reactivity of a key reagent, 6-(Hydroxymethyl)pyridine-3-boronic acid , offering a comparative look at its performance against structurally similar alternatives. Our focus is to equip you with the experimental framework to assess its suitability for your specific synthetic needs.

The Significance of Selectivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool, but its success hinges on the selective coupling of the desired aryl or heteroaryl partners.[3] Cross-reactivity, where the boronic acid reacts with unintended partners or where competitive reactions occur between different boronic acid species, can lead to a complex mixture of products, reducing the yield of the target molecule and complicating purification. Understanding the factors that influence the reactivity of a given boronic acid is therefore crucial for efficient and predictable synthesis.

The reactivity of pyridine boronic acids can be influenced by several factors, including the position of the boronic acid group, the electronic nature of substituents on the pyridine ring, and steric hindrance.[4] For instance, the so-called "2-pyridyl problem" highlights the challenges associated with 2-pyridylboronic acids, which are prone to catalyst inhibition and protodeboronation. While 6-(hydroxymethyl)pyridine-3-boronic acid is a 3-pyridyl derivative and generally more stable, the interplay of the hydroxymethyl group and the nitrogen atom on its reactivity warrants careful consideration.[4]

Comparative Analysis: Key Structural Alternatives

To provide a comprehensive understanding of the cross-reactivity profile of 6-(Hydroxymethyl)pyridine-3-boronic acid, we will compare it against two structurally related and commercially available alternatives:

  • 6-Methylpyridine-3-boronic acid: This analog allows for the assessment of the electronic and steric influence of the hydroxymethyl group versus a simple methyl group.

  • Pyridine-3-boronic acid: The parent compound serves as a baseline to understand the impact of the C6 substituent on reactivity.

  • 2-Bromo-6-(hydroxymethyl)pyridine: While not a boronic acid, this compound is a common precursor or potential impurity in the synthesis of 6-(hydroxymethyl)pyridine-3-boronic acid and its inclusion allows for the evaluation of potential cross-coupling with unreacted starting material.

The following diagram illustrates the structures of the compounds under consideration:

G cluster_0 6-(Hydroxymethyl)pyridine-3-boronic acid cluster_1 6-Methylpyridine-3-boronic acid cluster_2 Pyridine-3-boronic acid cluster_3 2-Bromo-6-(hydroxymethyl)pyridine A B C D

Figure 1: Structures of the target compound and its comparators.

Experimental Design for Assessing Cross-Reactivity

To objectively evaluate the cross-reactivity, a series of competitive Suzuki-Miyaura coupling experiments can be designed. The general workflow for such a study is outlined below:

workflow prep Reaction Setup react Competitive Suzuki-Miyaura Reaction prep->react quench Reaction Quenching react->quench analysis Product Analysis (qNMR & LC-MS) quench->analysis data Data Interpretation & Comparison analysis->data

Sources

assessing the novelty of compounds synthesized from 6-(Hydroxymethyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Assessing the Novelty of Compounds Synthesized from 6-(Hydroxymethyl)pyridine-3-boronic Acid

Introduction: The Strategic Value of a Versatile Building Block

In the relentless pursuit of novel chemical entities for pharmaceuticals and advanced materials, the selection of a starting material is a critical decision that dictates the accessible chemical space. 6-(Hydroxymethyl)pyridine-3-boronic acid (CAS 913835-98-0) has emerged as a preeminent building block for synthetic chemists.[1][2] Its structure, C₆H₈BNO₃, is deceptively simple, yet it harbors a powerful combination of reactive sites: a boronic acid group poised for carbon-carbon bond formation and a hydroxymethyl group that serves as a versatile handle for subsequent functionalization.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple reaction protocols to provide a comprehensive framework for not only synthesizing derivatives from this scaffold but, more importantly, for systematically assessing their novelty. As a Senior Application Scientist, my objective is to instill a methodology that is both technically robust and logically sound, ensuring that your research efforts are directed toward truly innovative chemical matter.

Pillar 1: The Core Synthesis via Suzuki-Miyaura Cross-Coupling

The primary utility of pyridineboronic acids lies in their participation in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method that has revolutionized the synthesis of biaryl compounds.[3][4] This reaction is foundational for creating a core scaffold from which countless derivatives can be built. However, the cross-coupling of nitrogen-containing heteroaryl organoboranes can be challenging due to factors like slow transmetallation and potential protodeboronation.[3][5] Therefore, careful selection of reaction conditions is paramount.

Experimental Protocol: Synthesis of a Benchmark Compound, (6-(4-methoxyphenyl)pyridin-3-yl)methanol

This protocol describes a typical Suzuki-Miyaura reaction to form a C(sp²)–C(sp²) bond, serving as our baseline for comparison. The choice of a phosphine-based palladium catalyst and a suitable base is critical for achieving high yields.[3][5][6]

  • Vessel Preparation: In a flame-dried Schlenk tube under an inert argon atmosphere, combine 6-(Hydroxymethyl)pyridine-3-boronic acid (1.0 mmol, 1.0 eq), 4-bromoanisole (1.0 mmol, 1.0 eq), and cesium carbonate (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq), to the solid mixture.

  • Solvent Addition: Add degassed solvents, typically a mixture of 1,4-dioxane (3 mL) and water (0.3 mL), via syringe.[7]

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 85-100 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

G cluster_0 Core Synthesis cluster_1 Derivatization for Novelty SM1 6-(Hydroxymethyl)pyridine- 3-boronic acid Suzuki Suzuki-Miyaura Coupling SM1->Suzuki SM2 Aryl Halide (e.g., 4-Bromoanisole) SM2->Suzuki Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Suzuki Base Base (e.g., Cs₂CO₃) Base->Suzuki Benchmark Benchmark Compound: Biaryl Methanol Suzuki->Benchmark Oxidation Oxidation Benchmark->Oxidation AmideCoupling Amide Coupling Oxidation->AmideCoupling NovelDerivative Novel Derivative: Biaryl Amide AmideCoupling->NovelDerivative Amine Novel Amine Amine->AmideCoupling

Caption: Synthetic pathway from starting material to a novel derivative.

Pillar 2: A Systematic Workflow for Novelty Assessment

Synthesizing a molecule is an achievement; proving its novelty is a requirement. A rigorous, multi-step process is necessary to ensure that a compound is not only structurally correct and pure but also absent from the vast repository of known chemical science.

Step 1: Unambiguous Structural Verification and Purity Analysis

Before any novelty search, you must be certain of what you have made. This is the principle of a self-validating system. Each analytical technique provides a piece of the puzzle, and together they should form a coherent and irrefutable structural proof.

Analytical TechniqueCore DirectiveExpected Outcome for a Novel Pyridine Derivative
¹H and ¹³C NMR Confirm the carbon-hydrogen framework and connectivity.The spectra should show the expected number of signals with appropriate chemical shifts, multiplicities, and integrations for the pyridine and coupled aryl rings.[8][9]
Mass Spectrometry (MS) Determine the molecular weight of the compound.The mass spectrum should display a molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the calculated molecular weight.[9][10]
High-Resolution MS (HRMS) Determine the exact mass to confirm the elemental formula.The measured exact mass should be within 5 ppm of the calculated mass for the proposed molecular formula.
FT-IR Spectroscopy Identify the presence of key functional groups.Characteristic stretches for O-H (alcohol), C=O (amide), N-H (amide), and C-O bonds should be present and confirm transformations.[10][11]
RP-HPLC Quantify the purity of the final compound.A single major peak, ideally representing >95% purity, is required for reliable biological testing and accurate characterization.[8]
Step 2: The Comprehensive Novelty and Patentability Search

A compound is only novel if it has not been previously synthesized or described. A multi-database search is non-negotiable to establish this fact.

G cluster_0 Chemical Literature & Substance Databases cluster_1 Patent & Intellectual Property Databases Start Verified Structure (>95% Purity) SciFinder SciFinder-n (Structure/Substructure Search) Start->SciFinder Reaxys Reaxys (Substance/Reaction Search) SciFinder->Reaxys PubChem Public Databases (PubChem, ChEMBL) Reaxys->PubChem GooglePatents Google Patents PubChem->GooglePatents SureChEMBL SureChEMBL GooglePatents->SureChEMBL Espacenet Espacenet SureChEMBL->Espacenet Decision Compound Found? Espacenet->Decision Novel Potentially Novel Decision->Novel No NotNovel Previously Reported Decision->NotNovel Yes

Caption: A systematic workflow for conducting a chemical novelty search.

The search strategy should involve multiple query types, including exact structure, substructure, and similarity searches. Key resources include:

  • SciFinder-n and Reaxys: These are the premier, curated databases for chemical structures and reactions from journals and patents.[12] A compound not found here is a strong candidate for novelty.

  • Patent Databases: Automated patent mining has led to the creation of databases like SureChEMBL, which specifically index chemical structures from patent documents.[13][14] Searching Google Patents and Espacenet is also essential for a thorough prior art search.[15][16]

  • Public Aggregators: Databases like PubChem and ChEMBL aggregate information from numerous sources and are valuable for cross-checking.[17][18]

Pillar 3: Performance Comparison with Experimental Data

To demonstrate the value of a novel compound, its performance must be compared objectively against a relevant benchmark—in this case, our initial biaryl methanol. The strategic rationale for creating the novel derivative should be linked to a testable hypothesis.

Hypothetical Comparison: Let's assume our goal is to develop a new kinase inhibitor. The benchmark compound has a hydroxyl group, a weak hydrogen bond donor/acceptor. By oxidizing it to a carboxylic acid and coupling it with a novel amine, we introduce a rigid amide bond, which is an excellent hydrogen bond donor and acceptor. This modification could lead to new, beneficial interactions in a kinase's active site.

FeatureBenchmark CompoundNovel DerivativeRationale / Supporting Data
Structure (6-(4-methoxyphenyl)pyridin-3-yl)methanolN-cyclopropyl-6-(4-methoxyphenyl)nicotinamideAmide bond introduces H-bond donor/acceptor capabilities.
Synthesis Steps 1 (Suzuki Coupling)3 (Suzuki, Oxidation, Amide Coupling)Increased synthetic effort is justified by potential for improved activity.
Hypothesized Activity Weak Kinase InhibitionPotent Kinase InhibitionThe amide moiety is hypothesized to form a key hydrogen bond with the kinase hinge region, a common binding motif for inhibitors.
Experimental Data IC₅₀ = 15 µM (Hypothetical)IC₅₀ = 0.1 µM (Hypothetical)A >100-fold increase in potency validates the design strategy.

Conclusion

6-(Hydroxymethyl)pyridine-3-boronic acid is more than just a chemical reagent; it is a gateway to molecular innovation. However, true innovation demands rigor. By integrating robust synthetic strategies with a meticulous, multi-pronged approach to structural validation and novelty assessment, researchers can ensure their work is both scientifically sound and genuinely new. This disciplined methodology transforms the synthesis of a new molecule from a mere laboratory exercise into a confident first step toward a valuable scientific discovery.

References

  • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Institutes of Health URL: [Link]

  • Title: Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands Source: PubMed URL: [Link]

  • Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters Source: Canadian Science Publishing URL: [Link]

  • Title: A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature Source: The Royal Society of Chemistry URL: [Link]

  • Title: The Power of Suzuki-Miyaura Coupling: Utilizing Pyridine-4-Boronic Acid in Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands Source: ACS Publications URL: [Link]

  • Title: Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions Source: Journal of Chemical Education URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]

  • Title: A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature Source: ResearchGate URL: [Link]

  • Title: Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative Source: ResearchGate URL: [Link]

  • Title: Novelty Checking - Enalos Suite Source: NovaMechanics URL: [Link]

  • Title: Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives Source: SpringerLink URL: [Link]

  • Title: How to check the novelty of hit compounds? Source: ResearchGate URL: [Link]

  • Title: Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Automatic identification of relevant chemical compounds from patents Source: Oxford Academic URL: [Link]

  • Title: List of useful databases | Chemistry Library Source: University of Cambridge URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PubMed Central URL: [Link]

  • Title: Chemical Databases: Curation or Integration by User-Defined Equivalence? Source: PubMed Central URL: [Link]

  • Title: Boronic acid derivatives and therapeutic uses thereof Source: Google Patents URL
  • Title: US Patent No. 8829195 Source: Regulations.gov URL: [Link]

  • Title: Synthesis of 2,4-diamino-6-hydroxymethylpteridine Source: Google Patents URL
  • Title: Process for preparing 2-hydroxymethyl-3-hydroxy-6-(1-hydroxy-2-t-butylaminoethyl)
  • Title: 6-Bromo-3-pyridinemethanol Source: PubChem URL: [Link]

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Safety Operating Guide

Navigating the Final Step: A Procedural Guide to the Safe Disposal of 6-(Hydroxymethyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical synthesis, the lifecycle of a reagent extends beyond its use in a reaction. The final, and arguably most critical, phase is its safe and compliant disposal. For researchers handling specialized reagents like 6-(Hydroxymethyl)pyridine-3-boronic acid, a compound pivotal in cross-coupling reactions, understanding the intricacies of its disposal is a non-negotiable aspect of laboratory stewardship. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles to ensure the protection of personnel and the environment.

The procedural choices outlined below are dictated by the compound's inherent chemical properties and hazard profile. As a boronic acid derivative containing a pyridine moiety, it is classified as a skin irritant, a cause of serious eye damage, and a potential respiratory irritant[1][2]. Consequently, it must be managed as a regulated, hazardous chemical waste from the point of generation to its final disposition[1][2].

Part 1: Immediate Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal-related activity, a foundational understanding of the risks is paramount. The primary hazards associated with 6-(Hydroxymethyl)pyridine-3-boronic acid necessitate stringent adherence to PPE protocols. The causality is clear: preventing contact with skin, eyes, and the respiratory system is the first line of defense against the compound's irritant properties[1][2].

Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.Protects against splashes of solutions or accidental projection of solid particles, preventing serious eye irritation or damage[1].
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber). Gloves must be inspected for integrity before use[3].Provides a barrier against skin contact, preventing irritation[1][2]. Double-gloving may be advisable for enhanced protection.
Protective Clothing A fully-buttoned laboratory coat.Minimizes the risk of contamination to personal clothing[1].
Respiratory Protection Not typically required if handled within a certified chemical fume hood.A fume hood provides adequate engineering controls to prevent inhalation of dust or aerosols, mitigating the risk of respiratory irritation[1][3][4].

All handling and preparation for disposal must be conducted within a certified chemical fume hood to ensure proper ventilation and containment[3][4].

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The disposal of 6-(Hydroxymethyl)pyridine-3-boronic acid is not a singular action but a systematic process. The core principle is waste segregation—never mix boronic acid waste with other chemical streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[4][5]. Incompatible materials, such as strong oxidizing agents or acids, can lead to dangerous reactions[1][3].

Step 1: Waste Collection and Segregation
  • Identify the Waste Stream: Designate a specific waste stream for 6-(Hydroxymethyl)pyridine-3-boronic acid and materials contaminated with it.

  • Solid Waste Collection:

    • Collect unused or expired solid 6-(Hydroxymethyl)pyridine-3-boronic acid, along with contaminated items (e.g., weighing papers, spatulas, gloves, absorbent pads), in a dedicated, sealable container[4][6].

    • The container must be made of a chemically compatible material, such as high-density polyethylene (HDPE)[6].

  • Liquid Waste Collection:

    • If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container intended for liquid hazardous waste[4][6].

    • Indicate the solvent(s) and approximate concentration of the boronic acid on the label. Never pour this waste down the drain[1][7].

Step 2: Containerization and Labeling

Proper labeling is a critical, self-validating step that ensures safety and regulatory compliance throughout the waste's journey.

  • Secure the Container: Use a container with a secure, tight-fitting lid to prevent leaks or spills[1][5].

  • Apply a Hazardous Waste Label: As soon as the first particle of waste is added, affix a hazardous waste label. The label must, at a minimum, include:

    • The words "Hazardous Waste"[4][5].

    • The full chemical name: "6-(Hydroxymethyl)pyridine-3-boronic acid"[5].

    • Associated hazard warnings (e.g., "Irritant," "Causes Serious Eye Damage")[5].

    • The date of waste accumulation.

Step 3: Interim Storage
  • Designated Storage Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area[1][4]. This area should be away from general laboratory traffic.

  • Segregation from Incompatibles: Ensure the container is stored separately from incompatible materials, particularly strong oxidizing agents, acids, and bases[1][3].

Step 4: Decontamination of Empty Containers

Empty containers that once held the pure compound are not considered truly empty until decontaminated. Residual amounts can still pose a hazard.

  • Initial Rinse (Hazardous Waste): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol, acetone). Crucially, the first rinseate must be collected and disposed of as liquid hazardous waste in your designated container[4].

  • Subsequent Rinses: Institutional policies may require the collection of subsequent rinses as well. Consult your EHS guidelines[4].

  • Final Container Disposal: After the triple rinse and allowing the container to air dry completely, deface or remove the original product label. The decontaminated container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream, as per your facility's protocols[4].

Step 5: Final Disposal
  • Professional Collection: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor[6].

  • Documentation: Complete all necessary paperwork, such as a chemical collection request form, as required by your institution[3].

The following diagram illustrates the decision-making process for the disposal workflow.

DisposalWorkflow Disposal Workflow for 6-(Hydroxymethyl)pyridine-3-boronic acid cluster_prep Preparation cluster_collection Collection & Segregation cluster_management Container Management cluster_final Final Disposition Start Start: Waste Generated PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work in Fume Hood PPE->FumeHood WasteType Determine Waste Type FumeHood->WasteType SolidWaste Collect in Solid Hazardous Waste Container WasteType->SolidWaste Solid LiquidWaste Collect in Liquid Hazardous Waste Container WasteType->LiquidWaste Liquid ContaminatedPPE Dispose of Contaminated PPE as Solid Waste SolidWaste->ContaminatedPPE LabelContainer Label Container: 'Hazardous Waste' + Chemical Name + Date LiquidWaste->LabelContainer ContaminatedPPE->LabelContainer StoreContainer Store Sealed Container in Designated Area EHS Contact EHS for Pickup StoreContainer->EHS End End: Professional Disposal EHS->End

Caption: Decision workflow for safe disposal.

Part 3: Spill Management

Accidents can occur, and a prepared response is essential for safety.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and EHS department.

  • Contain the Spill: For small, manageable spills, use an inert absorbent material like sand, vermiculite, or a chemical spill pillow to contain the substance[3][6][8]. Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container[1].

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste[6].

Conclusion: A Commitment to Safety

The responsible disposal of 6-(Hydroxymethyl)pyridine-3-boronic acid is a direct reflection of a laboratory's commitment to safety, ethical research, and environmental responsibility. By treating this compound as hazardous waste and adhering to a strict protocol of segregation, labeling, and professional disposal, researchers uphold the integrity of their work and ensure a safe environment for all. When in doubt, the most prudent course of action is always to consult your institution's EHS department[5][9].

References

  • Benchchem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid.
  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
  • Benchchem. (n.d.). Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: (6-(Hydroxymethyl)pyridin-2-yl)boronic acid.
  • Fisher Scientific. (2021, December 24). Safety Data Sheet: 3-(Hydroxymethyl)pyridine.
  • Sigma-Aldrich. (2023, November 3). Safety Data Sheet.
  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine.
  • Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet: Pyridine-3-boronic acid.
  • Aldrich. (2024, September 7). Safety Data Sheet: (6-Bromo-pyridin-2-yl)methanol.
  • Sigma-Aldrich. (n.d.). 6-(hydroxymethyl)pyridine-3-boronic acid AldrichCPR.

Sources

A Senior Application Scientist's Guide to Handling 6-(Hydroxymethyl)pyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As drug discovery and development professionals, our work requires the synthesis of novel molecules, a process where both innovation and safety are paramount. 6-(Hydroxymethyl)pyridine-3-boronic acid is a versatile building block, particularly valuable in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, its bifunctional nature, containing both a pyridine ring and a boronic acid group, necessitates a nuanced approach to handling. This guide provides a comprehensive framework for its safe use, from laboratory receipt to final disposal, grounded in the principles of chemical reactivity and laboratory best practices.

Hazard Identification and Risk Assessment: Understanding the "Why"

6-(Hydroxymethyl)pyridine-3-boronic acid is a solid compound that presents a triad of primary hazards: skin irritation, serious eye damage, and respiratory irritation.[1][2][3] A thorough risk assessment is the foundational step before any bench work commences.

  • Skin and Eye Damage: Boronic acids, as a class, can be irritating.[4] The primary concern with this specific compound is its potential to cause serious eye damage.[1] This is not merely an irritation; it implies a risk of lasting injury. The acidic nature of the boronic acid moiety and the reactivity of the pyridine nitrogen contribute to this hazard.

  • Respiratory Irritation: As a fine solid or powder, the compound can easily become airborne.[3] Inhalation of this dust can irritate the respiratory system.[1][2][3]

  • Chemical Reactivity: While boronic acids are more stable than many organometallic reagents, they are not inert.[4] They can undergo protodeboronation (cleavage of the C-B bond) or form cyclic trimers called boroxines through dehydration.[5] The pyridine component, a weak base, can react with strong acids.[6][7]

A summary of the hazard information is presented below:

Hazard ClassificationGHS CodesPrimary Concern
Skin Irritation H315Causes local redness and discomfort upon contact.[1][2][3]
Serious Eye Damage H318 / H319Risk of severe, potentially irreversible eye injury.[1][2]
Respiratory Irritation H335Dust inhalation can irritate the nose, throat, and lungs.[1][2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, a stringent PPE protocol is non-negotiable. The selection of PPE is directly dictated by the chemical's properties and potential exposure routes.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[6][8] Given the H318 classification for "Serious Eye Damage," a face shield should be worn over the goggles, especially when handling larger quantities or if there is a significant risk of splashing.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for protection against pyridine and its derivatives.[6][8] Always inspect gloves for any signs of degradation or punctures before use and remove them using the proper technique to avoid skin contact.

  • Body Protection: A fully-buttoned laboratory coat must be worn to protect the skin.[6][7][8]

  • Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to minimize inhalation risk.[6][9] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[10]

PPE_Workflow cluster_PreHandling Pre-Handling Checks Assess Assess Risks: - Eye Damage - Skin Irritation - Inhalation Select_PPE Select Appropriate PPE Assess->Select_PPE informs Goggles Wear Chemical Splash Goggles Select_PPE->Goggles Gloves Wear Nitrile Gloves Select_PPE->Gloves Coat Wear Lab Coat Select_PPE->Coat Fume_Hood Work in Fume Hood Select_PPE->Fume_Hood

Caption: PPE selection is directly informed by risk assessment.

Operational Plan: From Storage to Spill

A systematic approach to handling ensures safety and maintains the integrity of the chemical.

  • Storage: Store 6-(Hydroxymethyl)pyridine-3-boronic acid in a tightly closed container in a cool, dry, and well-ventilated area.[3][6] It should be kept away from incompatible materials such as strong oxidizing agents and strong acids.[11] Boronic acids can be sensitive to moisture and heat, which can promote decomposition.[12][13]

  • Handling:

    • Preparation: Before handling, ensure the work area inside the chemical fume hood is clean and uncluttered. An emergency eyewash station must be accessible.[7]

    • Weighing: As a solid, avoid creating dust when weighing. Use a spatula to carefully transfer the material. Tare the weighing paper or container before adding the compound.

    • Dissolution: When preparing solutions, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although this is less common with boronic acids.

    • Post-Handling: After use, ensure the container is tightly sealed.[3][6] Decontaminate the spatula and work surface. Wash hands thoroughly after removing gloves.[2]

Accidents can happen despite precautions. Immediate and correct first aid is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[2][8] If irritation persists, seek medical advice.[3]

  • Inhalation: Move the affected person to fresh air.[2][8] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]

  • Spill Cleanup: For a small spill, carefully sweep or scoop up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste.[10] Clean the spill area with an appropriate solvent and decontaminate.

Emergency_Response_Flowchart cluster_Routes Exposure Route Start Chemical Exposure Occurs Eye_Contact Eye Contact Start->Eye_Contact Skin_Contact Skin Contact Start->Skin_Contact Inhalation Inhalation Start->Inhalation Action_Eye Flush with water for 15 min Remove contacts Eye_Contact->Action_Eye Action_Skin Wash with soap and water Remove contaminated clothing Skin_Contact->Action_Skin Action_Inhale Move to fresh air Provide oxygen if needed Inhalation->Action_Inhale Medical Seek Immediate Medical Attention Action_Eye->Medical Action_Skin->Medical if irritation persists Action_Inhale->Medical

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.